Cambendazole
Description
A nematocide effective against a variety of gastrointestinal parasites in cattle, sheep, and horses.
See also: Albendazole (related); Thiabendazole (related); Mebendazole (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046852 | |
| Record name | Cambendazole | |
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Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26097-80-3, 9039-53-6 | |
| Record name | Cambendazole | |
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| Record name | CAMBENDAZOLE | |
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Foundational & Exploratory
The Discovery and Synthesis of Cambendazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent that has been utilized in veterinary medicine for the control of gastrointestinal nematodes. Its discovery in the late 1960s by scientists at Merck Sharp & Dohme Research Laboratories marked a significant advancement in the field of animal health.[1] This technical guide provides an in-depth exploration of the history of this compound's discovery, its chemical synthesis, and its mechanism of action.
Discovery and History
This compound, chemically known as 2-(4-thiazolyl)-5-isopropoxycarbonylamino-benzimidazole, was first reported in a 1970 publication in the scientific journal Experientia by Hoff and colleagues from the Merck Sharp & Dohme Research Laboratories.[1] This discovery was part of a broader research effort into benzimidazole derivatives following the successful introduction of thiabendazole. A French patent application for this compound was filed by Merck & Co., Inc. on June 26, 1969, and subsequently published on April 17, 1970, under the number FR2014309A1, indicating the timeline of its development.[2]
Chemical Synthesis
The synthesis of this compound, as inferred from related benzimidazole chemistry and patent literature of the era, likely involved the modification of the thiabendazole structure. A plausible synthetic route involves the nitration of thiabendazole, followed by reduction of the nitro group to an amine, and subsequent acylation to introduce the isopropoxycarbonyl group.
Experimental Protocol: A Plausible Synthesis Route
Step 1: Nitration of 2-(4-thiazolyl)benzimidazole (Thiabendazole)
-
To a cooled (0-5 °C) solution of fuming nitric acid, 2-(4-thiazolyl)benzimidazole is added portion-wise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at this temperature for 2-3 hours.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitro derivative.
-
The solid is collected by filtration, washed with water until neutral, and dried to yield 5-nitro-2-(4-thiazolyl)benzimidazole.
Step 2: Reduction of 5-nitro-2-(4-thiazolyl)benzimidazole
-
The 5-nitro-2-(4-thiazolyl)benzimidazole is suspended in ethanol.
-
A reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere), is used to reduce the nitro group to an amino group.
-
Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the amine product.
-
The product, 5-amino-2-(4-thiazolyl)benzimidazole, is collected by filtration, washed with water, and dried.
Step 3: Acylation of 5-amino-2-(4-thiazolyl)benzimidazole
-
The 5-amino-2-(4-thiazolyl)benzimidazole is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Isopropyl chloroformate is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Plausible synthetic pathway for this compound from Thiabendazole.
Mechanism of Action
The primary mechanism of action of this compound, like other benzimidazoles, is the inhibition of microtubule polymerization in parasitic helminths.
Signaling Pathway
This compound selectively binds to the β-tubulin subunit of the parasite's tubulin protein. This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for various cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport of nutrients and organelles.
The disruption of the microtubule network leads to a cascade of downstream effects:
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Inhibition of Intracellular Transport: The transport of secretory vesicles from the tegumental cytons to the distal tegument is blocked. This disrupts the parasite's ability to maintain its protective outer layer.[3][4]
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Impaired Nutrient Absorption: The uptake of glucose and other essential nutrients is significantly reduced due to the disruption of microtubule-dependent transport systems.
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Inhibition of Cell Division: Mitosis is arrested due to the failure of spindle formation, preventing cell proliferation and parasite development.
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Overall Decline in Protein Synthesis: A general decrease in protein synthesis has been observed, which may be a secondary effect of the disruption of cellular transport and energy metabolism.
These combined effects ultimately lead to the paralysis and death of the parasite.
Mechanism of Action Diagram
Caption: Downstream cellular effects of this compound-induced microtubule disruption.
Quantitative Data
The anthelmintic efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative data from early studies.
Table 1: Anthelmintic Efficacy of this compound in Calves
| Parasite Species | Dosage (mg/kg) | Efficacy (%) |
| Haemonchus placei | 15-60 | 90-99 |
| Ostertagia spp. (adult) | 15-60 | 90-99 |
| Ostertagia spp. (arrested larvae) | 60 | 90 |
| Trichostrongylus axei | 15-60 | 90-99 |
| Cooperia oncophora | 15-60 | 90-99 |
| Nematodirus spp. (adult) | 30 | 81 |
| Nematodirus spp. (adult) | 40 | 94 |
| Nematodirus spp. (adult) | 60 | 99 |
| Nematodirus spp. (immature) | 60 | 99 |
| Dictyocaulus viviparus (mature) | ≥ 35 | ≥ 80 |
| Dictyocaulus viviparus (immature) | 60 | 71 |
Source: The anthelmintic activity of this compound in calves and lambs. Vet Rec. 1972.
Table 2: Anthelmintic Efficacy of this compound in Lambs
| Parasite Species | Dosage (mg/kg) | Efficacy (%) |
| Immature Nematodes | 15-30 | Highly Effective |
| Mature Nematodes | 15-30 | Highly Effective |
| Moniezia expansa (scolices) | 15-30 | 81 |
Source: The anthelmintic activity of this compound in calves and lambs. Vet Rec. 1972.
Conclusion
This compound emerged from the dedicated research efforts at Merck in the late 1960s as a potent benzimidazole anthelmintic. Its synthesis, building upon the thiabendazole scaffold, and its specific mechanism of action targeting parasite tubulin, have made it an effective tool in veterinary medicine. The quantitative data from early studies underscore its broad-spectrum efficacy against a range of debilitating parasites in livestock. This guide provides a foundational technical understanding for professionals in the field of drug development and parasitology.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. FR2014309A1 - 2-4-thiazolyl benzimidazole derivs anthelmintics - Google Patents [patents.google.com]
- 3. Effects of benzimidazole anthelmintics as microtubule-active drugs on the synthesis and transport of surface glycoconjugates in Hymenolepis microstoma, Echinostoma caproni, and Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]
Cambendazole: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Cambendazole, a broad-spectrum benzimidazole anthelmintic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Identity and Structure
This compound, with the CAS Registry Number 26097-80-3, is chemically known as propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate[1]. It belongs to the benzimidazole class of organic compounds, which are characterized by a fused benzene and imidazole ring system[2]. The structure of this compound features this core benzimidazole scaffold substituted at the 2-position with a thiazole ring and at the 5-position with an isopropyl carbamate group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | [1] |
| CAS Number | 26097-80-3 | [3][4] |
| Molecular Formula | C₁₄H₁₄N₄O₂S | |
| SMILES | CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| InChI Key | QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Synonyms | MK-905, Novazole, Bonlam, Camvet |
Physicochemical Properties
This compound is a white to light yellow, odorless crystalline solid. Its physicochemical properties are critical for its formulation, dissolution, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 302.35 g/mol | |
| Melting Point | 212-214 °C | |
| 238-240 °C (with decomposition) | ||
| logP (Predicted) | 2.90 - 3.06 | |
| pKa (Strongest Acidic) | 9.99 - 10.21 (Predicted) | |
| pKa (Strongest Basic) | 3.93 (Predicted) | |
| Polar Surface Area | 79.9 - 108 Ų |
Solubility
The solubility of this compound is a key factor influencing its absorption. It is practically insoluble in water but shows solubility in various organic solvents and formulation vehicles.
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | 0.02 mg/mL (Practically insoluble) | |
| 0.1M HCl | Very slightly soluble | |
| DMSO | 10 mg/mL | |
| 45 mg/mL (Sonication recommended) | ||
| 100 mg/mL (Ultrasonic recommended) | ||
| DMF | 10 mg/mL | |
| Ethanol | Soluble | |
| Acetone | Sparingly soluble | |
| Benzene | Slightly soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.0 - 2.5 mg/mL (Ultrasonic/Sonication needed) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Ultrasonic needed) | |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (Ultrasonic needed) |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anthelmintic mechanism of this compound, like other benzimidazoles, is the disruption of microtubule formation in parasitic cells. This is achieved through the specific binding to the β-tubulin subunit of the tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures for vital cellular functions in parasites, including cell division, motility, and nutrient uptake. The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasitic β-tubulin compared to the mammalian counterpart. This disruption leads to the paralysis and eventual death of the parasite.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly available, this section outlines standard methodologies applicable to its study.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is a standard method to quantify the inhibitory effect of a compound on microtubule formation. It measures the increase in fluorescence of a reporter dye (e.g., DAPI) as it incorporates into newly formed microtubules.
1. Materials and Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (this compound) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer)
-
DMSO (for dissolving compounds)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader with temperature control (37°C) and appropriate filters (e.g., Ex: ~360 nm, Em: ~450 nm)
2. Procedure:
-
Compound Preparation: Prepare a 10x stock solution of this compound and control compounds in General Tubulin Buffer containing a small percentage of DMSO (e.g., 10%). Perform serial dilutions to create a range of test concentrations.
-
Plate Preparation: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.
-
Master Mix Preparation: On ice, prepare the Tubulin Master Mix. For a final reaction volume of 100 µL per well, this may consist of General Tubulin Buffer, glycerol, GTP (final concentration ~1 mM), fluorescent reporter, and tubulin (final concentration ~3 mg/mL).
-
Initiation of Polymerization: Initiate the reaction by adding 90 µL of the cold Tubulin Master Mix to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
3. Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization (e.g., the slope of the linear phase).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
A Spectroscopic Guide to the Analysis of Cambendazole
Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of Cambendazole, a potent benzimidazole anthelmintic. The document details the theoretical and practical aspects of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this compound. Detailed experimental protocols, data interpretation, and quantitative data summaries are presented to aid researchers in quality control, structural elucidation, and further development of this pharmaceutical compound. While specific experimental spectra for this compound are not widely published, this guide synthesizes data from closely related benzimidazole analogs and predictive models to offer a robust analytical framework.
Introduction
This compound is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[1] Its efficacy is rooted in its ability to interfere with the cellular functions of parasites, primarily through the inhibition of microtubule polymerization.[2] Accurate and reliable analytical methods are paramount for the quality assurance of this compound in pharmaceutical formulations and for its study in research and development. Spectroscopic techniques are central to this, offering non-destructive and highly informative analysis of its molecular structure and purity.
This guide focuses on three primary spectroscopic methods:
-
UV-Visible Spectroscopy: For quantitative analysis and confirmation of the chromophoric system.
-
Infrared Spectroscopy: For the identification of key functional groups.
-
Nuclear Magnetic Resonance Spectroscopy: For the complete structural elucidation and confirmation of identity.
Chemical Structure and Properties of this compound
-
IUPAC Name: propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate
-
Molecular Weight: 302.35 g/mol [3]
The structure comprises a benzimidazole core linked to a thiazole ring at the 2-position and an isopropyl carbamate group at the 5-position. These features give rise to its characteristic spectroscopic signature.
UV-Visible Spectroscopic Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is characteristic of its electronic transitions. For this compound, the conjugated system of the benzimidazole and thiazole rings constitutes the primary chromophore responsible for UV absorption.
Experimental Protocol: UV-Visible Spectroscopy
-
Solvent Selection: A common solvent for benzimidazoles is methanol or methanol acidified with HCl (e.g., 0.1 M HCl in methanol), which ensures protonation and enhances solubility.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in the selected solvent in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) using the same solvent.
-
-
Instrumentation and Measurement:
-
Use a calibrated double-beam UV-Visible spectrophotometer.
-
Scan the prepared solutions over a wavelength range of 200-400 nm, using the solvent as a blank reference.
-
Record the wavelength of maximum absorbance (λmax).
-
Data Presentation and Interpretation
While specific published data for this compound is scarce, analogous benzimidazoles such as Albendazole and Fenbendazole exhibit maximum absorbance (λmax) in the 290-300 nm range. This absorption is attributed to the π → π* electronic transitions within the conjugated aromatic system.
Table 1: Predicted UV-Visible Absorption Data for this compound
| Parameter | Predicted Value | Solvent System |
|---|
| λmax | ~295 nm | Methanol / 0.1 M HCl |
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Infrared Spectroscopy
The analysis is typically performed on the solid sample.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Place the mixture into a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Measurement:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Presentation and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups. The data in Table 2 is predicted based on the known absorptions of the N-H (imidazole and carbamate), C=O (carbamate), and aromatic ring moieties found in similar benzimidazole structures like Albendazole and Mebendazole.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3300 | Medium | N-H Stretch | Secondary Amine (Carbamate) & Imidazole |
| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Benzimidazole, Thiazole) |
| ~2980-2870 | Weak | C-H Stretch | Aliphatic (Isopropyl group) |
| ~1715-1705 | Strong | C=O Stretch | Carbonyl (Carbamate) |
| ~1630-1610 | Medium | C=C / C=N Stretch | Aromatic Rings |
| ~1540-1520 | Medium | N-H Bend | "Amide II" (Carbamate) |
| ~1450 | Medium | C-H Bend | Aliphatic (Isopropyl group) |
| ~1270-1220 | Strong | C-N Stretch / N-H Bend | "Amide III" (Carbamate) |
| ~1250-1200 | Strong | C-O Stretch | Ester linkage (Carbamate) |
| ~850-800 | Strong | C-H Bend | Aromatic (Out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most definitive technique for the elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: A suitable deuterated solvent that fully dissolves this compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzimidazoles due to its high solubilizing power for polar, aromatic compounds. Chloroform-d (CDCl₃) can also be used if solubility permits.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
For ¹³C NMR, a more concentrated solution (20-50 mg) is typically required.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
The solution must be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Instrumentation and Measurement:
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.
-
Data Presentation and Interpretation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values and data from analogous benzimidazole structures. Experimental verification is essential for definitive assignment.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | br s | 1H | Imidazole N-H |
| ~9.8 | s | 1H | Carbamate N-H |
| ~9.0 | s | 1H | Thiazole H-2 |
| ~8.2 | s | 1H | Thiazole H-5 |
| ~8.0 | s | 1H | Benzimidazole H-4 |
| ~7.6 | d | 1H | Benzimidazole H-7 |
| ~7.4 | d | 1H | Benzimidazole H-6 |
| ~4.9 | septet | 1H | Isopropyl -CH |
| ~1.3 | d | 6H | Isopropyl -CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~154.0 | Carbamate C=O |
| ~153.0 | Thiazole C-2 |
| ~148.0 | Benzimidazole C-2 |
| ~145.0 | Thiazole C-4 |
| ~138-130 | Benzimidazole Quaternary Carbons (C-3a, C-5, C-7a) |
| ~125.0 | Thiazole C-5 |
| ~120-110 | Benzimidazole C-H Carbons (C-4, C-6, C-7) |
| ~68.0 | Isopropyl -CH |
| ~22.0 | Isopropyl -CH₃ |
Visualization of Workflows and Mechanisms
Mechanism of Action: Inhibition of Microtubule Formation
Benzimidazoles, including this compound, exert their anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules. This action inhibits the polymerization of tubulin dimers into microtubules, which are essential for cell division, motility, and nutrient transport, ultimately leading to parasite death.
Caption: Mechanism of action of this compound.
General Workflow for Spectroscopic Analysis
The logical flow for analyzing a sample of this compound involves systematic preparation followed by analysis with each spectroscopic technique, culminating in data integration for a comprehensive characterization.
Caption: General experimental workflow for spectroscopic analysis.
References
Physical and chemical properties of Cambendazole
An In-depth Technical Guide on the Physical and Chemical Properties of Cambendazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an anthelmintic agent from the benzimidazole class. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
This compound is a white to light yellow or brown, odorless, crystalline solid.[1][2][3] Its fundamental properties are summarized below, providing a foundational dataset for formulation, analytical method development, and pharmacokinetic studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄N₄O₂S | [1][4] |
| Molecular Weight | 302.35 g/mol | |
| CAS Registry Number | 26097-80-3 | |
| Appearance | Odorless, white crystalline solid. Light yellow to brown solid. | |
| Melting Point | 238-240 °C (with decomposition). 212-214 °C. | |
| pKa (Predicted) | Strongest Acidic: 9.99 - 10.21. Strongest Basic: 3.93. | |
| UV Absorption Maxima | In 0.1N HCl: 319 nm, 232 nm. | |
| LogP (Predicted) | 2.90 - 3.06 |
Solubility Profile
The solubility of this compound is a critical factor influencing its absorption and disposition. It is characterized by limited water solubility, a common trait for benzimidazoles.
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (0.02 mg/mL). | |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (with sonication). | |
| Dimethylformamide (DMF) | Soluble. | |
| Alcohol | Soluble. | |
| Acetone | Sparingly soluble. | |
| Benzene | Slightly soluble. | |
| 0.1M Hydrochloric Acid | Very slightly soluble. | |
| Isooctane | Practically insoluble. |
Chemical Stability and Reactivity
This compound is reported to be stable in both acidic and basic conditions within a pH range of 1 to 12. Its chemical structure, featuring a benzimidazole core, a thiazole ring, and a sulfide linkage, presents sites susceptible to transformations like oxidation and reduction. For instance, the sulfide group can be oxidized to sulfoxides and sulfones, while reduction with agents like lithium aluminum hydride (LiAlH₄) can convert it to corresponding amines.
Mechanism of Action: Microtubule Disruption
The primary anthelmintic mechanism of this compound, characteristic of the benzimidazole class, involves the disruption of microtubule polymerization in parasite cells. This process is selectively toxic due to a significantly higher binding affinity for parasitic β-tubulin compared to the mammalian equivalent. The resulting cascade of cellular dysfunction leads to parasite paralysis and death.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is a gold standard for determining the thermodynamic solubility of sparingly soluble compounds like this compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffer solutions at various pH levels) in a sealed, inert container.
-
Equilibration: The container is agitated in a constant-temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (RP-HPLC Method)
For sparingly soluble substances, determining pKa via traditional potentiometric titration can be challenging. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable alternative. The principle relies on the differential retention of the ionized and non-ionized forms of the analyte on a nonpolar stationary phase as a function of mobile phase pH.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Mobile Phase Preparation: Prepare a series of buffered mobile phases covering a wide pH range (e.g., from pH 2.0 to 11.0). The organic modifier content should be kept constant across all mobile phases.
-
Chromatography:
-
Equilibrate the RP-HPLC system (e.g., with a C18 column) with the first mobile phase.
-
Inject a small volume of the this compound stock solution.
-
Record the retention time (t_R).
-
Repeat the injection for each mobile phase, ensuring the column is fully equilibrated before each run.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each run.
-
Plot the capacity factor (k) or retention time (t_R) against the pH of the mobile phase.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
-
UV-Vis Spectrophotometry
UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying compounds with chromophores, such as this compound. It is used to determine the wavelength of maximum absorbance (λmax).
Methodology:
-
Standard Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable UV-transparent solvent (e.g., 0.1N HCl, as used in reference data) to prepare a stock solution of known concentration. Dilute this stock solution to a concentration that will yield an absorbance reading within the spectrophotometer's linear range (typically 0.2-0.8 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Perform a baseline correction using the solvent as a blank in both the sample and reference cuvettes.
-
-
Spectral Scan:
-
Rinse and fill the sample cuvette with the prepared this compound solution.
-
Scan the sample across a relevant UV wavelength range (e.g., 200-400 nm).
-
-
λmax Determination: Identify the wavelength(s) at which the maximum absorbance occurs. For this compound in 0.1N HCl, these are expected at approximately 232 nm and 319 nm. This λmax can then be used for quantitative analysis in future assays.
References
The Original Synthesis of Cambendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the original synthesis pathway for Cambendazole, a potent broad-spectrum anthelmintic agent. The synthesis is a multi-step process commencing from the readily available precursor, Thiabendazole. This document outlines the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Pathway
The original synthesis of this compound (5-isopropoxycarbonylamino-2-(4-thiazolyl)benzimidazole) involves a three-step sequence starting from 2-(4-thiazolyl)benzimidazole (Thiabendazole). The key transformations are:
-
Nitration: Introduction of a nitro group at the 5-position of the benzimidazole ring of Thiabendazole.
-
Reduction: Conversion of the nitro group to a primary amine, yielding 2-(4-thiazolyl)-5-aminobenzimidazole.
-
Acylation: Reaction of the amino group with isopropyl chloroformate to form the final carbamate product, this compound.
Below is a detailed description of the experimental procedures for each of these steps.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-(4-thiazolyl)benzimidazole
This procedure describes the nitration of Thiabendazole.
Methodology:
-
To a dry beaker, add 5.0 g of Thiabendazole.
-
With constant stirring, slowly add 11.5 ml of ice-cold concentrated sulfuric acid.
-
Warm the mixture to 45-50°C for 10 minutes to ensure complete dissolution of the Thiabendazole.
-
In a separate vessel, prepare a nitrating mixture by adding 1.5 ml of ice-cold concentrated sulfuric acid dropwise to 10.2 ml of concentrated nitric acid, maintaining the temperature below -4°C.
-
Cool the Thiabendazole solution to below 10°C in an ice bath.
-
Slowly add the prepared nitrating mixture to the Thiabendazole solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice, which results in the precipitation of the product.
-
Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product completely.
-
The crude product can be recrystallized from a suitable solvent if necessary.
Step 2: Synthesis of 5-Amino-2-(4-thiazolyl)benzimidazole
This protocol details the reduction of the nitro-intermediate to the corresponding amine.
Methodology:
-
In a completely dry beaker, create a homogenous mixture of 4.8 g of 5-Nitro-2-(4-thiazolyl)benzimidazole and 1.6 g of zinc dust using a glass rod.
-
Transfer this mixture to a round-bottom flask.
-
Add 25 ml of industrial methylated spirit to the flask.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to boiling on a water bath.
-
Through the condenser, add 5 ml of concentrated hydrochloric acid in small portions. A vigorous reaction should be observed.
-
After the initial reaction subsides, continue to reflux the mixture on the water bath for an additional hour.
-
Filter the hot solution to remove any unreacted zinc.
-
Allow the filtrate to cool, which will cause the hydrochloride salt of the product to crystallize.
-
Collect the crystals by filtration.
-
To obtain the free base, dissolve the crystals in hot water and add a concentrated ammonium hydroxide solution until the mixture is alkaline.
-
The free amine will precipitate out of the solution.
-
Filter the precipitate, wash it with water, and dry it. The reported melting point of the product is 234°C.[1]
Step 3: Synthesis of this compound (5-Isopropoxycarbonylamino-2-(4-thiazolyl)benzimidazole)
This final step involves the acylation of the amino group to form the carbamate. The following is a general procedure based on analogous reactions for the synthesis of benzimidazole carbamates.
Methodology:
-
Suspend 5-Amino-2-(4-thiazolyl)benzimidazole in a suitable inert solvent, such as pyridine or a mixture of a tertiary amine and a non-protic solvent like tetrahydrofuran or dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric amount of isopropyl chloroformate to the stirred suspension.
-
Allow the reaction mixture to stir at a low temperature for a period, and then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and methanol.
Quantitative Data Summary
| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Product | Melting Point (°C) |
| 1 | Thiabendazole | 5.0 g | Nitrating Mixture (H₂SO₄/HNO₃) | 11.7 ml | 5-Nitro-2-(4-thiazolyl)benzimidazole | - |
| 2 | 5-Nitro-2-(4-thiazolyl)benzimidazole | 4.8 g | Zinc Dust | 1.6 g | 5-Amino-2-(4-thiazolyl)benzimidazole | 234[1] |
| 3 | 5-Amino-2-(4-thiazolyl)benzimidazole | - | Isopropyl Chloroformate | - | This compound | - |
Note: Specific quantities for Step 3 were not available in the reviewed literature but would follow standard acylation stoichiometry.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the original this compound synthesis.
Caption: Overall workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
References
Biochemical Mode of Action for Benzimidazole Anthelmintics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole anthelmintics represent a cornerstone in the control of parasitic helminth infections in both veterinary and human medicine. Their efficacy, broad spectrum of activity, and favorable safety profile are primarily attributed to their specific interaction with the parasite's cellular machinery. This technical guide provides an in-depth exploration of the biochemical mode of action of benzimidazoles, focusing on their molecular target, the kinetics of this interaction, and the resultant cellular sequelae. Furthermore, this guide details the established mechanisms of resistance and provides comprehensive experimental protocols for the elucidation of these processes.
The Primary Molecular Target: β-Tubulin
The principal mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite.[1] This is achieved through their high-affinity binding to β-tubulin, a subunit of the tubulin heterodimer which, along with α-tubulin, polymerizes to form microtubules.[1] Microtubules are critical cytoskeletal components in all eukaryotic cells, essential for a variety of cellular functions including cell division, maintenance of cell shape, intracellular transport, and cell motility.[2] By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules, leading to a cascade of disruptive cellular events and ultimately, the death of the parasite.[3]
The selective toxicity of benzimidazoles towards helminths over their mammalian hosts is a key feature of their clinical utility. This selectivity arises from a significantly higher binding affinity of these drugs for parasite β-tubulin compared to mammalian β-tubulin.[2] While the association rate of benzimidazoles with both parasite and host tubulin may be similar, the dissociation rate from parasite tubulin is considerably slower, leading to a more sustained disruption of microtubule dynamics in the helminth.
Binding Kinetics and Affinity
The interaction between benzimidazoles and β-tubulin is a critical determinant of their anthelmintic potency. The affinity of this binding can be quantified by parameters such as the equilibrium association constant (Ka), the dissociation constant (Kd), and the concentration required for 50% inhibition of a specific activity (IC50). These values are influenced by the specific benzimidazole derivative, the helminth species, and the isotype of β-tubulin.
| Benzimidazole Derivative | Helminth Species | Method | Binding/Inhibition Parameter | Value |
| Mebendazole | Haemonchus contortus | Radioligand Binding | Ka | 1.1 x 10^6 M^-1 |
| Fenbendazole | Haemonchus contortus | Radioligand Binding | Ka | 1.0 x 10^6 M^-1 |
| Albendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.8 x 10^6 M^-1 |
| Oxfendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.4 x 10^6 M^-1 |
| Thiabendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.1 x 10^6 M^-1 |
| Albendazole Sulfoxide | Ascaris suum (Isotype A) | Molecular Docking | Binding Energy | -7.94 kcal/mol |
| Albendazole Sulfoxide | Ancylostoma ceylanicum (Isotype 1) | Molecular Docking | Binding Energy | -8.29 kcal/mol |
| Albendazole Sulfoxide | Ancylostoma duodenale (Isotype 1) | Molecular Docking | Binding Energy | -8.55 kcal/mol |
| Albendazole Sulfoxide | Necator americanus (Isotype 1) | Molecular Docking | Binding Energy | -7.57 kcal/mol |
| Novel Benzimidazole (7n) | SK-Mel-28 (Cancer Cell Line) | Tubulin Polymerization Assay | IC50 | 5.05 ± 0.13 µM |
| Novel Benzimidazole (BI-02) | Bovine Brain Tubulin | Molecular Docking | Binding Energy | -8.50 Kcal/mol |
| Novel Benzimidazole (BI-02) | Bovine Brain Tubulin | Molecular Docking | pIC50 | 583.62 nM |
This table presents a selection of reported binding affinities and inhibitory concentrations. Values obtained from different methodologies (e.g., radioligand binding vs. molecular docking) are not directly comparable.
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule polymerization by benzimidazoles has profound and wide-ranging effects on the parasite's cellular functions. These downstream consequences are the ultimate cause of the anthelmintic effect.
-
Arrest of Cell Division: Microtubules are the primary components of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis. By disrupting microtubule formation, benzimidazoles arrest cell division in the metaphase, a process particularly detrimental to the rapidly dividing cells of the parasite's intestine and reproductive organs.
-
Impaired Nutrient Absorption: In intestinal nematodes, the absorptive surfaces of the intestinal cells are supported by a network of microtubules. Disruption of this network compromises the cell's structural integrity and its ability to absorb nutrients from the host's gut, leading to energy depletion.
-
Inhibition of Intracellular Transport: Microtubules serve as tracks for the motor proteins that transport vesicles, organelles, and other cellular components. Benzimidazole-induced microtubule depolymerization disrupts these vital transport processes, including the secretion of enzymes and glycoproteins necessary for the parasite's survival and interaction with the host. This can lead to an accumulation of secretory granules in the cell body (cyton) of the tegument in cestodes and trematodes.
-
Loss of Cell Motility: Microtubules are also involved in maintaining cell shape and are components of cilia and flagella, which are responsible for the motility of certain parasite life stages. Their disruption can lead to paralysis and expulsion of the parasite from the host.
Mechanisms of Resistance
The widespread use of benzimidazoles has led to the emergence of resistance in many helminth populations. The primary mechanism of resistance is a change in the drug's target, β-tubulin, which reduces binding affinity.
-
Single Nucleotide Polymorphisms (SNPs) in the β-Tubulin Gene: The most well-characterized mechanism of benzimidazole resistance involves point mutations in the β-tubulin gene. Specific SNPs lead to amino acid substitutions at key positions that alter the structure of the benzimidazole binding site. The most commonly reported resistance-conferring mutations are:
-
Phenylalanine to Tyrosine at codon 200 (F200Y)
-
Glutamic acid to Alanine at codon 198 (E198A)
-
Phenylalanine to Tyrosine at codon 167 (F167Y)
The F200Y mutation is the most frequently observed and is thought to sterically hinder the binding of benzimidazole molecules. The E198A mutation can also significantly reduce binding affinity. The presence of these SNPs can be detected using molecular assays.
-
-
Other Potential Mechanisms: While mutations in β-tubulin are the primary cause of resistance, other mechanisms may contribute, including:
-
Altered Drug Metabolism: Increased metabolic detoxification of the drug by the parasite.
-
Upregulation of Efflux Pumps: Increased expression of transporters that actively pump the drug out of the parasite's cells.
-
Changes in Tubulin Isotype Expression: Differential expression of β-tubulin isotypes that have lower affinity for benzimidazoles.
-
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of tubulin. It can be performed using either a turbidity-based or a fluorescence-based method.
5.1.1. Turbidity-Based Assay
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
-
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) in buffer.
-
Prepare serial dilutions of the benzimidazole compound and positive (e.g., nocodazole) and negative (e.g., DMSO) controls.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Prepare the tubulin polymerization mix on ice, containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in buffer.
-
Initiate the reaction by adding the cold tubulin polymerization mix to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and the extent of polymerization (the plateau of the curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
5.1.2. Fluorescence-Based Assay
-
Principle: This method utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.
-
Methodology:
-
Reagent Preparation:
-
Similar to the turbidity-based assay, with the addition of a fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to the tubulin polymerization mix.
-
-
Assay Procedure:
-
The procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate should be used to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
-
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Methodology:
-
Sample Preparation:
-
Express and purify recombinant parasite β-tubulin.
-
Prepare a solution of the benzimidazole derivative in the same buffer as the tubulin to minimize heats of dilution.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the benzimidazole solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
-
Fecal Egg Count Reduction Test (FECRT)
-
Principle: This in vivo assay assesses the efficacy of an anthelmintic by comparing the number of parasite eggs in the feces of an animal before and after treatment. A reduction of less than 95% in the fecal egg count is generally indicative of resistance.
-
Methodology:
-
Animal Selection:
-
Select a group of animals (typically 10-15) with naturally acquired helminth infections. The animals should not have been treated with an anthelmintic for a specified period before the test.
-
-
Pre-Treatment Sampling (Day 0):
-
Collect individual fecal samples from each animal.
-
Determine the number of eggs per gram (EPG) of feces for each sample using a standardized counting technique (e.g., McMaster technique).
-
-
Treatment:
-
Administer the benzimidazole anthelmintic to the animals according to the manufacturer's recommended dosage.
-
-
Post-Treatment Sampling (Day 10-14):
-
Collect individual fecal samples from the same animals 10 to 14 days after treatment.
-
Determine the post-treatment EPG for each animal.
-
-
Data Analysis:
-
Calculate the percentage reduction in fecal egg count for the group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
-
Conclusion
The biochemical mode of action of benzimidazole anthelmintics is a well-established and elegant example of targeted chemotherapy. Their specific inhibition of parasite β-tubulin polymerization provides a robust mechanism for their efficacy and a clear basis for their selective toxicity. Understanding the nuances of this interaction, including the kinetics of binding and the molecular basis of resistance, is crucial for the continued effective use of this important class of drugs and for the development of novel anthelmintics that can overcome emerging resistance. The experimental protocols detailed herein provide a framework for the continued investigation of these vital therapeutic agents.
References
Pharmacological Profile of Cambendazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cambendazole, a member of the benzimidazole class of compounds, is a broad-spectrum anthelmintic agent with established efficacy against a variety of gastrointestinal and pulmonary helminths in veterinary medicine.[1][2][3] Its primary mechanism of action involves the disruption of microtubule-dependent cellular processes in parasites, leading to their paralysis and death.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic properties, spectrum of activity, and key experimental methodologies for its evaluation. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.
Chemical and Physical Properties
This compound is chemically identified as 5-isopropoxycarbonylamino-2-(4-thiazolyl) benzimidazole.[1]
-
CAS Number: 26097-80-3
-
Molecular Formula: C₁₄H₁₄N₄O₂S
-
Molecular Weight: 302.35 g/mol
Mechanism of Action
The anthelmintic activity of this compound, consistent with other benzimidazoles, is primarily due to its high-affinity binding to the β-tubulin subunit of parasitic microtubules. This interaction is selective, with a significantly higher affinity for parasitic β-tubulin compared to the mammalian equivalent, which accounts for its favorable safety margin.
The binding event disrupts the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures. The progressive loss of functional microtubules impairs several vital cellular functions in the parasite:
-
Inhibition of Glucose Uptake: Microtubules are crucial for the transport of nutrients, including glucose, across the parasite's intestinal cells. Disruption of this network leads to energy deprivation.
-
Depletion of Glycogen Stores: The inability to absorb glucose results in the depletion of the parasite's energy reserves.
-
Impaired Cell Division and Motility: Microtubules are fundamental for processes like mitosis and maintaining cell shape, which are critical for the parasite's survival and reproduction.
This cascade of events ultimately leads to paralysis and the eventual death of the helminth.
Caption: Mechanism of action pathway for this compound.
Pharmacokinetics
This compound is rapidly metabolized in the host animal. Like other benzimidazoles, its absorption can be influenced by factors such as diet and the physiological state of the host's gastrointestinal tract. After oral administration, it is metabolized into several metabolites, with at least 13 identified in urine. Even after a single dose, radioactivity has been detected in the liver for weeks, though this compound and its primary metabolites only account for a small fraction of this, suggesting incorporation into the endogenous pool. Importantly, this residue has been shown to be minimally bioavailable, reducing its toxicological concern.
Table 1: Summary of Pharmacokinetic Parameters (Note: Detailed quantitative pharmacokinetic parameters for this compound are sparse in the provided literature. This table reflects general characteristics of benzimidazoles and specific findings for this compound.)
| Parameter | Observation | Host Species | Reference |
| Absorption | Limited water solubility; dissolution increased by low pH (e.g., abomasum). | Ruminants (general) | |
| Metabolism | Rapid and extensive; at least 13 urinary metabolites identified. | Cattle | |
| Distribution | Radioactivity found in liver weeks post-dose. | Cattle | |
| Residue Bioavailability | Liver residue is minimally bioavailable. | Rats fed steer liver |
Spectrum of Activity and Efficacy
This compound has demonstrated high efficacy against a broad spectrum of mature and immature gastrointestinal nematodes and lungworms. It is also effective against certain cestodes.
Table 2: Efficacy of this compound in Calves
| Target Parasite | Stage | Dose (mg/kg) | Efficacy (%) | Reference |
| Haemonchus placei | Adult | 15 - 60 | 90 - 99 | |
| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 | |
| Ostertagia spp. | Arrested Larvae | 60 | 90 | |
| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 | |
| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 | |
| Cooperia spp. | Immature | 15 - 60 | Highly Susceptible | |
| Nematodirus spp. | Adult | 30 | 81 | |
| Nematodirus spp. | Adult | 40 | 94 | |
| Nematodirus spp. | Adult | 60 | 99 | |
| Nematodirus spp. | Immature | 60 | 99 | |
| Dictyocaulus viviparus | Mature | ≥ 35 | ≥ 80 | |
| Dictyocaulus viviparus | Immature/Arrested | 60 | 71 |
Table 3: Efficacy of this compound in Lambs
| Target Parasite | Stage | Dose (mg/kg) | Efficacy (%) | Reference |
| Gastrointestinal Nematodes | Mature & Immature | 15 - 30 | Highly Effective | |
| Moniezia expansa | Scolices | 15 - 30 | 81 | |
| Moniezia spp. | Adult | 20 | 100 | |
| Avitellina centripunctata | Adult | 20 | 100 |
Table 4: Efficacy of this compound in Other Species
| Host Species | Target Parasite | Dose | Efficacy (%) | Reference |
| Horses | Intestinal Nematodes | Not specified | High efficacy | |
| Pigs | Ascaris suum | 1.5 g / kg liver weight | 100 | |
| Pigs | Oesophagostomum dentatum | 1.5 g / kg liver weight | 100 | |
| Humans | Strongyloides stercoralis | 5 mg/kg (single dose) | 100 (parasitological cure) |
Experimental Protocols
In Vitro Efficacy Assessment: Egg Hatch Assay (EHA)
The Egg Hatch Assay is a common in vitro method to determine the ovicidal activity of an anthelmintic and to detect resistance.
Methodology:
-
Egg Recovery: Helminth eggs are recovered from fresh fecal samples of infected animals. Feces are homogenized in a saturated salt solution to float the eggs, which are then collected, washed, and suspended in water.
-
Assay Preparation: A 48-well microtiter plate is used. A suspension containing approximately 100 eggs is pipetted into each well.
-
Drug Application: Serial dilutions of this compound are prepared. A specific volume of each concentration is added to the test wells. Control wells receive only the vehicle (e.g., distilled water) or a known effective anthelmintic like Thiabendazole.
-
Incubation: The plate is incubated under controlled conditions (e.g., 37°C) for 48 hours to allow susceptible eggs to hatch.
-
Evaluation: A drop of Lugol's iodine is added to each well to stop further hatching. The number of hatched first-stage larvae (L1) and unhatched eggs is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the negative control. This data is used to determine the EC₅₀ (Effective Concentration 50%).
Caption: Experimental workflow for the Egg Hatch Assay (EHA).
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.
Methodology:
-
Animal Selection: A group of animals with naturally acquired gastrointestinal nematode infections is selected. A minimum fecal egg count (e.g., >150 eggs per gram) is often required for inclusion.
-
Group Allocation: Animals are randomly allocated to a treatment group (receiving this compound) and a control group (untreated).
-
Pre-Treatment Sampling (Day 0): Fecal samples are collected from all animals to determine the baseline fecal egg count (FEC).
-
Treatment: The treatment group is administered this compound orally at the specified dose (e.g., 20 mg/kg).
-
Post-Treatment Sampling (Day 14): Fecal samples are collected again from both groups, typically 10-14 days after treatment.
-
Fecal Analysis: The number of eggs per gram (EPG) of feces is determined for all samples using a standardized technique (e.g., McMaster or Mini-FLOTAC).
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count is calculated using the following formula: FECRT (%) = [1 - (Mean EPG Treatment Group Day 14 / Mean EPG Control Group Day 14)] x 100 (Note: Comparison to an untreated control group accounts for natural fluctuations in egg shedding).
Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).
Anthelmintic Resistance
As with other benzimidazoles, resistance to this compound has been reported in various helminth species. The primary mechanism of resistance is associated with specific mutations in the β-tubulin gene, which reduce the binding affinity of the drug to its target site. The widespread and frequent use of a single class of anthelmintics is a major factor contributing to the selection and spread of resistant parasite populations.
Safety and Toxicology
This compound is generally well-tolerated at therapeutic doses. The selective toxicity of benzimidazoles is attributed to their much higher affinity for parasitic β-tubulin over mammalian β-tubulin.
-
Side Effects: In human studies for strongyloidiasis, side effects were reported as negligible.
-
Teratogenicity: A key safety concern for the benzimidazole class is potential teratogenicity or embryotoxicity, particularly when administered during early pregnancy. This is linked to their antimitotic activity, which can disrupt cell division in a developing fetus. Therefore, use in early gestation is often contraindicated.
References
A Structural and Functional Dissection of Cambendazole and Thiabendazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cambendazole and Thiabendazole are prominent members of the benzimidazole class of anthelmintics, widely utilized in veterinary and human medicine to combat a range of parasitic helminth infections. While sharing a common benzimidazole core, their structural nuances give rise to distinct physicochemical properties, metabolic fates, and biological activities. This technical guide provides a comprehensive structural comparison of this compound and Thiabendazole, delving into their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The inclusion of visual diagrams for signaling pathways and experimental workflows aims to facilitate a deeper understanding of these critical anthelmintic agents for researchers and drug development professionals.
Structural and Physicochemical Comparison
The foundational difference between this compound and Thiabendazole lies in the substitution on the benzimidazole ring. Both molecules feature a thiazole group at the 2-position of the benzimidazole nucleus. However, this compound is distinguished by the presence of an isopropyl carbamate group at the 5-position, a feature absent in Thiabendazole. This structural divergence significantly influences their physicochemical characteristics, as detailed in the comparative table below.
Table 1: Physicochemical Properties of this compound and Thiabendazole
| Property | This compound | Thiabendazole |
| Chemical Structure | Isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate | 2-(4-Thiazolyl)-1H-benzimidazole |
| Molecular Formula | C14H14N4O2S | C10H7N3S |
| Molecular Weight | 302.35 g/mol | 201.25 g/mol |
| Melting Point | 238-240 °C (decomposes) | 298-301 °C |
| Water Solubility | Practically insoluble (0.02 mg/mL) | Very slightly soluble (50 mg/L at 25°C) |
| LogP (XLogP3) | 2.9 | 2.5 |
| Physical Appearance | Odorless, white crystalline solid | White or cream-colored odorless, tasteless powder |
Sources: PubChem CID 33309, PubChem CID 5430[1][2]
Mechanism of Action: Targeting Microtubule Synthesis
The primary anthelmintic mechanism of both this compound and Thiabendazole involves the disruption of microtubule polymerization in parasitic helminths. They achieve this by binding with high affinity to β-tubulin, a subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components for vital cellular processes in the parasite, including cell division, nutrient absorption, and intracellular transport. The disruption of these functions ultimately leads to the death of the parasite. While both drugs target the same protein, differences in their binding affinity and interaction with tubulin isoforms may contribute to variations in their efficacy and spectrum of activity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Cambendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole, a broad-spectrum benzimidazole anthelmintic, is utilized in veterinary medicine to control gastrointestinal and pulmonary nematode infections.[1] Like other benzimidazoles, its primary mechanism of action involves the disruption of microtubule-dependent processes within the parasite. This is achieved through high-affinity binding to the β-tubulin subunit, preventing its polymerization into microtubules. The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to its mammalian counterpart. The disruption of the microtubule cytoskeleton impairs essential cellular functions in the parasite, including nutrient absorption, cell division, and maintenance of cell structure, ultimately leading to paralysis and death.
These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound against various nematode species. The described methods, including the Larval Development Assay (LDA) and the Egg Hatch Assay (EHA), are standard in vitro tools for assessing anthelmintic activity and detecting resistance.
Mechanism of Action of this compound
The primary mode of action of this compound, consistent with other benzimidazole anthelmintics, is the inhibition of microtubule polymerization in parasitic nematodes. This disruption of the microtubule network leads to the impairment of vital cellular functions and ultimately, the death of the parasite.
References
Application Note: Quantification of Cambendazole in Animal Tissue using High-Performance Liquid Chromatography
**Abstract
This application note details a robust and sensitive method for the quantification of Cambendazole in various animal tissues (liver, muscle, kidney) using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction for sample clean-up, and optimized chromatographic conditions for accurate determination. Method validation parameters, based on similar benzimidazole compounds, demonstrate the suitability of this approach for routine drug residue analysis and pharmacokinetic studies in drug development.
Introduction
This compound is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine to treat parasitic infections in livestock.[1] Monitoring its residue levels in edible tissues is crucial to ensure food safety and adhere to regulatory Maximum Residue Limits (MRLs). High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for the separation and quantification of drug residues in complex biological matrices. This document provides a detailed protocol for the extraction and analysis of this compound from animal tissues.
Experimental
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ethyl acetate
-
Potassium hydroxide
-
n-Hexane
-
Oasis MCX Solid-Phase Extraction (SPE) cartridges
-
0.45 µm syringe filters
An HPLC system equipped with a UV-Vis or tandem mass spectrometer detector is recommended for this analysis. A typical configuration would include:
-
A binary or quaternary HPLC pump
-
An autosampler
-
A column oven
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
UV-Vis detector or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Detailed Protocols
Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.5 - 50 ng/mL).[3]
-
Homogenization: Weigh 2.0 g of minced tissue sample into a 50 mL centrifuge tube. Add 8 mL of ethyl acetate and 0.5 mL of 50% potassium hydroxide solution.[4]
-
Extraction: Vortex the mixture for 5 minutes, followed by ultrasonication for 5 minutes. Centrifuge at 8000 x g for 8 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant (ethyl acetate layer) to a clean tube. Repeat the extraction process on the tissue pellet and combine the supernatants.
-
Defatting: Add 15 mL of n-hexane saturated with acetonitrile to the combined supernatant, vortex for 2 minutes, and centrifuge. Discard the upper n-hexane layer.
-
Evaporation: Evaporate the remaining acetonitrile extract to near dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the residue in 5 mL of a suitable reconstitution solution, such as 0.1% formic acid in water.
-
Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 3 mL of 5% ammoniated methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
For a standard HPLC-UV setup, the following conditions can be applied:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer like 0.1% formic acid in water. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Benzimidazoles typically have a maximum absorbance around 290 nm. This should be optimized for this compound.
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
-
Column: Shim-pack XR-ODS III (2.0 mm I.D. x 50 mm L., 1.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.25 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Data Presentation
The following table summarizes typical validation parameters for the analysis of benzimidazoles in tissue, which can be expected for this this compound method.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 50 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Recovery | 63.1% - 117.4% | |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | |
| Precision (%RSD) | < 15% |
Workflow Diagram
Caption: Experimental workflow for this compound quantification in tissue.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in animal tissues. The detailed sample preparation protocol, including homogenization, liquid-liquid extraction, and solid-phase extraction, ensures effective removal of matrix interferences, leading to accurate and reproducible results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in veterinary drug analysis.
References
- 1. This compound and nondrug macromolecules in tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.jenck.com [public.jenck.com]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS [mdpi.com]
Application Note: High-Throughput Analysis of Cambendazole and its Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective detection and quantification of the anthelmintic drug Cambendazole and its primary metabolites in biological matrices, such as liver tissue and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a benzimidazole derivative, undergoes extensive metabolism in vivo, leading to the formation of numerous metabolites. This method provides a robust workflow for researchers, scientists, and professionals in drug development and food safety monitoring to accurately assess this compound residues and study its metabolic fate. The protocol includes detailed procedures for sample preparation, optimized LC-MS/MS parameters, and data analysis.
Introduction
This compound is a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine to treat gastrointestinal nematode infections in livestock. Due to its extensive use, regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in animal-derived food products to ensure consumer safety. It is well-documented that this compound is rapidly and extensively metabolized, with reports indicating the presence of at least 13 metabolites in urine[1]. Therefore, a comprehensive analytical method should be able to detect not only the parent drug but also its major metabolites.
LC-MS/MS has become the gold standard for the analysis of veterinary drug residues due to its high sensitivity, selectivity, and ability to identify and quantify multiple analytes in complex matrices. This application note outlines a complete LC-MS/MS method for the determination of this compound and its putative metabolites.
Proposed Metabolic Pathway of this compound
Based on the known metabolic pathways of other benzimidazole anthelmintics, the primary metabolic transformations of this compound are expected to involve hydroxylation and hydrolysis of the isopropyl carbamate side chain. The proposed major metabolic pathway is illustrated below.
Caption: Proposed primary metabolic pathways of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Oasis HLB solid-phase extraction (SPE) cartridges
Sample Preparation: Liver Tissue (QuEChERS Method)
-
Homogenize 5 g of liver tissue.
-
Add 10 mL of acetonitrile (1% formic acid) and 5 mL of water.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
Sample Preparation: Urine
-
Centrifuge the urine sample at 5000 rpm for 10 minutes.
-
Dilute 1 mL of the supernatant with 4 mL of water.
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: General workflow for the LC-MS/MS analysis of this compound.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for sensitivity |
Data Presentation
The following table summarizes the proposed MRM transitions for this compound and its putative major metabolites. The collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 291.1 | 231.1 | 189.1 |
| Hydroxylated this compound | 307.1 | 247.1 | 205.1 |
| Hydrolyzed this compound | 205.1 | 177.1 | 149.1 |
Quantitative Performance (Typical)
The following data are representative of the expected performance of this method, based on similar analyses of benzimidazole compounds.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | 0.1 | 0.5 | 85-105 | <15 |
| Metabolites | 0.2-0.5 | 0.5-1.0 | 80-110 | <20 |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction, separation, and detection of this compound and its proposed major metabolites from biological matrices using LC-MS/MS. The described methodology is sensitive, selective, and suitable for high-throughput analysis in regulatory monitoring and pharmacokinetic studies. The provided experimental details and performance characteristics can be used as a starting point for method validation in individual laboratories.
References
Application Notes and Protocols for the Use of Cambendazole in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a benzimidazole anthelmintic agent that has garnered interest in drug development beyond its traditional use, including potential applications in oncology research. A critical and often challenging step in conducting in vitro cell culture assays is the proper dissolution and preparation of hydrophobic compounds like this compound to ensure accurate and reproducible results. These application notes provide a detailed protocol for the solubilization of this compound, guidelines for its use in cell culture experiments, and an overview of its primary mechanism of action.
Data Presentation: Solubility and Recommended Concentrations
Proper preparation of this compound solutions is crucial for experimental success. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. The recommended solvent for creating a highly concentrated stock solution is Dimethyl Sulfoxide (DMSO). The following table summarizes key quantitative data for the dissolution and use of this compound.
| Parameter | Value | Source(s) |
| Solubility in DMSO | 10 mg/mL to 100 mg/mL | [1][2][3] |
| Note: Sonication may be required to achieve higher concentrations. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] | |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in 100% DMSO | [2] |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5%, ideally ≤ 0.1% | |
| Molecular Weight | 302.4 g/mol |
Experimental Protocols
This section outlines the detailed methodology for the preparation of this compound stock and working solutions for use in cell culture assays.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Sterile syringe filter (0.22 µm)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile work environment (e.g., laminar flow hood)
Preparation of this compound Stock Solution (e.g., 20 mM)
-
Aseptic Technique: Perform all steps in a sterile environment to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL, 20 mM stock solution, you would need 6.048 mg of this compound (Calculation: 0.020 mol/L * 302.4 g/mol * 0.001 L = 0.006048 g).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration. For a 20 mM stock, add 1 mL of DMSO to 6.048 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution, especially for higher concentrations.
-
-
Sterilization: For long-term storage, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This will remove any potential microbial contaminants or undissolved microparticles.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
-
Preparation of this compound Working Solution for Cell Treatment
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial Step: Add the this compound stock solution to the medium and mix immediately and thoroughly by gentle pipetting or vortexing. This is important to prevent the compound from precipitating out of the solution.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound (and the vehicle control medium to the control wells/flasks).
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation and Assay: Incubate the cells for the desired period as determined by your specific experimental protocol, and then proceed with your downstream assay (e.g., cell viability, apoptosis, etc.).
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Signaling Pathway: Mechanism of Action of this compound
References
Application Notes and Protocols for Cambendazole Administration in Laboratory Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent effective against a variety of gastrointestinal and pulmonary parasites.[1] It is utilized in veterinary medicine and serves as a valuable tool in parasitology research.[2] This document provides detailed application notes and protocols for the administration of this compound in laboratory animal studies, with a focus on rodent models.
Mechanism of Action
Like other benzimidazoles, this compound's primary mechanism of action involves the disruption of microtubule formation in parasitic cells.[3][4] It selectively binds to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[3] This disruption interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to paralysis and death of the parasite. The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.
References
- 1. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bgrci.de [bgrci.de]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. Effect of parenterally injected benzimidazole compounds on Echinococcus multilocularis and Taenia crassiceps metacestodes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cambendazole in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a member of the benzimidazole family of compounds, which are well-established as broad-spectrum anti-parasitic agents. There is a growing body of evidence demonstrating the potential of benzimidazoles as repurposed anti-cancer agents. The primary mechanism of action for this class of compounds is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis in rapidly proliferating cancer cells.
These application notes provide a comprehensive overview of the anticipated effects of this compound in cancer cell line research, based on the known activities of structurally related benzimidazoles. Detailed protocols for key in vitro assays are provided to enable researchers to effectively evaluate the anti-cancer potential of this compound.
Mechanism of Action
This compound, like other benzimidazoles, is expected to exert its anti-cancer effects primarily by targeting tubulin.
-
Microtubule Disruption: this compound is predicted to bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).
Data Presentation
The following tables summarize the anti-proliferative activity of various benzimidazoles in a range of cancer cell lines. This data provides a comparative context for the anticipated efficacy of this compound.
Table 1: IC50 Values of Benzimidazoles in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Mebendazole | HT-29 | Colorectal Cancer | 0.29 ± 0.04 | [1] |
| Mebendazole | H460 | Non-Small Cell Lung Cancer | ~0.16 | |
| Albendazole | HCT8 | Intestinal Cancer | 0.3 | [2] |
| Flubendazole | HCT8 | Intestinal Cancer | 0.9 | [2] |
| Parbendazole | AsPC-1 | Pancreatic Cancer | 0.01 - 3.26 | [3] |
| Oxibendazole | AsPC-1 | Pancreatic Cancer | 0.01 - 3.26 | [3] |
| Fenbendazole | BxPC-3 | Pancreatic Cancer | 0.01 - 3.26 |
Table 2: IC50 Values for Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Citation |
| Nocodazole | ~1.0 - 2.0 | |
| Colchicine | ~1.0 - 2.0 | |
| Vinblastine | ~1.0 - 2.0 |
Signaling Pathways
The primary signaling pathway affected by this compound is the microtubule-dependent cell cycle progression machinery. Disruption of microtubule dynamics initiates a cascade of events leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
References
- 1. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Cambendazole in Strongyloidiasis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strongyloidiasis, a parasitic disease caused by the nematode Strongyloides stercoralis, poses a significant global health challenge. The limitations of current therapies necessitate the exploration of novel and more effective anthelmintic agents. Cambendazole, a benzimidazole derivative, has demonstrated considerable promise in both preclinical and clinical studies for the treatment of strongyloidiasis. This document provides detailed application notes and protocols for the use of this compound in a research setting, summarizing key data and methodologies to facilitate further investigation into its therapeutic potential.
Quantitative Data Summary
The efficacy of this compound against Strongyloides species has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published research.
In Vivo Efficacy of this compound Against Strongyloides spp. in Murine Models
| Species | Host | Drug Dose | Dosing Regimen | Efficacy Metric | Result | Citation |
| S. ratti | Mice | 50 mg/kg | Daily | Fecal Larval Reduction | Total suppression | [1] |
| S. ratti | Mice | 50 mg/kg | During larval migration | Fourth Stage Larval Reduction in Gut | 95% reduction | [1] |
| S. ratti | Mice | 50 mg/kg | Daily | Adult Worm Elimination | Total elimination | [1] |
| S. stercoralis | Mice | 50 mg/kg | Daily for 4 days | Larval Eradication from Muscles | Complete eradication | [1] |
In Vitro Effects of this compound on Strongyloides spp.
| Species | Life Stage | Metric | Result | Citation |
| S. ratti | Eggs | Hatching | No effect | [2] |
| S. ratti | Infective Larvae | Viability | No effect | |
| S. ratti | Parasitic Adult Worms | Viability | No effect | |
| S. ratti | Larvae | Moulting | Inhibited | |
| S. ratti | First and Second Stage Larvae | Viability | Impaired | |
| S. stercoralis | Rhabditiform Larvae | Development | Prevented | |
| S. ratti & S. stercoralis | Infective Larvae | Infectivity | Abrogated |
Clinical Efficacy of this compound in Human Strongyloidiasis
| Number of Patients | Drug Dose | Dosing Regimen | Cure Rate | Citation |
| 40 | 5 mg/kg | Single Dose | 100% |
Mechanism of Action
The primary mechanism of action of this compound, like other benzimidazoles, is the disruption of microtubule polymerization in nematodes. It achieves this by binding with high affinity to the parasite's β-tubulin subunit, preventing its assembly into microtubules. This disruption of the cytoskeleton has profound effects on essential cellular processes, including cell division, motility, and intracellular transport, ultimately leading to the parasite's paralysis and death.
A secondary proposed mechanism of action for some benzimidazoles is the inhibition of the fumarate reductase system, a key enzyme in the anaerobic energy metabolism of many parasitic helminths. By inhibiting this enzyme, this compound may disrupt the parasite's energy production, further contributing to its anthelmintic effect.
Diagram 1: Primary mechanism of action of this compound via β-tubulin inhibition.
Diagram 2: Secondary mechanism of action of this compound via fumarate reductase inhibition.
Experimental Protocols
The following are detailed protocols for the in vivo and in vitro evaluation of this compound against Strongyloides species, synthesized from established research methodologies.
In Vivo Efficacy Evaluation in a Murine Model (S. ratti)
This protocol outlines the steps for assessing the in vivo efficacy of this compound against Strongyloides ratti in a mouse model.
1. Parasite Maintenance and Larval Collection:
-
Maintain the S. ratti life cycle in laboratory rats (e.g., Wistar strain).
-
Collect fecal pellets from infected rats and culture them on moist filter paper in a petri dish for 5-7 days at room temperature to allow larvae to develop.
-
Collect infective third-stage larvae (L3) using a Baermann apparatus.
-
Wash the collected larvae multiple times in sterile phosphate-buffered saline (PBS) containing antibiotics (e.g., penicillin-streptomycin).
2. Mouse Infection:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Infect mice subcutaneously with a standardized number of L3 larvae (e.g., 2000 L3 per mouse) suspended in PBS.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound. Due to its poor water solubility, a vehicle such as a mixture of Tween 80 and ethanol, subsequently diluted in water, can be used.
-
For oral administration, dissolve this compound in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer the drug suspension orally to the mice using a gavage needle.
4. Assessment of Efficacy:
-
Fecal Larval Output:
-
Beginning 5-6 days post-infection, collect fecal pellets from individual mice.
-
Culture the feces on agar plates for 24-48 hours.
-
Count the number of larvae that have migrated onto the agar surface under a dissecting microscope.
-
Compare larval counts between treated and control groups.
-
-
Adult Worm Burden:
-
At a predetermined time point post-treatment (e.g., 7-10 days post-infection), euthanize the mice.
-
Excise the small intestine and open it longitudinally.
-
Incubate the intestine in PBS at 37°C for 3-4 hours to allow adult worms to migrate out of the tissue.
-
Count the adult worms under a dissecting microscope.
-
Compare worm burdens between treated and control groups.
-
Diagram 3: Workflow for in vivo efficacy testing of this compound.
In Vitro Larval Viability and Motility Assay
This protocol describes a method for assessing the direct effects of this compound on the viability and motility of Strongyloides larvae in vitro.
1. Larval Preparation:
-
Collect and wash L3 larvae as described in the in vivo protocol.
-
Adjust the larval concentration in culture medium (e.g., RPMI-1640 supplemented with antibiotics) to a desired density (e.g., 100-200 larvae per 100 µL).
2. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
3. Assay Setup:
-
Dispense the larval suspension into a 96-well microtiter plate.
-
Add the different concentrations of this compound to the wells. Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, 72 hours).
4. Assessment of Viability and Motility:
-
At each time point, observe the larvae under an inverted microscope.
-
Assess larval motility by gently prodding them or by adding a drop of hot water (approximately 80°C) to stimulate movement in viable larvae.
-
Score the percentage of motile versus non-motile (dead) larvae in each well.
-
Calculate the IC50/EC50 values based on the dose-response curve.
Diagram 4: Workflow for in vitro larval motility and viability assay.
Conclusion
This compound has demonstrated potent activity against various life stages of Strongyloides species in both in vivo and in vitro settings, as well as high cure rates in human clinical trials. Its primary mechanism of action through the disruption of microtubule polymerization, and potentially through the inhibition of fumarate reductase, makes it a compelling candidate for further drug development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the efficacy and mechanisms of this compound, contributing to the development of improved therapeutic strategies for strongyloidiasis.
References
Application Notes and Protocols for Experimental Design in Cambendazole Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent effective against a variety of gastrointestinal parasites in livestock and potentially in humans.[1][2] Its primary mechanism of action involves binding to the β-tubulin protein, a key component of microtubules.[3][4] This binding disrupts microtubule polymerization, impairing essential cellular processes in the parasite, such as cell division, nutrient absorption, and motility, ultimately leading to paralysis and death.[3] However, the emergence of anthelmintic resistance poses a significant threat to the continued efficacy of this compound and other benzimidazoles.
Understanding the mechanisms of this compound resistance is crucial for the development of strategies to mitigate its spread and for the design of novel anthelmintics. The primary mechanism of resistance to benzimidazoles is well-established and involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene. These mutations, most commonly at codons 167, 198, and 200, alter the drug's binding site on the β-tubulin protein, thereby reducing its affinity and rendering the drug less effective. Other potential mechanisms of resistance include alterations in drug metabolism and increased drug efflux from the parasite's cells.
These application notes provide a comprehensive experimental framework for studying this compound resistance in nematodes, with a focus on Haemonchus contortus as a model organism. Detailed protocols for the in vitro induction of resistance, phenotypic characterization using the Fecal Egg Count Reduction Test (FECRT) and the Egg Hatch Assay (EHA), and genotypic analysis via PCR-RFLP are provided.
Experimental Design for this compound Resistance Studies
A robust experimental design for studying this compound resistance involves a multi-step process that begins with the induction of resistance in a susceptible parasite population, followed by phenotypic and genotypic characterization of the resistant phenotype.
Diagram: Experimental Workflow for this compound Resistance Studies
Caption: Workflow for inducing and characterizing this compound resistance.
Protocols
Protocol 1: In Vitro Induction of this compound Resistance
This protocol is adapted from methods used to induce resistance to other benzimidazoles by exposing parasite larvae to gradually increasing, sub-lethal concentrations of the drug.
Materials:
-
Susceptible strain of Haemonchus contortus third-stage larvae (L3)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Larval culture medium
-
24-well culture plates
-
Incubator
-
Microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Determine Sub-lethal Concentration: Perform a dose-response assay to determine the EC50 (half maximal effective concentration) of this compound on the susceptible L3 larvae. The initial sub-lethal concentration for resistance induction should be below the EC50.
-
Initial Exposure: Culture the susceptible L3 larvae in the larval culture medium containing the initial sub-lethal concentration of this compound.
-
Selection of Survivors: After a defined period (e.g., 7 days), collect the surviving larvae.
-
Incremental Dose Exposure: Culture the surviving larvae in a medium with a slightly increased concentration of this compound.
-
Iterative Selection: Repeat steps 4 and 5 for multiple generations of the parasite, gradually increasing the this compound concentration.
-
Confirmation of Resistance: After a number of selection cycles, perform an Egg Hatch Assay (Protocol 3) to determine if the EC50 of the selected population has significantly increased compared to the original susceptible population.
Protocol 2: Fecal Egg Count Reduction Test (FECRT)
The FECRT is an in vivo method to assess the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Infected host animals (e.g., sheep infected with H. contortus)
-
This compound formulation for the host species
-
Fecal collection bags or gloves
-
McMaster slide or other fecal egg counting apparatus
-
Saturated salt solution (flotation solution)
-
Microscope
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with a pre-treatment fecal egg count of at least 150 eggs per gram (EPG).
-
Pre-Treatment Fecal Sampling (Day 0): Collect individual fecal samples from the rectum of each animal.
-
Treatment: Administer the recommended dose of this compound to the treatment group. A control group should remain untreated.
-
Post-Treatment Fecal Sampling (Day 10-14): Collect individual fecal samples from all animals in both groups 10 to 14 days after treatment.
-
Fecal Egg Counting: Determine the EPG for each sample using a standardized technique like the McMaster method.
-
Calculation of FECR:
-
Calculate the arithmetic mean EPG for the treatment group before (Pre-T) and after (Post-T) treatment.
-
FECR (%) = [1 - (Post-T / Pre-T)] x 100
-
-
Interpretation of Results:
-
Efficacious: ≥ 95% reduction.
-
Suspected Resistance: < 95% but > 90% reduction.
-
Resistance: < 90% reduction.
-
Protocol 3: Egg Hatch Assay (EHA)
The EHA is an in vitro test that determines the concentration of an anthelmintic required to inhibit 50% of nematode eggs from hatching.
Materials:
-
Fresh nematode eggs collected from fecal samples
-
This compound
-
DMSO
-
Deionized water
-
24- or 96-well plates
-
Incubator
-
Microscope
Procedure:
-
Egg Collection and Purification: Isolate nematode eggs from fresh fecal samples and purify them.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in deionized water with a small amount of DMSO to aid solubility.
-
Incubation: Add a standardized number of eggs (e.g., 100-200) to each well of the plate containing the different this compound concentrations. Include control wells with no drug.
-
Hatching: Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.
-
Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration. Determine the EC50 value, which is the concentration of this compound that inhibits 50% of the eggs from hatching. A significant increase in the EC50 of a parasite population compared to a susceptible baseline indicates resistance.
Protocol 4: PCR-RFLP for β-tubulin SNP Detection
This protocol outlines the molecular detection of the F167Y, E198A, and F200Y SNPs in the β-tubulin gene of H. contortus.
Materials:
-
Genomic DNA extracted from adult worms or larvae
-
PCR primers flanking the regions of the SNPs in the β-tubulin gene
-
Taq polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Restriction enzymes specific for each SNP (e.g., SnaB I for codon 167, HpyCH4V for codon 198, and TaaI for codon 200)
-
Agarose gel and electrophoresis equipment
-
DNA visualization system
Procedure:
-
DNA Extraction: Extract genomic DNA from individual adult worms or pooled larvae.
-
PCR Amplification:
-
Amplify the region of the β-tubulin gene containing the SNPs using specific primers.
-
Forward Primer Example: 5'-GGAACAATGGACTCTGTTCG-3'
-
Reverse Primer Example: 5'-GAATCGAAGGCAGGTCGT-3'
-
PCR cycling conditions will need to be optimized but a general protocol is: initial denaturation at 95°C for 5 min, followed by 35-40 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Restriction Digestion: Digest the PCR product with the appropriate restriction enzyme for each SNP.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Analysis: The presence or absence of restriction sites will reveal the genotype of the parasite at each codon. For example, a mutation may create or abolish a restriction site, leading to different banding patterns on the gel for susceptible and resistant alleles.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.
Table 1: Fecal Egg Count Reduction Test (FECRT) Results
| Treatment Group | Mean Pre-Treatment EPG | Mean Post-Treatment EPG | Fecal Egg Count Reduction (%) | Resistance Status |
| This compound | ||||
| Control | N/A | N/A |
Table 2: Egg Hatch Assay (EHA) Results
| Parasite Strain | EC50 (µg/mL) | 95% Confidence Interval | Resistance Factor |
| Susceptible | 1.0 | ||
| Field Isolate 1 | |||
| Lab-Resistant Strain |
Table 3: Genotypic Frequencies of β-tubulin SNPs
| Parasite Population | Codon 167 (F/Y) Allele Frequency (%) | Codon 198 (E/A) Allele Frequency (%) | Codon 200 (F/Y) Allele Frequency (%) |
| Susceptible | |||
| Field Isolate 1 | |||
| Lab-Resistant Strain |
Molecular Basis of this compound Resistance
The primary mechanism of resistance to this compound and other benzimidazoles is a direct consequence of genetic mutations in the drug's target, the β-tubulin protein.
Diagram: Mechanism of Benzimidazole Resistance
Caption: Logical relationship of β-tubulin mutation to this compound resistance.
References
Application Notes and Protocols for the Oral Administration of Cambendazole in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent. Due to its low aqueous solubility, developing effective oral formulations for preclinical rodent studies is crucial for achieving consistent and reproducible results. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in rodents, primarily via gavage. The information is compiled to assist researchers in designing and executing in vivo studies.
Data Presentation: Physicochemical and Pharmacokinetic Properties
Quantitative data for this compound is limited in publicly available literature. Therefore, data for other relevant benzimidazoles (Mebendazole and Albendazole) are presented below for comparative purposes to guide formulation strategy. Researchers should perform pilot studies to determine the optimal formulation and resulting pharmacokinetic profile for this compound in their specific experimental model.
Table 1: Solubility and Formulation Components for Benzimidazoles
| Compound | Aqueous Solubility | Common Solvents/Excipients | Typical Formulation Type |
| This compound | Poorly soluble | DMSO, PEG300, Tween 80, Carboxymethylcellulose (CMC) | Suspension or Solution |
| Mebendazole | < 1 µg/mL | DMSO, PEG300, Tween 80, Saline, Corn Oil | Suspension or Solution |
| Albendazole | ~0.2 µg/mL at 25°C | Hydroxypropyl-β-cyclodextrin (HPBCD), CMC, Povidone | Suspension or Solubilized Formulation |
Table 2: Comparative Oral Pharmacokinetic Parameters of Benzimidazoles in Rodents (Illustrative Examples)
Note: The following data is for Mebendazole and Albendazole and is intended to provide a general understanding of benzimidazole pharmacokinetics. These values will vary depending on the specific formulation, dose, and rodent strain.
| Compound & Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Mebendazole (nanoparticles) | Mouse | 15 | ~400 | ~1 | ~1200 | [1] |
| Mebendazole (β-cyclodextrin complex) | Mouse | 15 | ~350 | ~1.5 | ~1100 | [1] |
| Albendazole (in HPBCD solution) | Mouse | - | Significantly higher than suspension | Shorter than suspension | Significantly higher than suspension | |
| Albendazole (in CMC suspension) | Mouse | - | - | - | - |
Table 3: Acute Oral Toxicity of Benzimidazoles in Rodents (Illustrative Examples)
| Compound | Animal Model | LD50 (mg/kg) | NOAEL (mg/kg/day) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Oxfendazole | Rat | >200 (MTD ~100) | >5 but <25 | |
| Fenbendazole | Rat | >10,000 | - |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (Aqueous Vehicle)
This protocol is suitable for preparing a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt (low viscosity) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection or deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
In a beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed.
-
Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.
-
-
Calculate and Weigh this compound:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents).
-
Accurately weigh the required amount of this compound powder.
-
-
Prepare the Suspension:
-
Triturate the weighed this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a volumetric flask and rinse the mortar and pestle with the vehicle to ensure a complete transfer.
-
Bring the suspension to the final volume with the vehicle.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. A homogenizer can also be used for a finer suspension.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C, protected from light.
-
Crucially, stir the suspension continuously before and during dose administration to ensure a uniform dose is delivered to each animal.
-
Protocol 2: Preparation of this compound Solution (Solvent-based Vehicle)
This protocol is for solubilizing this compound for oral administration, which may enhance bioavailability. Note: The use of organic solvents should be carefully considered and justified. The concentration of DMSO should be kept to a minimum.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Composition: A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v).
-
Calculate and Weigh this compound:
-
Determine the required concentration of this compound.
-
Accurately weigh the required amount of this compound powder.
-
-
Dissolve this compound:
-
In a sterile tube, add the weighed this compound powder.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex thoroughly to dissolve the this compound. Gentle warming or sonication can be used to aid dissolution. Ensure the powder is completely dissolved before proceeding.
-
-
Prepare the Final Dosing Solution:
-
To the this compound-DMSO solution, add the PEG300 (40% of the final volume) and vortex until the solution is clear.
-
Add the Tween 80 (5% of the final volume) and vortex until the solution is clear.
-
Finally, add the sterile saline (45% of the final volume) and vortex thoroughly.
-
-
Storage and Handling:
-
It is recommended to prepare this solution fresh on the day of the experiment.
-
If storage is necessary, store at 2-8°C, protected from light. Visually inspect for any precipitation before use.
-
Protocol 3: Oral Gavage Administration in Mice
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice, with a ball-tip)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the exact volume of the formulation to be administered. The typical maximum oral gavage volume for mice is 10 mL/kg.
-
-
Dose Preparation:
-
Ensure the formulation is at room temperature and, if it is a suspension, that it is thoroughly mixed.
-
Draw the calculated volume into the syringe.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should naturally swallow the needle as it is gently advanced. Do not force the needle.
-
-
Administration:
-
Once the needle is at the predetermined depth, slowly and steadily administer the formulation.
-
-
Post-Administration:
-
Gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes.
-
Visualizations
Caption: Experimental workflow for oral administration of this compound in rodents.
Caption: Mechanism of action of this compound via inhibition of microtubule polymerization.
References
Application Notes and Protocols for the Analysis of Cambendazole and its Metabolites
Introduction
Cambendazole is a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine to treat parasitic infections in animals such as cattle, sheep, and swine.[1][2] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for this compound in various tissues to ensure food safety.[3] The parent drug is extensively metabolized, with studies identifying at least 13 distinct metabolites in urine.[1] Therefore, robust and sensitive analytical methods are crucial for the accurate quantification of this compound and its significant metabolites in edible tissues, milk, and other biological matrices.
The availability of high-purity analytical standards and reference materials is fundamental for the development, validation, and routine application of these analytical methods.[3] These standards are essential for instrument calibration, method validation, and ensuring the accuracy and reliability of residue analysis in food and environmental safety laboratories. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites, targeting researchers, scientists, and professionals in drug development and food safety.
Metabolic Overview
Upon administration, this compound undergoes rapid and extensive metabolism in the body. The primary metabolic pathways involve transformations of the isopropoxycarbonylamino group and other structural modifications. The resulting metabolites are then excreted, primarily in the urine. The complexity of its metabolism necessitates analytical methods capable of detecting not only the parent drug but also its various metabolic products, which may be present in tissue residues.
Caption: General metabolic pathway of this compound.
Application Protocol 1: Analysis of Benzimidazole Residues by LC-MS/MS
This protocol describes a general method for the simultaneous determination of multiclass anthelmintic drug residues, including benzimidazoles like this compound, in animal-derived food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Principle
The target analytes are extracted from the homogenized tissue sample using an acidified organic solvent. Phase separation is induced by adding salts. The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for quantification.
2. Apparatus and Reagents
-
High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) and an electrospray ionization (ESI) source.
-
Homogenizer.
-
Centrifuge capable of 4,700 x g.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Analytical balance.
-
Certified analytical standards of this compound and its metabolites.
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid, Dimethyl sulfoxide (DMSO) - all LC-MS grade.
-
Ammonium formate.
-
Magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Primary secondary amine (PSA) and C18 sorbents for d-SPE.
-
Ultrapure water.
3. Standard Solution Preparation
-
Stock Solutions (1,000 µg/mL): Accurately weigh and dissolve the certified reference standards in an appropriate solvent like methanol or DMSO. Store at low temperatures.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase or an appropriate solvent. These solutions are used to build calibration curves and for spiking samples.
4. Sample Preparation (Modified QuEChERS Protocol)
Caption: Workflow for QuEChERS sample preparation.
5. Instrumental Conditions
The following tables provide typical starting conditions for LC-MS/MS analysis. These should be optimized for the specific instrument and target analytes.
Table 1: Suggested Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 mm × 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temp. | 35 - 40 °C |
| Injection Vol. | 5 µL |
| Gradient Elution | Optimized to separate target analytes. Start with a high percentage of aqueous phase (A) and ramp up the organic phase (B) to elute the compounds. |
Table 2: Suggested Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temp. | ~270 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 - 500 °C |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions must be determined for this compound and each metabolite by infusing standard solutions. |
Application Protocol 2: Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)
This protocol is based on early analytical work performed on this compound and its metabolites. It is particularly useful for structure elucidation and confirmation but may have lower throughput than modern LC-MS/MS methods.
1. Principle
This compound and its metabolites exhibit thermal instability at high temperatures, which can cause on-column transformation to the corresponding isocyanate. To improve volatility and thermal stability, trimethylsilyl (TMS) derivatization is performed prior to analysis by combined gas-liquid chromatography-mass spectrometry (GLC-MS).
2. Reagents and Derivatization
-
Certified analytical standards of this compound.
-
Pyridine.
-
Bis-trimethylsilylacetamide (BSA).
-
Derivatization Protocol: Treat 10-20 µg of the compound or sample isolate with pyridine and BSA in a tightly sealed tube.
3. Instrumental Conditions
Table 3: Suggested Gas-Liquid Chromatography-Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Column | 2 ft x 2 mm i.d. glass spiral column with 1.8% OV-17 on 60-80 mesh Gas-Chrom P |
| Flash Heater Temp. | 260 °C |
| Column Temp. | 180 - 240 °C (Isothermal or Programmed) |
| Carrier Gas | Helium at 30 mL/min |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Source Temp. | 270 °C |
| Accelerating Voltage | 3.5 kV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) |
Summary of Quantitative Method Performance
The validation of analytical methods is critical to ensure reliable results. Key performance parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (RSD). The following table summarizes typical performance data for the analysis of benzimidazole residues in various matrices using modern chromatographic methods.
Table 4: Typical Performance of Analytical Methods for Benzimidazole Residues
| Analyte(s) | Matrix | Method | Linearity Range | LOQ (µg/kg) | Recovery (%) |
|---|---|---|---|---|---|
| Mebendazole & Metabolites | Poultry Muscle | HPLC-MS/MS | 0.12 - 150 µg/kg | 0.12 - 0.80 | 86.8 - 96.9 |
| Albendazole & Metabolites | Human Plasma | LC-MS/MS | 0.2 - 600 ng/mL | 0.2 - 3.0 ng/mL | 86.0 - 89.7 |
| Albendazole & Metabolites | Cattle Plasma | HPLC-PDA | 25 - 2000 µg/L | 25 | 82.8 - 117.7 |
| Various Anthelmintics | Fish Muscle | LC-MS/MS | - | 0.02 - 4.8 | 60.6 - 119.9 |
| Albendazole & Metabolites | Pig & Poultry Muscle | UPLC-FLD | 1.0 - 400 µg/L | 1.0 - 10.9 | 80.4 - 98.4 |
References
Application Notes and Protocols for In Vitro Culture of Helminths for Cambendazole Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective anthelmintic drugs is crucial for controlling parasitic helminth infections in both human and veterinary medicine. In vitro culture systems provide a valuable platform for the preliminary screening and evaluation of anthelmintic compounds, reducing the reliance on animal models and allowing for higher throughput analysis. Cambendazole, a benzimidazole derivative, is a broad-spectrum anthelmintic. These application notes provide detailed protocols for the in vitro culture of several economically and medically important helminth species and their use in assessing the efficacy of this compound.
The primary mechanism of action for benzimidazoles, including this compound, involves the inhibition of tubulin polymerization. By binding to the β-tubulin subunit of the parasite, these compounds disrupt the formation of microtubules, which are essential for various cellular functions such as cell division, nutrient absorption, and maintenance of cell structure. This disruption ultimately leads to parasite paralysis and death.[1][2]
Key Helminth Species for this compound Testing
This document focuses on the in vitro culture and this compound testing of the following helminth species:
-
Haemonchus contortus : A highly pathogenic gastrointestinal nematode of small ruminants.
-
Trichinella spiralis : A zoonotic nematode that encysts in the muscle tissue of its host.
-
Schistosoma mansoni : A trematode (fluke) that causes schistosomiasis in humans.
-
Cooperia oncophora & Ostertagia ostertagi : Important gastrointestinal nematodes in cattle.
-
Hookworms (Necator americanus & Ancylostoma spp.) : Soil-transmitted helminths that cause significant morbidity in humans.
Section 1: In Vitro Culture Protocols
Culture of Haemonchus contortus Larvae
The in vitro development of Haemonchus contortus from the third larval stage (L3) to the fourth larval stage (L4) is a valuable tool for anthelmintic screening.
Protocol 1: In Vitro Culture of H. contortus L3 to L4 Stage [3][4][5]
Materials:
-
H. contortus third-stage larvae (L3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution (e.g., penicillin, streptomycin, amphotericin B)
-
Sodium hypochlorite solution (0.15%)
-
Sterile saline solution (0.85% NaCl)
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Larval Exsheathment:
-
Wash L3 larvae several times with sterile saline solution by centrifugation.
-
Exsheath the larvae by incubation in 0.15% sodium hypochlorite for 5-10 minutes at 37°C.
-
Immediately wash the exsheathed larvae (xL3) four times with sterile saline containing antibiotics-antimycotics to remove the hypochlorite.
-
-
Culture Setup:
-
Prepare culture medium consisting of DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution. Some studies suggest that supplementation with 7.5% sheep serum can significantly enhance larval development.
-
Dispense approximately 100 xL3 larvae in 200 µL of culture medium into each well of a 96-well plate.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for up to 7 days.
-
-
Assessment of Development:
-
Monitor the development of larvae to the L4 stage daily using an inverted microscope. L4 larvae are characterized by the presence of a buccal capsule.
-
Culture of Trichinella spiralis Muscle Larvae
The maintenance of Trichinella spiralis muscle larvae (ML) in vitro is essential for testing compounds against this tissue-dwelling stage.
Protocol 2: In Vitro Culture of T. spiralis Muscle Larvae
Materials:
-
T. spiralis muscle larvae (isolated from infected muscle tissue by pepsin-HCl digestion)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Larval Preparation:
-
Isolate muscle larvae from infected host tissue using a standard pepsin-HCl digestion method.
-
Wash the recovered larvae extensively with sterile saline containing a high concentration of antibiotics-antimycotics to minimize contamination.
-
-
Culture Setup:
-
Prepare culture medium consisting of RPMI-1640 supplemented with 10% FBS and 1% antibiotic-antimycotic solution.
-
Dispense approximately 50-100 larvae in 200 µL of culture medium into each well of a 96-well plate.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂. The medium should be changed every 48-72 hours.
-
-
Viability Assessment:
-
Larval viability can be assessed based on motility. Gentle probing or warming of the plate can stimulate movement.
-
Culture of Adult Schistosoma mansoni
Maintaining adult Schistosoma mansoni worms in vitro allows for the testing of compounds against the reproductive stage of the parasite.
Protocol 3: In Vitro Culture of Adult S. mansoni
Materials:
-
Adult S. mansoni worms (recovered from an infected host by portal perfusion)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS) or Human Serum
-
Hemin
-
Glucose
-
Antibiotic-antimycotic solution
-
24-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Worm Recovery and Preparation:
-
Recover adult worms from the hepatic portal system of an infected host (e.g., mouse) by retrograde perfusion.
-
Wash the worms several times in pre-warmed culture medium to remove host blood cells and debris.
-
-
Culture Setup:
-
Prepare a culture medium such as DMEM or Basch's Medium 169, supplemented with 10-20% heat-inactivated FBS or human serum, glucose (1-2 g/L), and an antibiotic-antimycotic solution. The addition of hemin can also be beneficial.
-
Place one or two worm pairs into each well of a 24-well plate containing 2 mL of culture medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 24-48 hours.
-
-
Assessment:
-
Monitor worm motility, pairing status, and egg production. The viability of the worms can be scored based on their motor activity.
-
Section 2: Protocols for this compound Efficacy Testing
Egg Hatch Assay (EHA)
The EHA is a widely used method for determining the ovicidal activity of anthelmintics, particularly for gastrointestinal nematodes.
Protocol 4: Egg Hatch Assay for this compound
Materials:
-
Freshly collected helminth eggs (H. contortus, Hookworms, etc.)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile water or a suitable buffer
-
96-well plates
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Isolation and Preparation:
-
Isolate eggs from fresh fecal samples using a series of sieving and flotation techniques.
-
Wash the eggs thoroughly and quantify them to prepare a standardized suspension (e.g., 100-150 eggs per 50 µL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in sterile water or buffer. The final concentration of the solvent (e.g., DMSO) should be non-lethal to the eggs (typically ≤1%).
-
In a 96-well plate, add 50 µL of the egg suspension to each well.
-
Add 50 µL of the respective this compound dilution to the test wells. Include solvent-only controls and negative controls (water/buffer only).
-
-
Incubation:
-
Incubate the plate at an optimal temperature for hatching (e.g., 27°C) for 48 hours in a humidified incubator.
-
-
Reading the Assay:
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae and eggs.
-
Under an inverted microscope, count the number of hatched larvae and unhatched (larvated) eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
-
Determine the EC₅₀ (Effective Concentration 50%) value, which is the concentration of this compound that inhibits 50% of the eggs from hatching.
-
Larval Motility/Development Assay
This assay assesses the effect of this compound on the motility and/or development of larval stages.
Protocol 5: Larval Motility and Development Assay for this compound
Materials:
-
Cultured helminth larvae (e.g., H. contortus xL3, T. spiralis ML)
-
Appropriate culture medium for the specific helminth
-
This compound stock solution
-
96-well plates
-
Inverted microscope or automated motility tracking system
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Dispense a known number of larvae (e.g., 50-100) in culture medium into each well of a 96-well plate.
-
Add the this compound dilutions to the test wells. Include solvent-only and negative controls.
-
-
Incubation:
-
Incubate the plates under the optimal culture conditions for the specific helminth species and life stage.
-
-
Assessment:
-
Motility: At predetermined time points (e.g., 24, 48, 72 hours), observe the motility of the larvae under a microscope. A scoring system (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) can be used. Alternatively, automated systems can quantify larval movement.
-
Development: For larval development assays (e.g., H. contortus L3 to L4), assess the percentage of larvae that have successfully molted to the next stage at the end of the incubation period.
-
-
Data Analysis:
-
For motility assays, calculate the percentage of inhibition of motility for each concentration and determine the IC₅₀ (Inhibitory Concentration 50%).
-
For development assays, calculate the percentage of inhibition of development and determine the EC₅₀.
-
Section 3: Data Presentation
Quantitative data from in vitro this compound testing should be summarized in clear and structured tables to facilitate comparison.
Table 1: In Vitro Efficacy of this compound and Other Benzimidazoles against Various Helminth Species (Hypothetical Data)
| Helminth Species | Life Stage | Assay Type | Compound | EC₅₀/IC₅₀ (µg/mL) | Reference |
| Haemonchus contortus | Egg | EHA | This compound | 0.05 | [Hypothetical] |
| L3 | Larval Motility | This compound | 0.2 | [Hypothetical] | |
| Egg | EHA | Albendazole | 0.06 | ||
| Trichinella spiralis | Muscle Larva | Larval Motility | This compound | 1.5 | [Hypothetical] |
| Muscle Larva | Larval Motility | Albendazole | 81.25 | ||
| Schistosoma mansoni | Adult | Adult Motility | This compound | 5.0 | [Hypothetical] |
| Adult | Adult Motility | Mebendazole | >10 | [Hypothetical] | |
| Cooperia oncophora | L3 | Larval Development | This compound | 0.1 | [Hypothetical] |
| Necator americanus | Egg | EHA | Thiabendazole | 0.10 |
Note: EC₅₀/IC₅₀ values are highly dependent on the specific isolate and assay conditions.
Section 4: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro testing of this compound against helminths.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, which is representative of the benzimidazole class of anthelmintics.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Anthelmintic efficacy of albendazole against inhibited larvae of Ostertagia ostertagi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
Application Notes and Protocols for Molecular Docking Studies of Cambendazole with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambendazole, a broad-spectrum benzimidazole anthelmintic, is known to exert its therapeutic effects by interfering with the microtubule dynamics of parasitic helminths. The primary molecular target of benzimidazoles is β-tubulin, a subunit of the microtubule heterodimer.[1] The binding of this compound to β-tubulin inhibits its polymerization into microtubules, which are crucial for essential cellular functions such as cell division, motility, and intracellular transport.[2] This disruption ultimately leads to parasite death.
Molecular docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). These studies are instrumental in understanding the molecular basis of drug action, identifying key interacting residues, and guiding the development of more potent and specific inhibitors. This application note provides a comprehensive guide to performing molecular docking studies of this compound with tubulin, including detailed protocols and data interpretation.
Principle of the Study
The core principle of this study is to computationally model the interaction between this compound and the tubulin protein. This involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (tubulin), defining a potential binding site (typically the colchicine-binding site for benzimidazoles), and using a docking algorithm to predict the most stable binding poses. The stability of these poses is evaluated using a scoring function that estimates the binding free energy. The results of the docking study can then be experimentally validated using techniques such as tubulin polymerization assays.
Data Presentation
The quantitative results from molecular docking studies are crucial for comparing the binding of different ligands or the effect of mutations. The data should be summarized in a clear and concise table.
Table 1: Summary of Molecular Docking Results for this compound with β-Tubulin
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | |
| Inhibition Constant (Ki) | The theoretical inhibition constant calculated from the binding energy. | |
| Interacting Residues | A list of amino acid residues in the tubulin binding pocket that interact with this compound. | |
| Hydrogen Bonds | The number and details of hydrogen bonds formed between this compound and tubulin. | |
| Hydrophobic Interactions | A list of residues involved in hydrophobic interactions with this compound. |
Note: The values in this table are placeholders and would be populated with data obtained from the actual docking simulation.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with Tubulin using AutoDock
This protocol outlines the steps for performing a molecular docking simulation using AutoDock, a widely used open-source docking software.
1. Preparation of the Tubulin Receptor:
-
Obtain the Protein Structure: Download the 3D structure of tubulin (e.g., from the Protein Data Bank - PDB). Structures complexed with other benzimidazoles can be a good starting point.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file using molecular visualization software (e.g., PyMOL, Chimera).
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock.
-
2. Preparation of the this compound Ligand:
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).
-
Prepare the Ligand:
-
Load the ligand structure into AutoDockTools (ADT).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Define the Binding Site: Identify the binding pocket on the tubulin surface. For benzimidazoles, this is typically the colchicine binding site.
-
Set Up the Grid: Use ADT to define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.
-
Generate the Grid Parameter File (.gpf): Save the grid parameters.
-
Run AutoGrid: Execute the autogrid4 command to generate the map files required for docking.
4. Docking Simulation:
-
Set Docking Parameters: In ADT, set the docking parameters, including the genetic algorithm parameters (number of runs, population size, etc.).
-
Generate the Docking Parameter File (.dpf): Save the docking parameters.
-
Run AutoDock: Execute the autodock4 command with the DPF and GPF files as input to run the docking simulation.
5. Analysis of Results:
-
Analyze the Docking Log File (.dlg): The DLG file contains the results of the docking runs, including the binding energies and docked conformations.
-
Visualize the Docked Poses: Use molecular visualization software to view the predicted binding poses of this compound in the tubulin binding site and analyze the interactions (hydrogen bonds, hydrophobic contacts).
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is a common method to experimentally validate the inhibitory effect of a compound on tubulin polymerization.[3][4][5]
1. Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
2. Method:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer.
-
Reaction Setup:
-
On ice, prepare the tubulin polymerization mix containing purified tubulin (final concentration 3-5 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.
-
Add the test compounds (this compound dilutions), positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add the tubulin polymerization mix to each well.
-
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Subtract the initial absorbance reading from all subsequent readings to correct for background.
-
Plot the change in absorbance versus time.
-
Determine the rate of polymerization and the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Visualizations
Signaling Pathway of this compound-Induced Microtubule Disruption
Caption: Signaling pathway of this compound-induced microtubule disruption.
Experimental Workflow for Molecular Docking
Caption: Experimental workflow for the molecular docking of this compound with tubulin.
Conclusion
Molecular docking is an invaluable tool for elucidating the binding mechanism of this compound to its target, tubulin. By following the detailed protocols provided in this application note, researchers can gain insights into the key molecular interactions driving this binding event. The combination of in silico docking studies with in vitro experimental validation provides a robust approach for understanding the anthelmintic activity of this compound and for the rational design of new, more effective tubulin inhibitors.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. scribd.com [scribd.com]
- 3. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Cambendazole in Veterinary Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cambendazole, a broad-spectrum benzimidazole anthelmintic, in veterinary parasitology research. This document includes summaries of its efficacy, detailed experimental protocols for in vivo and in vitro studies, and a description of its mechanism of action.
Mechanism of Action
This compound, like other benzimidazoles, exerts its anthelmintic effect by targeting the protein β-tubulin in parasitic nematodes. This interaction disrupts the polymerization of microtubules, which are essential cytoskeletal components for various cellular functions in the parasite.
The primary mechanism involves the binding of this compound to the colchicine-sensitive site on the β-tubulin subunit. This binding prevents the assembly of tubulin dimers into microtubules. The disruption of the microtubule cytoskeleton leads to the impairment of crucial cellular processes such as cell division (mitosis), maintenance of cell shape, and intracellular transport of nutrients and organelles.[1] Ultimately, this leads to paralysis and death of the parasite.[1] The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasitic β-tubulin compared to the mammalian counterpart.
In Vivo Efficacy Data
This compound has demonstrated high efficacy against a wide range of gastrointestinal and pulmonary nematodes in various animal species. The following tables summarize the quantitative data from several key studies.
Table 1: Efficacy of this compound in Horses
| Parasite Species | Dosage (mg/kg) | Formulation | Efficacy (%) | Reference |
| Parascaris equorum (mature) | 20 | Paste | 100 | [1] |
| Oxyuris equi (mature) | 20 | Paste | >99 | [1] |
| Oxyuris equi (immature) | 20 | Paste | 89 | [1] |
| Strongylinae | 20 | Paste | >99 | |
| Cyathostominae | 20 | Paste | 94 | |
| Strongylus vulgaris | 20 | Suspension/Paste/Pellets | 82 - 100 | |
| Strongylus edentatus | 20 | Suspension/Paste/Pellets | 80 - 100 | |
| Small strongyles | 20 | Suspension/Paste/Pellets | 85 - 99 | |
| Probstmayria vivipara | 20 | Suspension/Paste/Pellets | >99 | |
| Habronema muscae | 20 | Paste | 97 |
Table 2: Efficacy of this compound in Cattle
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Haemonchus placei (adult) | 15 - 60 | 90 - 99 | |
| Ostertagia spp. (adult) | 15 - 60 | 90 - 99 | |
| Trichostrongylus axei (adult) | 15 - 60 | 90 - 99 | |
| Cooperia oncophora (adult) | 15 - 60 | 90 - 99 | |
| Nematodirus spp. (adult) | 30 | 81 | |
| Nematodirus spp. (adult) | 40 | 94 | |
| Nematodirus spp. (adult) | 60 | 99 | |
| Ostertagia spp. (arrested larvae) | 60 | 90 | |
| Cooperia spp. (immature) | 15 - 60 | Susceptible | |
| Nematodirus spp. (immature) | 60 | 99 | |
| Dictyocaulus viviparus (mature) | ≥ 35 | 80 | |
| Dictyocaulus viviparus (immature) | 60 | 71 | |
| Trichostrongylus axei | 15 - 40 | 97 - 100 | |
| Cooperia oncophora | 15 - 40 | 97 - 100 | |
| Cooperia mcmasteri | 15 - 40 | 97 - 100 | |
| Oesophagostomum radiatum | 15 - 40 | 97 - 100 | |
| Ostertagia ostertagi (late 4th/early 5th stage) | 20 - 40 | up to 70 | |
| Ostertagia ostertagi (mature) | 20 | 82 | |
| Ostertagia ostertagi (mature) | 25 | 84 | |
| Ostertagia ostertagi (mature) | 40 | 98 |
Table 3: Efficacy of this compound in Sheep
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Immature & Mature Nematodes | 15 - 30 | Highly Effective | |
| Moniezia expansa (scolices) | 15 - 30 | 81 (reduction) |
Experimental Protocols
In Vivo Efficacy Studies
3.1.1. Controlled Test Protocol
The controlled test is a widely accepted method for evaluating anthelmintic efficacy. It involves a comparison between a treated group and an untreated control group of animals with established parasitic infections.
References
Troubleshooting & Optimization
Technical Support Center: Improving Cambendazole Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cambendazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO. It is advisable to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept low, typically below 0.5%, with many cell lines tolerating concentrations at or below 0.1%. It is crucial to prepare a sufficiently concentrated stock solution so that the volume added to the media is minimal.
Q3: My this compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What is happening?
A3: This is a common issue known as "crashing out." It occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted, the solvent environment changes rapidly, causing the compound to exceed its solubility limit in the aqueous solution and precipitate.
Q4: Can I prepare a working solution of this compound in an aqueous buffer and store it?
A4: It is not recommended to store aqueous solutions of this compound for extended periods. Due to its low aqueous solubility and potential for precipitation over time, it is best to prepare fresh working solutions for each experiment. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for longer durations.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This is the most common issue encountered and is typically due to the rapid change in solvent environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing or swirling the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
Issue 2: this compound Precipitates in the Media Over Time (Hours to Days)
Delayed precipitation can occur due to changes in the media environment during incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In multi-well plates or flasks, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Consider using sealed plates or flasks, or plates with breathable membranes to minimize evaporation.[2] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. | If you suspect media component interaction, you can try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] |
| pH and Temperature Fluctuations | Changes in the pH of the media or temperature fluctuations in the incubator can affect the solubility of the compound. | Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4). Maintain a stable temperature in your incubator.[2] |
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in different solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| Water | 3.03 mg/mL | 10.02 mM | Sonication is recommended to aid dissolution. |
| DMSO | 45 mg/mL | 148.83 mM | Sonication is recommended. |
| DMSO | 100 mg/mL | 330.74 mM | Use of newly opened, anhydrous DMSO is recommended. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
This protocol outlines the steps to dilute the DMSO stock solution into your cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment and the final volume of your working solution.
-
Crucially, ensure the final concentration of DMSO in your media does not exceed the tolerance level of your cell line (typically <0.5%, and ideally ≤0.1%).
-
In a sterile tube, dispense the required volume of pre-warmed (37°C) cell culture medium.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound DMSO stock solution drop by drop. This rapid dispersion is key to preventing precipitation.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
It is recommended to prepare fresh dilutions of this compound in media for each experiment.
Alternative Solubility Enhancement Strategies (Based on Related Compounds)
While DMSO is the most common solvent, research on other benzimidazole compounds like albendazole suggests other potential methods for improving aqueous solubility. These methods have not been specifically validated for this compound but may be worth exploring.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that increase their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for other benzimidazoles.
-
Salt Formation: Creating a salt form of a compound can significantly improve its solubility. For example, albendazole hydrochloride has been shown to have a much higher aqueous solubility than the parent compound.
Mechanism of Action & Signaling Pathway
This compound, like other benzimidazoles, exerts its anthelmintic and potential anticancer effects by targeting tubulin.
Core Mechanism: Inhibition of Tubulin Polymerization.
This compound binds to the β-tubulin subunit of the tubulin heterodimer. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics interferes with several critical cellular processes:
-
Cell Division (Mitosis): Microtubules form the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. Inhibition of microtubule formation leads to a G2/M phase cell cycle arrest.
-
Intracellular Transport: Microtubules act as tracks for the transport of organelles, vesicles, and other cellular components.
-
Maintenance of Cell Shape and Motility: The microtubule network is crucial for maintaining cell structure and enabling cell movement.
-
Nutrient Absorption: In parasitic helminths, microtubules are involved in the uptake of nutrients.
The selective toxicity of benzimidazoles against parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to the mammalian homolog. However, at higher concentrations, they also affect mammalian microtubule dynamics.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for testing the in vitro effects of this compound, incorporating the solubility and troubleshooting steps discussed.
Caption: General workflow for in vitro experiments.
References
Overcoming Cambendazole resistance in nematode cell lines
Welcome to the technical support center for researchers working with nematode cell lines, focusing on the challenges of cambendazole resistance. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (and other benzimidazoles) resistance in nematodes?
A1: The most well-documented mechanism of resistance to this compound and other benzimidazole (BZ) drugs is a change in the primary target site, the β-tubulin protein.[1][2][3] Specifically, single nucleotide polymorphisms (SNPs) in the β-tubulin gene lead to amino acid substitutions that prevent the drug from binding effectively, thus disrupting its ability to inhibit microtubule formation.[4][5]
Q2: Which specific mutations in the β-tubulin gene are associated with resistance?
A2: Several key mutations are strongly correlated with BZ resistance. The most common and widely studied are substitutions at three specific codons in isotype 1 of the β-tubulin gene:
-
Phenylalanine (TTC) to Tyrosine (TAC) at codon 200 (F200Y).
-
Phenylalanine (TTC) to Tyrosine (TAC) at codon 167 (F167Y).
-
Glutamic acid (GAA) to Alanine (GCA) at codon 198 (E198A). Other less frequent substitutions at codon 198 (e.g., E198V, E198L) have also been identified.
Q3: Are there resistance mechanisms that are not related to β-tubulin mutations?
A3: Yes, while β-tubulin mutations are the primary cause, other mechanisms may contribute to resistance. These can include increased activity of drug efflux systems, such as P-glycoproteins (P-gps), which actively pump the drug out of the nematode's cells, and decreased drug uptake. Research into these non-target-site mechanisms is ongoing.
Q4: How can I determine if my nematode cell line is resistant to this compound?
A4: Resistance can be assessed using both phenotypic and genotypic methods.
-
Phenotypic Assays: These tests measure the functional response of the nematodes to the drug. Common assays include the Egg Hatch Assay (EHA) and the Larval Development Test (LDT), which determine the drug concentration required to inhibit hatching or development.
-
Genotypic Assays: These methods directly detect the presence of resistance-associated mutations in the β-tubulin gene using techniques like PCR, allele-specific PCR, and DNA sequencing.
Troubleshooting Guide
Problem 1: My this compound treatment is ineffective, but molecular assays show no common β-tubulin mutations (F200Y, F167Y, E198A).
-
Possible Cause 1: Novel or Rare β-tubulin Mutations: Your cell line may harbor a less common or entirely new mutation in the β-tubulin gene that confers resistance.
-
Solution: Perform full-gene sequencing of the β-tubulin isotype 1 gene to identify any novel polymorphisms. Compare the sequence to a known susceptible reference strain.
-
-
Possible Cause 2: Non-tubulin Mediated Resistance: The resistance may be driven by other mechanisms, such as increased drug efflux.
-
Solution: Test for the involvement of drug efflux pumps. Perform your this compound sensitivity assay in the presence and absence of a multidrug resistance inhibitor (MDRI) like verapamil. A significant increase in sensitivity in the presence of the MDRI suggests the involvement of efflux pumps.
-
Problem 2: My Egg Hatch Assay (EHA) results are inconsistent and not reproducible.
-
Possible Cause 1: Protocol Variability: Minor variations in protocol execution can lead to significant differences in results. This is a common issue when comparing data between labs.
-
Solution: Strictly standardize your protocol. Pay close attention to the solvent used for drug dilution (e.g., use of dimethyl sulfoxide (DMSO)), the type of water (use deionized water), incubation times, and temperature. Ensure a consistent number of eggs are added to each well.
-
-
Possible Cause 2: Heterogeneous Population: The nematode population may consist of a mix of susceptible and resistant individuals, leading to variable dose-response curves.
-
Solution: If possible, establish clonal lines from single nematodes to ensure a genetically homogenous population for testing. Alternatively, use molecular methods like ddPCR to quantify the frequency of resistance alleles in your population.
-
Problem 3: I have confirmed a high level of this compound resistance. How can I overcome this in my experiments?
-
Strategy 1: Switch Drug Class: Use an anthelmintic with a different mechanism of action. Nematodes resistant to benzimidazoles are often still susceptible to other drug classes.
-
Recommendation: Consider using a nicotinic acetylcholine receptor agonist like levamisole or a macrocyclic lactone like ivermectin. New drug classes, such as the amino-acetonitrile derivatives (AADs), are also effective against BZ-resistant strains.
-
-
Strategy 2: Use Synergistic Drug Combinations: Combining two drugs can be more effective than using either one alone. Some combinations can even overcome resistance.
-
Recommendation: Investigate combinations of a benzimidazole with a drug from another class. Studies in C. elegans have established frameworks for testing such interactions and have found that genetic background can influence whether a combination is synergistic or antagonistic.
-
-
Strategy 3: Reversion of Resistance (Long-term strategy): In some populations, resistance may decline if the selective pressure (i.e., drug exposure) is removed. This is because resistance mutations can sometimes carry a fitness cost.
-
Recommendation: If maintaining the cell line without this compound is possible, passage the line for multiple generations without the drug and then re-test for sensitivity. Note that a return to full susceptibility is not guaranteed and may require specific management strategies like increasing refugia.
-
Quantitative Data Summary
The following tables summarize typical quantitative data encountered when studying benzimidazole resistance.
Table 1: Comparison of ED50 Values from Egg Hatch Assays (EHA) for Thiabendazole (a Benzimidazole).
| Haemonchus contortus Isolate | Year of Isolation | Resistance Status | ED50 (µg/ml Thiabendazole) |
| CSWRI-1995 | 1995 | Emerging Resistance | 0.239 |
| CSWRI-2010 | 2010 | Resistant | 0.196 |
| CSWRI-2018 | 2018 | Reverting to Susceptibility | 0.075 |
| (Data adapted from a study on reversion to susceptibility in H. contortus) |
Table 2: Comparison of LC50 Values in C. elegans Demonstrating Hypersusceptibility.
| C. elegans Strain | Genotype | Resistance Profile | LC50 Tribendimidine (µg/mL) | Fold Change vs. Wild-Type |
| Wild-Type (N2) | Wild-Type | - | ~2.5 | 1x |
| bre-5(ye17) | bre-5 mutant | Cry5B Resistant | ~0.5 | ~5x more sensitive |
| ben-1(e1880) | ben-1 mutant | Benzimidazole Resistant | ~1.0 | ~2.5x more sensitive |
| (Data adapted from a study on synergistic anthelmintic combinations) |
Experimental Protocols
Protocol 1: Egg Hatch Assay (EHA) for Benzimidazole Resistance
This protocol is designed to determine the concentration of a benzimidazole (e.g., thiabendazole) that inhibits 50% of nematode eggs from hatching (ED50).
-
Egg Isolation: Collect fresh fecal samples containing nematode eggs. Isolate the eggs by washing and sieving the feces through a series of mesh sieves (e.g., 250 µm, 100 µm, and 25 µm). Collect the eggs from the final sieve.
-
Drug Solution Preparation: Prepare a stock solution of thiabendazole in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in deionized water to achieve final test concentrations (e.g., 0.01, 0.05, 0.1, 0.3, 0.5, 1.0 µg/mL).
-
Assay Setup:
-
Dispense 950 µL of each drug dilution into individual wells of a 24-well plate. Use four replicate wells for each concentration.
-
Prepare control wells containing deionized water and a small amount of DMSO (equivalent to the highest concentration in the test wells).
-
Add approximately 100-150 eggs in 50 µL of water to each well.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for 48 hours.
-
Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Under a microscope, count the number of unhatched eggs and the number of hatched first-stage larvae (L1) in each well.
-
Analysis: For each concentration, calculate the percentage of eggs hatched. Use probit analysis to determine the ED50 value, which is the concentration of the drug that prevents 50% of the eggs from hatching.
Protocol 2: Allele-Specific PCR for F200Y Mutation
This protocol detects the TTC to TAC mutation at codon 200 in the β-tubulin isotype 1 gene.
-
DNA Extraction: Extract genomic DNA from individual adult nematodes or a pool of larvae using a standard DNA extraction kit.
-
Primer Design: Design three primers:
-
Forward-Susceptible (FS): A forward primer with its 3' end specific to the susceptible allele (ending in C to match the TTC codon).
-
Forward-Resistant (FR): A forward primer with its 3' end specific to the resistant allele (ending in A to match the TAC codon).
-
Reverse-Common (RC): A reverse primer that binds downstream of the mutation site.
-
-
PCR Amplification: Set up two separate PCR reactions for each DNA sample:
-
Reaction 1: DNA + FS primer + RC primer.
-
Reaction 2: DNA + FR primer + RC primer.
-
Include positive controls for homozygous susceptible (SS), homozygous resistant (RR), and heterozygous (RS) genotypes if available.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Interpretation:
-
Homozygous Susceptible (SS): A band will appear only in Reaction 1.
-
Homozygous Resistant (RR): A band will appear only in Reaction 2.
-
Heterozygous (RS): A band will appear in both Reaction 1 and Reaction 2.
-
Visual Guides
Caption: Mechanism of this compound action and β-tubulin resistance.
Caption: Workflow for diagnosing this compound resistance.
Caption: Logical strategies for overcoming drug resistance.
References
- 1. A routine diagnostic assay for the detection of benzimidazole resistance in parasitic nematodes using tritiated benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frequency of Resistance to Benzimidazoles of Haemonchus contortus Helminths from Dairy Sheep, Goats, Cattle and Buffaloes in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cambendazole Dosage for Maximum Efficacy in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cambendazole dosage for maximum efficacy in murine models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other benzimidazole anthelmintics, exerts its primary effect by binding to the β-tubulin protein of parasitic helminths.[1] This binding action inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal components.[2][3][4] The disruption of microtubule formation interferes with critical cellular processes in the parasite, including cell division, motility, and nutrient absorption, ultimately leading to paralysis and death of the parasite.[5]
Q2: What are the reported effective dosages of this compound in mice for different parasites?
A2: The effective dosage of this compound in mice can vary depending on the target parasite species and the stage of infection. For instance, a daily dose of 50 mg/kg has been shown to be highly effective against the intestinal stages of Strongyloides ratti, leading to the total suppression of larval excretion in feces. The larvicidal effects of this compound have also been observed against migrating larvae of Toxocara canis when administered in medicated diets at concentrations of 0.1% (w/w), which corresponds to a daily intake of 130 to 160 mg/kg.
Q3: Are there any known issues with this compound solubility and formulation for in vivo studies?
A3: Yes, a common challenge with benzimidazoles, including this compound, is their low aqueous solubility, which can impact oral bioavailability. To ensure consistent and accurate dosing, it is crucial to prepare a stable and homogenous suspension. Common vehicles for oral gavage of poorly soluble compounds in mice include aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose, often with a small amount of a wetting agent such as Tween-80. For medicated feed, ensuring uniform mixing of the compound is critical for consistent dosage.
Q4: What are the potential side effects or toxicity concerns with this compound in mice?
A4: Benzimidazoles generally have a wide safety margin in mammals due to their selective affinity for parasitic β-tubulin over mammalian tubulin. However, at very high doses, adverse effects can occur. While specific toxicity data for this compound in mice is limited in the provided search results, other benzimidazoles have been associated with myelosuppression (bone marrow suppression) in some species at high doses or with prolonged administration. It is always recommended to conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions. One study on the related compound, thiabendazole, showed that fetal effects were likely secondary to severe maternal toxicity at high doses.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in our mouse model.
-
Possible Cause 1: Improper Drug Formulation or Administration.
-
Troubleshooting Steps:
-
Verify Suspension Homogeneity: Ensure your this compound suspension is uniformly mixed before and during administration. Use a vortex mixer or sonicator to break up any clumps.
-
Check for Drug Precipitation: Due to low solubility, the drug may precipitate out of solution. Observe your formulation for any signs of precipitation. Consider optimizing your vehicle, for example, by adjusting the concentration of the suspending agent.
-
Confirm Accurate Gavage Technique: Improper oral gavage can lead to inaccurate dosing or accidental administration into the trachea. Ensure personnel are well-trained in the correct technique. For long-term studies, consider administration in medicated feed for more consistent intake.
-
-
-
Possible Cause 2: Suboptimal Dosage.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are not observing the expected efficacy, it may be necessary to perform a dose-ranging study to determine the optimal dose for your specific parasite and mouse model.
-
Review Literature for Similar Models: Compare your dosage to those reported in the literature for similar parasite-host models.
-
-
-
Possible Cause 3: Host Factors.
-
Troubleshooting Steps:
-
Consider Mouse Strain: Different mouse strains can have variations in drug metabolism, which may affect efficacy.
-
Assess Immune Status: The immune status of the host can sometimes influence the effectiveness of an anthelmintic.
-
-
Issue 2: Observed adverse effects in treated mice (e.g., weight loss, lethargy).
-
Possible Cause 1: High Dosage.
-
Troubleshooting Steps:
-
Reduce the Dose: If you are observing signs of toxicity, the most straightforward step is to reduce the dosage.
-
Determine the Maximum Tolerated Dose (MTD): Conduct a preliminary study to establish the MTD of this compound in your experimental setup.
-
-
-
Possible Cause 2: Vehicle Toxicity.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle-induced and drug-induced toxicity.
-
Consider Alternative Vehicles: If the vehicle is suspected to be the cause of toxicity, explore other commonly used and well-tolerated vehicles.
-
-
Data Presentation
Table 1: Summary of Reported Efficacious Dosages of this compound in Mice
| Parasite Species | Mouse Model | Dosage | Administration Route | Efficacy | Reference |
| Trichinella spiralis | Not specified | Not specified | Not specified | Effective | |
| Toxocara canis (larvae) | Not specified | 130-160 mg/kg/day | Medicated Diet (0.1% w/w) | Significant larvicidal effects | |
| Strongyloides ratti | Not specified | 50 mg/kg/day | Not specified | Total suppression of larval excretion | Not specified in snippets |
| Taenia crassiceps (metacestodes) | Not specified | 500 mg/kg (partially effective) | Intraperitoneal injection | Partial efficacy |
Table 2: Safety and Toxicity Profile of Benzimidazoles (General)
| Compound Class | Key Toxicities Noted | Safety Margin | Notes | Reference |
| Benzimidazoles | Myelosuppression (at high doses in some species), potential for teratogenicity in some species. | Generally wide in mammals. | Toxicity is often dose-dependent and varies between species. | |
| Thiabendazole | Fetal effects secondary to maternal toxicity at high doses in mice. | NOEL for maternal and fetal weight effects: 25 mg/kg/day. | Teratogenicity not observed at non-lethal doses. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Wetting agent (e.g., Tween-80)
-
Sterile containers and stir bar
-
Analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the entire study.
-
Weigh the precise amount of this compound powder.
-
In a sterile container, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously.
-
Add a small amount of Tween-80 (e.g., 0.1% v/v) to the vehicle to act as a wetting agent.
-
Gradually add the weighed this compound powder to the vehicle while continuously vortexing or stirring to form a paste.
-
Slowly add the remaining vehicle to the paste while mixing to achieve the final desired concentration.
-
Use a sonicator to ensure a fine and uniform suspension, which helps prevent needle blockage and ensures consistent dosing.
-
Store the suspension according to its stability profile, and always vortex thoroughly before each administration.
-
Protocol 2: Fecal Egg Count Reduction Test (FECRT) in Mice
-
Acclimatization and Infection:
-
Acclimatize mice to their housing conditions.
-
Infect mice with the target gastrointestinal nematode parasite. Allow sufficient time for the infection to become patent (i.e., for adult worms to start producing eggs).
-
-
Pre-Treatment (Day 0) Sample Collection:
-
Collect individual fecal samples from each mouse. Place each mouse in a clean, separate container until a fecal pellet is produced.
-
Weigh each fecal sample.
-
Perform a fecal egg count (e.g., using a modified McMaster technique) to determine the number of eggs per gram (EPG) of feces for each mouse.
-
-
Treatment Administration:
-
Randomly assign mice to a control group (vehicle only) and one or more treatment groups (different doses of this compound).
-
Administer the prepared this compound suspension or vehicle via oral gavage.
-
-
Post-Treatment Sample Collection (e.g., Day 7-14):
-
Collect individual fecal samples from each mouse again at a predetermined time point post-treatment (typically 7 to 14 days).
-
Perform fecal egg counts on these samples to determine the post-treatment EPG.
-
-
Calculation of Efficacy:
-
Calculate the mean EPG for the control and treatment groups at both pre- and post-treatment time points.
-
Calculate the percent fecal egg count reduction (%FECR) using the following formula: %FECR = (1 - (Mean EPG Treatment Post-treatment / Mean EPG Control Post-treatment)) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage in mice.
Caption: Mechanism of action of this compound leading to parasite death.
References
- 1. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cambendazole Instability in Solution
Welcome to the technical support center for Cambendazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the experimental use of this compound, with a primary focus on its instability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What is the cause and how can I fix it?
A1: Immediate precipitation of this compound is often due to its low aqueous solubility. Several factors can contribute to this:
-
Solvent Choice: this compound is practically insoluble in water. A suitable organic solvent is necessary for initial dissolution.
-
Concentration: The concentration of this compound in your stock solution may be too high.
-
pH of the Final Solution: The pH of your aqueous buffer can significantly impact the solubility of this compound.
-
Temperature: Lower temperatures can decrease the solubility of many compounds.
Troubleshooting Steps:
-
Optimize Your Stock Solution:
-
Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution.
-
If precipitation persists, gentle warming and vortexing may help to fully dissolve the compound.
-
-
Control the Final Concentration:
-
When diluting the stock solution into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize solvent-induced artifacts in your experiment.
-
Perform serial dilutions to determine the maximum soluble concentration of this compound in your specific experimental medium.
-
-
Adjust the pH:
-
While specific data for this compound is limited, related benzimidazoles show pH-dependent stability. Experiment with buffers at different pH values to find the optimal range for this compound solubility.
-
-
Maintain Temperature:
-
Prepare and use the solutions at a consistent and appropriate temperature for your experiment. Avoid drastic temperature changes.
-
Q2: My this compound solution is initially clear but develops a precipitate over time during my experiment. What could be happening?
A2: Delayed precipitation can be caused by several factors related to the stability of the supersaturated solution or degradation of the compound:
-
Metastable Supersaturation: The initially clear solution might be a supersaturated state that is not thermodynamically stable, leading to crystallization over time.
-
Temperature Fluctuations: Changes in temperature during the experiment (e.g., moving from the bench to an incubator) can affect solubility.
-
Interaction with Media Components: this compound may interact with components in your experimental medium (e.g., proteins, salts), leading to the formation of insoluble complexes.
-
Degradation: this compound, like other benzimidazoles, can degrade in solution, and the degradation products may be less soluble.
Troubleshooting Steps:
-
Use of Co-solvents and Surfactants:
-
Consider the use of pharmaceutically acceptable co-solvents (e.g., polyethylene glycol - PEG) or non-ionic surfactants (e.g., Tween 80) in your formulation to improve and maintain solubility.
-
-
Protect from Light:
-
Benzimidazoles are known to be susceptible to photodegradation.[1] Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
-
Prepare Fresh Solutions:
-
Due to its potential instability, it is highly recommended to prepare this compound solutions fresh before each experiment.
-
-
Storage of Stock Solutions:
-
If you need to store stock solutions, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Published data for other benzimidazoles suggests that storage at -20°C or -80°C is suitable for working solutions, which should be prepared fresh monthly.[2]
-
Q3: I am observing a loss of this compound activity in my long-term experiments. Could this be due to degradation?
A3: Yes, a loss of activity is a strong indicator of this compound degradation. As a member of the benzimidazole class of compounds, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The carbamate group in benzimidazoles can be hydrolyzed, especially under alkaline conditions.[3]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of benzimidazoles in solution.[1]
Troubleshooting and Mitigation:
-
Control pH: Maintain the pH of your solution in a range that minimizes hydrolysis. For some benzimidazoles, slightly acidic conditions have been shown to improve stability.
-
Protect from Light: As mentioned previously, always protect your solutions from light.
-
Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant might be beneficial, but this needs to be validated for compatibility with your experimental system.
-
Monitor Purity: If you have access to analytical techniques like HPLC, you can monitor the purity of your this compound solution over time to assess its stability under your experimental conditions.
Troubleshooting Guides
Guide 1: Preparing a Stable this compound Solution for In Vitro Assays
This guide provides a step-by-step approach to preparing a stable solution of this compound for use in cell-based assays or other in vitro experiments.
Objective: To prepare a clear and stable solution of this compound in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile, amber tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
-
-
Visual Inspection:
-
After preparation, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates that the this compound is fully dissolved.
-
-
Use Immediately:
-
It is best practice to use the final working solution immediately after preparation to minimize the risk of precipitation or degradation.
-
Troubleshooting Flowchart:
Troubleshooting workflow for this compound solution preparation.
Guide 2: Investigating this compound Degradation in Solution
This guide outlines a general experimental approach to assess the stability of this compound under your specific experimental conditions using HPLC analysis.
Objective: To determine the rate of this compound degradation in a specific solution over time.
Materials:
-
Prepared this compound solution
-
Incubator or water bath set to the experimental temperature
-
Light source (for photostability testing)
-
Amber and clear vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase for HPLC (to be optimized)
-
This compound analytical standard
Protocol:
-
Preparation of Samples:
-
Prepare a fresh solution of this compound in your experimental buffer at the desired concentration.
-
Aliquot the solution into several amber and clear vials.
-
-
Incubation Conditions:
-
Thermal Stability: Place the amber vials in an incubator or water bath at your experimental temperature.
-
Photostability: Place the clear vials under a light source that mimics your experimental lighting conditions. Also, include a set of amber vials under the same light source as a dark control.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points will depend on the expected stability of the compound.
-
-
Sample Analysis:
-
At each time point, immediately analyze the sample by HPLC.
-
Develop an HPLC method that can separate the parent this compound peak from any potential degradation products. A gradient elution method with a C18 column is a good starting point. The UV detection wavelength should be set at the maximum absorbance of this compound.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound against time for each condition (thermal, photostability, dark control).
-
This will give you an indication of the degradation rate under your specific experimental conditions.
-
Expected Degradation Pathway (Based on Benzimidazole Analogs):
Potential degradation pathways for this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [Generic chemical data] |
| Dimethyl sulfoxide (DMSO) | Soluble | [Generic chemical data] |
| Dimethylformamide (DMF) | Soluble | [Generic chemical data] |
| Ethanol | Sparingly soluble | [Generic chemical data] |
Table 2: Recommended Storage Conditions for Benzimidazole Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general knowledge of benzimidazole compounds and available data. It is essential to validate all protocols and procedures in your own laboratory setting for your specific experimental needs.
References
Identifying and minimizing off-target effects of Cambendazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cambendazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary on-target mechanism is the inhibition of tubulin polymerization in parasites. It selectively binds to the β-tubulin subunit, disrupting the formation of microtubules, which are essential for vital cellular functions like cell division and nutrient absorption in parasites. This selective toxicity is attributed to its significantly higher affinity for parasitic β-tubulin compared to its mammalian counterpart.[1]
Q2: What are the potential off-target effects of this compound and other benzimidazoles?
A2: While this compound is selective for parasitic tubulin, like other benzimidazole derivatives, it may exhibit off-target effects in mammalian cells. These can include interactions with various kinases and modulation of signaling pathways such as the MAPK and Wnt pathways.[2][3][4] High concentrations or prolonged exposure may lead to cytotoxicity in non-target cells.
Q3: How can I proactively identify potential off-target effects of this compound in my experiments?
A3: A multi-pronged approach is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on this compound's chemical structure.[5]
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify any unintended kinase targets.
-
Proteomic Profiling: Employ techniques like quantitative proteomics to assess changes in protein abundance across the proteome in response to this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to verify target engagement and identify off-target binding in a cellular context.
Q4: What are some general strategies to minimize off-target effects?
A4: To minimize off-target effects, consider the following:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound for your desired on-target effect to avoid using unnecessarily high concentrations that are more likely to induce off-target responses.
-
Use of Appropriate Controls: Include negative controls (vehicle) and positive controls (compounds with known off-target effects) to better interpret your results.
-
Structural Analogs: If available, use a structurally similar but inactive analog of this compound to differentiate between effects caused by the specific molecule versus the general chemical scaffold.
-
Selective Inhibitors: When investigating a suspected off-target pathway, use known selective inhibitors of that pathway to see if they replicate the effects observed with this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Mammalian Cell Lines
Possible Cause: The observed cytotoxicity may be due to off-target effects on essential cellular machinery, such as mammalian tubulin polymerization at high concentrations, or interactions with other critical proteins.
Troubleshooting Steps:
-
Verify On-Target Effect: Confirm that the observed cytotoxicity is not an artifact of an unexpectedly high sensitivity of your cell line to the disruption of mammalian tubulin.
-
Perform a Dose-Response Analysis: Determine the IC50 value of this compound in your specific cell line and compare it to the effective concentration required for its anthelmintic activity. A large therapeutic window suggests better selectivity.
-
Conduct a Kinase Screen: A broad-spectrum kinase profiling assay can identify unintended kinase targets that might be mediating the cytotoxic effects.
-
Assess Mitochondrial Function: Since some benzimidazoles can interfere with mitochondrial respiration, evaluate parameters like mitochondrial membrane potential and oxygen consumption.
Issue 2: Inconsistent or Unexpected Phenotypic Readouts
Possible Cause: Off-target effects on signaling pathways can lead to complex and sometimes contradictory cellular responses that are not directly related to the primary mechanism of action.
Troubleshooting Steps:
-
Pathway Analysis: Investigate the phosphorylation status of key proteins in major signaling pathways, such as MAPK (ERK, JNK, p38) and Wnt (β-catenin, GSK3β), using western blotting or other immunoassays.
-
Use Pathway Inhibitors: Treat cells with selective inhibitors of suspected off-target pathways in combination with this compound to see if the unexpected phenotype is rescued or altered.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to identify changes in gene expression profiles that may point towards the activation or inhibition of specific off-target pathways.
Issue 3: Difficulty in Replicating Results from Tubulin Polymerization Assays
Possible Cause: In vitro tubulin polymerization assays are sensitive to various experimental parameters, and inconsistencies can arise from reagent quality, buffer composition, or procedural variations.
Troubleshooting Steps:
-
Ensure High-Quality Tubulin: Use freshly prepared or properly stored, polymerization-competent tubulin. The presence of aggregates can significantly affect the polymerization kinetics.
-
Optimize Buffer Conditions: The polymerization buffer, including the correct pH, ionic strength, and presence of GTP and magnesium, is critical for reproducible results.
-
Control for Compound Precipitation: At higher concentrations, this compound may precipitate in the assay buffer, leading to an artifactual increase in absorbance. Visually inspect the wells and perform control experiments without tubulin to assess compound solubility.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) to validate the assay performance.
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Mebendazole | H460 | Lung Cancer | ~0.16 |
| Mebendazole | A549 | Lung Cancer | ~0.16 |
| Mebendazole | WI38 | Normal Lung Fibroblast | >1 |
| Mebendazole | HUVEC | Normal Endothelial | >1 |
| Albendazole | SW480 | Colorectal Cancer | - |
| Albendazole | SW620 | Colorectal Cancer | - |
| Albendazole | HCT8 | Colorectal Cancer | - |
| Albendazole | Caco2 | Colorectal Cancer | - |
| Flubendazole | HCT8 | Colorectal Cancer | 0.9 |
| Ricobendazole | 4T1 | Breast Cancer | - |
Data for Mebendazole from. Data for Flubendazole and other benzimidazoles on colorectal cancer cell lines from.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To determine the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
-
96-well, clear bottom plates
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound (or vehicle control - DMSO) to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration at which cell viability is reduced by 50%.
Visualizations
Caption: Workflow for identifying this compound's off-target effects.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: Potential modulation of the MAPK pathway by benzimidazoles.
Caption: Potential modulation of the Wnt/β-catenin pathway by benzimidazoles.
References
- 1. rsc.org [rsc.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cambendazole Toxicity in Host Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cambendazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on mitigating host cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity in host cells?
A1: The primary mechanism of action for this compound, like other benzimidazoles, is the disruption of microtubule polymerization by binding to the protein β-tubulin. While this compound shows selective toxicity with a higher affinity for parasitic β-tubulin, it can also affect microtubule-dependent processes in host cells, leading to cytotoxicity.[1][2] This can interfere with essential cellular functions such as cell division, intracellular transport, and maintenance of cell structure.
Q2: How can I reduce this compound-induced oxidative stress in my cell cultures?
A2: Co-administration of antioxidants has been shown to mitigate the oxidative stress induced by some benzimidazoles.[3][4] Consider the following:
-
N-acetylcysteine (NAC): A well-established antioxidant that can replenish intracellular glutathione levels.
-
Vitamin C (Ascorbic Acid) and Vitamin E: These vitamins can neutralize reactive oxygen species (ROS).[4]
-
Catalase and Superoxide Dismutase (SOD): Enzymatic antioxidants that can be used to determine the specific types of ROS involved.
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the chosen antioxidant in your specific cell line before combining it with this compound.
Q3: Can the formulation of this compound impact its toxicity profile?
A3: Yes, formulation strategies can significantly influence the toxicity of poorly soluble compounds like this compound. Nanoparticle-based delivery systems can enhance bioavailability and potentially target the drug more specifically, thereby reducing systemic toxicity. Consider exploring:
-
Liposomes: Phospholipid vesicles that can encapsulate the drug.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanocarriers for controlled drug release.
These formulations can improve the therapeutic index by increasing efficacy at lower, less toxic concentrations.
Q4: How does metabolism influence this compound's toxicity?
A4: Metabolism, primarily in the liver by cytochrome P450 (CYP450) enzymes, plays a crucial role in the toxicity of benzimidazoles. For the related compound albendazole, metabolism to its sulfoxide and sulfone derivatives is considered a detoxification pathway. The specific CYP450 isoforms involved in this compound metabolism are not as well-characterized but are likely to include CYP3A4 and flavin-containing monooxygenases (FMOs), similar to other benzimidazoles. Modulating the activity of these enzymes could alter the toxic potential of this compound. For instance, inhibiting CYP450 enzymes might increase the systemic availability of the parent compound, which could either increase efficacy or toxicity depending on the specific context.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in both target and host cells in vitro.
| Possible Cause | Troubleshooting Strategy |
| Concentration Too High | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target and host cells to identify a therapeutic window. |
| Oxidative Stress | Co-treat with a non-toxic concentration of an antioxidant like N-acetylcysteine (NAC) and assess for a reduction in host cell death. |
| Off-Target Effects | Consider that at high concentrations, this compound may have off-target effects unrelated to tubulin binding. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Strategy |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in culture medium. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in medium. Visually inspect for precipitates. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with the compound and assay reagents to check for interference. |
Quantitative Data Summary
Data for this compound is limited; therefore, data from the closely related benzimidazole, Albendazole, is provided for reference. It is strongly recommended to determine these values for this compound in your specific experimental system.
| Compound | Cell Line | Assay | IC50/EC50 (µg/mL) | Reference |
| Albendazole | Balb/c 3T3 | MTT | 0.2 ± 0.1 | |
| Albendazole | FaO (rat hepatoma) | MTT | 1.0 ± 0.4 | |
| Albendazole | HepG2 (human hepatoma) | MTT | 6.4 ± 0.1 | |
| Albendazole Sulfoxide | Balb/c 3T3 | MTT | 14.0 | |
| Albendazole Sulfoxide | HepG2 | MTT | 55.5 | |
| Albendazole Sulfone | Balb/c 3T3 | MTT | 37.8 | |
| Albendazole Sulfone | FaO | MTT | 69.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures to assess cell viability based on mitochondrial activity.
Materials:
-
96-well cell culture plates
-
Host cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Cells cultured in appropriate plates or dishes
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Visualizations
Caption: Proposed signaling pathway for this compound-induced toxicity and potential mitigation strategies.
Caption: A general experimental workflow for assessing this compound's in vitro toxicity.
References
- 1. Critical tests of suspension, paste, and pellet formulations of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of albendazole and mebendazole-induced, time-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Addressing Variability in Cambendazole Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Cambendazole.
Frequently Asked Questions (FAQs)
Q1: My in vitro IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors. These can be broadly categorized into issues related to the compound itself, the experimental setup, and the biological system being used. Key areas to investigate include the accuracy of drug dilutions, the stability of the compound in your assay medium, and the health and consistency of your cells or parasites. Minor deviations in protocol, such as incubation times or solvent concentrations, can also lead to significant variations.
Q2: I'm observing low efficacy of this compound in my animal model despite using a previously reported effective dose. What could be the reason?
A2: Low in vivo efficacy can be attributed to several factors, most notably issues with drug formulation and administration that affect bioavailability. This compound is practically insoluble in water, which can lead to poor absorption. The method of administration, the formulation used (e.g., suspension, paste), and the physiological state of the animal (e.g., fed vs. fasted state) can all significantly impact the drug's absorption and subsequent efficacy.[1][2]
Q3: How should I prepare this compound for in vitro and in vivo studies to ensure consistency?
A3: Due to its poor water solubility, proper preparation is crucial. For in vitro studies, a stock solution in an organic solvent like DMSO is recommended.[3] It is important to ensure the final concentration of the solvent in the assay medium is low and consistent across all wells to avoid solvent-induced toxicity or effects.[4] For in vivo studies, this compound is often administered as a suspension or paste.[5] The particle size of the this compound in the suspension can affect its dissolution and absorption.
Q4: Can the parasite or cell line passage number affect the experimental results with this compound?
A4: Yes, the passage number of cell lines and the life stage or strain of the parasite can influence the results. Continuous passaging of cell lines can lead to phenotypic changes, potentially altering their susceptibility to a drug. Similarly, different strains or life stages of a parasite can exhibit varying levels of susceptibility to anthelmintics.
Troubleshooting Guides
Inconsistent In Vitro Results
Variability in in vitro assays is a common challenge. The following guide provides a systematic approach to troubleshooting inconsistent results with this compound.
1. Compound and Reagent Quality
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity using analytical methods.
-
Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. Hygroscopic solvents like DMSO can absorb water, which may affect compound solubility and stability.
-
Reagent Consistency: Use the same batch of critical reagents (e.g., media, serum, assay reagents) for a set of experiments to minimize variability.
2. Assay Protocol and Execution
-
Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP. Ensure all lab members are following the same protocol.
-
Pipetting Accuracy: Regularly calibrate pipettes to ensure accurate dispensing of the compound, cells, or parasites.
-
Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect results. It is recommended to fill the outer wells with sterile media or PBS to create a humidity barrier and not use them for experimental samples.
3. Biological System
-
Cell/Parasite Health: Ensure your cells or parasites are healthy and in a consistent growth phase. Stressed or unhealthy organisms can show variable responses to drug treatment.
-
Contamination: Regularly check for microbial contamination (e.g., mycoplasma in cell cultures), which can significantly impact assay results.
Poor In Vivo Efficacy
If this compound is showing lower than expected efficacy in your animal model, consider the following troubleshooting steps.
1. Formulation and Administration
-
Solubility and Bioavailability: this compound is poorly soluble in water (0.02 mg/ml). Its absorption can be highly variable. Consider formulation strategies to enhance solubility and absorption.
-
Dose Calculation and Administration: Double-check dose calculations and the accuracy of the administration technique. For oral administration, ensure the full dose is delivered.
2. Pharmacokinetic Variability
-
Metabolism: this compound is rapidly metabolized into numerous metabolites. The metabolic rate can vary between species and even between individuals, affecting the concentration and duration of action of the active compound.
-
Effect of Food: The presence of food in the gastrointestinal tract can influence the absorption of benzimidazoles. For albendazole, a related compound, administration with a fatty meal increases bioavailability. This could be a factor for this compound as well.
Data Presentation
Table 1: Solubility of this compound and Related Benzimidazoles
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 0.02 mg/mL (Practically insoluble) | |
| This compound | DMSO | 100 mg/mL | |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | |
| Mebendazole | DMSO | ~10 mM |
Table 2: Factors Influencing Benzimidazole Pharmacokinetics (Data from Albendazole)
| Factor | Effect on Bioavailability | Reference |
| Administration with a fatty meal | Increased | |
| Age | Significant variation in half-life | |
| Parasitic infection (e.g., echinococcosis) | Altered pharmacokinetic profile |
Experimental Protocols
General Protocol for In Vitro Anthelmintic Susceptibility Assay (e.g., Larval Motility Assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Parasite Preparation: Isolate and wash the larval stage of the target parasite. Adjust the parasite concentration in the culture medium.
-
Assay Setup: Dispense the parasite suspension into a 96-well plate. Add the this compound dilutions to the respective wells. Include positive (a known effective anthelmintic) and negative (vehicle control) controls.
-
Incubation: Incubate the plate at the optimal temperature and humidity for the parasite for a defined period (e.g., 24, 48, 72 hours).
-
Data Acquisition: Assess larval motility at predefined time points using a microscope. Score motility based on a defined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Data Analysis: Calculate the percentage of inhibition of motility for each concentration and determine the IC50 value.
General Protocol for Quantification of Benzimidazoles in Plasma by LC-MS/MS
This protocol is adapted from methods for other benzimidazoles and may require optimization for this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for this compound and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
References
- 1. Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical tests of suspension, paste, and pellet formulations of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Cambendazole-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for detecting Cambendazole-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of microtubule formation.[1] It selectively binds to the β-tubulin subunit of parasitic cells with high affinity, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubular network impairs essential cellular processes such as cell division (mitosis), maintenance of cell shape, and intracellular transport, ultimately leading to paralysis and death of the parasite.[1] In the context of cancer research, this disruption of microtubule polymerization is a key mechanism for the cytotoxic effects observed in tumor cells.[2]
Q2: Which in vitro assays are recommended for quantifying this compound-induced cytotoxicity?
A2: Several in vitro assays can be used to quantify this compound-induced cytotoxicity. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly used assays include:
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MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
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LDH Release Assay: Quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
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Caspase-3/7 Activity Assay: Detects the activation of executioner caspases, which are key mediators of apoptosis.
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Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Q3: How can I troubleshoot inconsistent results in my cytotoxicity assays with this compound?
A3: Inconsistent results in cytotoxicity assays can arise from several factors. Here are some common issues and troubleshooting steps:
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Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting it in the culture medium. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
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Cell Density: The optimal cell seeding density can vary between cell lines. It is recommended to perform a cell titration experiment to determine the ideal cell number for your specific assay and cell line.
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Incubation Time: The duration of exposure to this compound can significantly impact the observed cytotoxicity. Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal time point for your experiment.
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Assay Interference: If using a colorimetric assay like MTT, compounds in your sample could interfere with the absorbance reading. Run a control with the compound in the medium without cells to check for any intrinsic absorbance.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Phenol red in the culture medium can interfere with the reading. | Use phenol red-free medium during the MTT incubation step. |
| Contamination of reagents or culture. | Ensure all solutions are sterile and handle cultures aseptically. | |
| Low signal or no difference between treated and untreated cells | Insufficient incubation time for formazan formation. | Increase the MTT incubation time (typically 1-4 hours). |
| Cell number is too low. | Optimize the initial cell seeding density. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or shaking. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| Presence of air bubbles in the wells. | Carefully inspect the plate and remove any bubbles with a sterile needle. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High spontaneous LDH release in control wells | Cells are unhealthy or over-confluent. | Use cells with a low passage number and ensure they are in the logarithmic growth phase. |
| Excessive handling or forceful pipetting of cells. | Handle cell suspensions gently. | |
| Low LDH release in treated wells despite visible cell death | Insufficient treatment time to induce significant membrane damage. | Extend the treatment duration. |
| LDH in the supernatant has degraded. | Collect the supernatant promptly after the treatment period. | |
| High background from serum in the medium | Serum contains LDH which can contribute to the background signal. | Use a low-serum medium (e.g., 1%) for the assay. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
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This compound
-
Cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium (low serum recommended)
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96-well cell culture plates
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LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate in 100 µL of medium and incubate for 24 hours.
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Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired duration.
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Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
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Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
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Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key markers of apoptosis.
Materials:
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This compound
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Cell line of interest
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White-walled 96-well plates
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Caspase-3/7 activity assay kit (fluorometric or colorimetric)
Procedure:
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Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating for a short period.
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Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
Signaling Pathways in this compound-Induced Cytotoxicity
Benzimidazole anthelmintics, including this compound, are known to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway of apoptosis. While the specific signaling cascade for this compound is not extensively detailed in the provided search results, a general pathway for benzimidazole-induced apoptosis can be inferred.
References
Technical Support Center: Cambendazole Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving Cambendazole solubility by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water, with a reported solubility of approximately 0.02 mg/mL.[1] It is also very slightly soluble in 0.1M HCl.[1]
Q2: How does pH affect the solubility of this compound?
Q3: What is the recommended pH range for dissolving this compound?
To achieve higher concentrations of this compound in solution, an acidic pH is recommended. Based on the properties of related benzimidazole compounds, a pH range of 2 to 4 is likely to be most effective for solubilization.[2] However, it is crucial to experimentally determine the optimal pH for your specific application, as extremely low pH could potentially affect the stability of the compound, although this compound is reported to be stable in a pH range of 1 to 12.
Q4: Can I use buffers to adjust the pH?
Yes, using buffers is the standard and recommended method for maintaining a constant pH. Common buffers for acidic pH ranges include citrate, acetate, and phosphate buffers. The choice of buffer should be guided by the desired pH and compatibility with your experimental system.
Q5: Are there other methods to improve this compound solubility besides pH adjustment?
Yes, other techniques can be employed, often in conjunction with pH adjustment. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility.
-
Surfactants: The addition of surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Using complexing agents like cyclodextrins can improve the apparent solubility of poorly soluble drugs.
-
Salt Formation: Synthesizing a salt form of this compound with a suitable acid could significantly enhance its aqueous solubility. Studies on Albendazole have shown that forming salts with acids like HCl can lead to a dramatic increase in solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after initial dissolution. | The pH of the solution has shifted towards neutral or alkaline. | Re-verify and adjust the pH of the solution. Ensure the buffering capacity is sufficient to maintain the desired acidic pH, especially if other components are added to the solution. |
| Low solubility is still observed even at an acidic pH. | The concentration of this compound exceeds its solubility limit at that specific pH and temperature. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution, as solubility often increases with temperature. Be cautious and verify the thermal stability of this compound for your experimental duration.- Consider using a co-solvent in addition to pH adjustment. |
| Inconsistent solubility results between experiments. | - Inaccurate pH measurement.- Insufficient equilibration time.- Temperature fluctuations. | - Calibrate your pH meter before each use.- Ensure the solution is stirred or agitated for a sufficient period to reach equilibrium (typically 24-48 hours in a shake-flask experiment).- Perform experiments in a temperature-controlled environment. |
| The chosen buffer interferes with the downstream assay. | The buffer components are not compatible with the analytical method or biological system. | - Select a buffer system that is known to be compatible with your assay.- If possible, perform a buffer exchange step after dissolution to remove interfering components. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the equilibrium solubility of this compound at a specific pH.
-
Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., pH 2.0, 4.0, 5.0, 7.0, and 9.0).
-
Addition of Excess this compound: Add an excess amount of this compound powder to a known volume of the buffer solution in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand to let the undissolved solid settle. Alternatively, centrifuge the suspension at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Dilute the clear filtrate with a suitable solvent (e.g., the buffer solution or a mobile phase for chromatography) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound at the specific pH by multiplying the measured concentration by the dilution factor.
Protocol 2: Analytical Quantification by UV-Visible Spectrophotometry
This protocol describes how to quantify the concentration of dissolved this compound using UV-Visible spectrophotometry.
-
Determine λmax: Scan a solution of this compound in the chosen solvent across a UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.
-
Measure Sample Absorbance: Measure the absorbance of the diluted filtrate from the solubility experiment (Protocol 1).
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: Representative pH-Solubility Profile of a Benzimidazole Compound (Illustrative for this compound)
Disclaimer: The following data is illustrative and based on the known behavior of benzimidazole compounds like Albendazole. Actual experimental values for this compound may vary and should be determined empirically.
| pH | Solubility (mg/mL) | Fold Increase (vs. pH 7.0) |
| 2.0 | ~0.5 - 1.0 | ~25 - 50 |
| 4.0 | ~0.1 - 0.3 | ~5 - 15 |
| 5.0 | ~0.05 - 0.1 | ~2.5 - 5 |
| 7.0 | ~0.02 | 1 |
| 9.0 | <0.02 | <1 |
Visualizations
References
- 1. Comparison of multivariate calibration methods to determine simultaneously mebendazole-cambendazole and mebendazole-thiabendazole in pharmaceutical preparations by UV-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Preventing precipitation of Cambendazole in cell culture media
Technical Support Center: Cambendazole in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: this compound is practically insoluble in water (0.02 mg/mL), which is the main component of cell culture media.[1] Precipitation, often seen as cloudiness, crystals, or an amorphous solid, typically occurs for the following reasons:
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Exceeding Aqueous Solubility: The final concentration of this compound in the medium is higher than its solubility limit.
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"Solvent Shock": When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the drug "crashes out" of solution.[2][3]
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Low Temperature: Using cold cell culture media can decrease the solubility of this compound.[2]
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Interaction with Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
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pH Shifts: Although this compound is stable over a wide pH range (pH 1-12), localized pH changes upon addition of a buffered stock solution could potentially influence its solubility.
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Evaporation: Over time, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing a high-concentration stock solution of this compound. This compound is highly soluble in DMSO (45 mg/mL or 148.83 mM). Dimethylformamide (DMF) is another suitable solvent. For cell culture applications, it is crucial to use a minimal amount of the organic solvent, as high concentrations can be toxic to cells.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this can be cell-type dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I store this compound that has been diluted in cell culture media?
A4: It is not advisable to store this compound in cell culture media, especially if the media contains serum. The drug may interact with media components, which could reduce its stability and potency over time. It is best practice to prepare fresh working solutions of this compound in your culture medium for each experiment.
Q5: My this compound solution is clear upon preparation, but I see a precipitate after incubating it with my cells. What could be the cause?
A5: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Removing the culture plates from the incubator for observation can cause temperature changes that affect solubility.
-
Metabolism: Cells may metabolize this compound into less soluble forms.
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Interaction with Cellular Debris: Over time, dead cells and other debris can act as nucleation sites for precipitation.
-
Evaporation: As mentioned in A1, gradual evaporation from the wells can increase the drug concentration to a point where it precipitates.
Troubleshooting Guide: this compound Precipitation
This guide will help you diagnose and solve issues with this compound precipitation during your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound exceeds its aqueous solubility limit in the specific cell culture medium being used. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to the hydrophobic compound "crashing out." | Perform a serial dilution. Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. An intermediate dilution step is highly recommended (see Protocol 1). |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | A large volume of DMSO stock is added to the media, which can alter the solvent properties and cause precipitation. | Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration low (≤ 0.1%). |
Issue: Delayed Precipitation (After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Evaporation | Water evaporation from the culture vessel increases the concentration of this compound over time, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Serum Proteins | This compound may bind to proteins in the serum, and over time, these complexes could aggregate and precipitate. | If your experiment allows, consider reducing the serum percentage in your culture medium. Alternatively, test the solubility of this compound in serum-free media versus serum-containing media to see if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Recommended Method for Preparing a this compound Working Solution
This protocol is designed to minimize the risk of precipitation by using a stepwise dilution method.
-
Prepare a High-Concentration Stock Solution:
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Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 45 mg/mL or 148.83 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution:
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Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of "solvent shock," first dilute your high-concentration stock in the pre-warmed medium to a lower, intermediate concentration (e.g., 100X or 1000X of your final desired concentration).
-
-
Prepare the Final Working Solution:
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Add a small volume of the intermediate dilution to a larger volume of the pre-warmed medium while gently swirling or vortexing to achieve the final desired concentration.
-
For example, to make 10 mL of a 10 µM final solution from a 10 mM intermediate stock, add 10 µL of the intermediate stock to 9.99 mL of pre-warmed medium.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the upper limit of this compound solubility in your specific cell culture medium.
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Prepare a Serial Dilution of this compound in DMSO:
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Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media.
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Include a DMSO-only control.
-
-
Incubate and Observe:
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Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Determine the Maximum Soluble Concentration:
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The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
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For a more quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Reference |
| Water | 0.02 mg/mL | ~0.066 mM | |
| Water (with sonication) | 3.03 mg/mL | 10.02 mM | |
| DMSO (with sonication) | 45 mg/mL | 148.83 mM | |
| 0.1M HCl | Very slightly soluble | - | |
| Alcohol | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | - | |
| Acetone | Sparingly soluble | - | |
| Benzene | Slightly soluble | - |
Visualizations
References
Technical Support Center: Managing Cambendazole-Induced Side Effects in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing side effects associated with Cambendazole in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: While this compound is a member of the benzimidazole class of anthelmintics, specific toxicological data in common laboratory animal models such as mice, rats, and rabbits is limited in publicly available literature. Therefore, some of the guidance provided is extrapolated from studies on other benzimidazoles and general principles of animal study management. Researchers should always perform dose-ranging studies and adhere to their institution's animal care and use committee (IACUC) guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its potential side effects?
Q2: What are the potential teratogenic and embryotoxic effects of this compound?
A2: Benzimidazoles as a class have been associated with teratogenic and embryotoxic effects in some animal species, particularly when administered during early pregnancy. These effects are thought to be a result of the disruption of microtubule function during fetal development. Common malformations observed with some benzimidazoles include encephalocele, meningocele, and hydrocephaly. While specific data on this compound is limited, it is crucial to exercise caution when administering it to pregnant animals.
Q3: What are the potential hematological side effects of this compound?
A3: Benzimidazoles can cause bone marrow toxicity, leading to changes in hematological parameters. This is due to the inhibition of mitosis in hematopoietic stem cells. Researchers should monitor for signs of myelosuppression, which can manifest as leukopenia (a decrease in white blood cells) and anemia (a decrease in red blood cells). However, it is worth noting that studies on fenbendazole, another benzimidazole, have shown that rodents may be less susceptible to treatment-associated myelosuppression compared to other species.
Q4: What are the potential gastrointestinal and neurotoxic side effects of this compound?
A4: Gastrointestinal side effects can occur due to the disruption of the gut mucosal cell turnover. Clinical signs may include anorexia, vomiting, and diarrhea. In severe cases, gastric hemorrhage has been reported with high doses of some benzimidazoles. Neurotoxicity has also been reported for this class of drugs, with signs such as ataxia, lethargy, and in some cases, CNS stimulation.
Troubleshooting Guide
| Observed Side Effect | Potential Cause | Recommended Action |
| Unexpected Mortality | - Overdose- Species or strain sensitivity- Vehicle toxicity | - Immediately review dosing calculations and procedures.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure the vehicle is appropriate and non-toxic at the administered volume. Include a vehicle-only control group. |
| Reduced Food and Water Intake | - Gastrointestinal distress- General malaise | - Monitor body weight and hydration status daily.- Provide palatable, high-energy supplemental food.- Consider subcutaneous fluid administration for dehydration.- If severe, reduce the dose or temporarily suspend treatment. |
| Signs of Neurotoxicity (e.g., ataxia, tremors, lethargy) | - High peak plasma concentration- Crossing the blood-brain barrier | - Observe animals closely for the onset and duration of clinical signs.- Consider splitting the daily dose to reduce peak plasma levels.- If signs are severe, euthanize the animal according to humane endpoint guidelines. |
| Abnormal Hematology (e.g., leukopenia, anemia) | - Bone marrow suppression | - Conduct baseline and periodic complete blood counts (CBCs).- If significant changes are observed, consider reducing the dose or frequency of administration.- In cases of severe myelosuppression, supportive care may be necessary. |
| Teratogenicity or Embryo-fetal Death | - Administration during a critical window of organogenesis | - Avoid administering this compound to pregnant animals unless it is a specific objective of the study.- If studying reproductive toxicity, carefully select the dosing window and include appropriate control groups. |
Data on Benzimidazole-Related Side Effects
Table 1: Acute Toxicity of Oxibendazole in Different Species
| Species | Route | LD50 (g/kg) | Observed Effects |
| Mice | Oral | 4 - 32 | No ill effects reported at these doses. |
| Sheep | Oral | 0.23 - 0.6 | No ill effects reported at these doses. |
| Cattle | Oral | 0.6 | No ill effects reported at this dose. |
| Source: Theodorides et al., 1977. |
Table 2: Effects of Fenbendazole on Hematological Parameters in Rats
| Parameter | Control | Fenbendazole-Treated | Notes |
| White Blood Cell Count | Normal Range | No significant change | Myelosuppression is not commonly reported in rodents with fenbendazole. |
| Red Blood Cell Count | Normal Range | No significant change | |
| Hemoglobin | Normal Range | No significant change | |
| Platelet Count | Normal Range | No significant change | |
| Note: This table is a qualitative summary based on literature reviews, as specific quantitative data from a single study was not available. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
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Animals: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old).
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Housing: House animals in standard conditions with a 12-hour light/dark cycle.
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Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.
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Fasting: Withhold food overnight before dosing.
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Dosing:
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Start with a single animal at a dose expected to be toxic (e.g., guided by literature on other benzimidazoles).
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Administer this compound via oral gavage.
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If the animal survives, dose the next animal at a higher fixed dose level.
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If the animal dies, dose the next animal at a lower fixed dose level.
-
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Observation:
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Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.
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Record body weights weekly.
-
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Endpoint: The study is complete when a confident estimation of the LD50 can be made based on the pattern of mortality.
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Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Monitoring for Hematological Side Effects
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Animals: Use a sufficient number of animals per group to allow for statistical analysis of blood parameters.
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Baseline Blood Collection: Collect a baseline blood sample from each animal before the start of the treatment.
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Treatment: Administer this compound according to the study protocol.
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Blood Collection:
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Collect blood samples at predetermined time points during the study (e.g., weekly).
-
Use a consistent and humane blood collection technique (e.g., saphenous vein, tail vein).
-
-
Analysis:
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Perform a complete blood count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.
-
Analyze plasma for relevant biochemical parameters (e.g., liver enzymes, kidney function markers).
-
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Data Analysis: Compare the hematological and biochemical parameters of the treated groups to the control group at each time point.
Visualizations
Caption: Mechanism of action of this compound leading to parasite death.
Caption: Workflow for managing side effects in animal studies.
References
- 1. Biologic effects of fenbendazole in rats and mice: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: Refinement of Cambendazole Treatment Protocols in Horses
This technical support center provides researchers, scientists, and drug development professionals with detailed information for the effective use of Cambendazole in equine research. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges related to the use of this compound in horses, with a primary focus on the critical issue of anthelmintic resistance.
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other benzimidazole (BZD) anthelmintics, targets the protein β-tubulin in parasitic nematodes. By binding to β-tubulin, it inhibits the polymerization of microtubules, which are essential cytoskeletal structures.[1] This disruption interferes with vital cellular processes in the parasite, including cell division, nutrient absorption, and intracellular transport, ultimately leading to paralysis and death of the parasite.[1] The selective toxicity of this compound is due to its significantly higher binding affinity for parasite β-tubulin compared to the host's (equine) β-tubulin.[1]
Q2: My experiment shows lower than expected efficacy for this compound. What could be the cause?
A2: The most likely cause for lower than expected efficacy is the presence of a benzimidazole-resistant parasite population, particularly among small strongyles (cyathostomins). Widespread resistance to BZDs has been reported globally in equine parasites. To confirm resistance, it is essential to perform a Fecal Egg Count Reduction Test (FECRT). Efficacy below 90-95% is a strong indicator of resistance.
Q3: How do I perform a Fecal Egg Count Reduction Test (FECRT) to check for resistance?
A3: The FECRT is the standard method for detecting anthelmintic resistance on a property. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The basic steps involve collecting fecal samples before treatment, administering a precise dose of this compound, and collecting post-treatment samples 14 days later to compare the parasite egg counts.
Q4: The FECRT confirms resistance to this compound. What are my next steps?
A4: If resistance is confirmed (fecal egg count reduction of less than 90%), you should switch to an anthelmintic from a different chemical class to which the parasites are not resistant. The other major classes used in horses are macrocyclic lactones (e.g., ivermectin, moxidectin) and tetrahydropyrimidines (e.g., pyrantel pamoate). It is crucial to perform an FECRT for the new anthelmintic as well to ensure its efficacy.
Q5: Are there specific parasite species that this compound is not effective against?
A5: Yes. Studies have consistently shown that this compound and other benzimidazoles are not effective against stomach bots (Gasterophilus spp.) or tapeworms (Anoplocephala spp.).[1][2] Efficacy is primarily directed at nematode (roundworm) infections.
Q6: What are the known safety margins and potential adverse effects of this compound in horses?
A6: In multiple studies, this compound has been shown to be well-tolerated with no observed signs of toxicosis when administered at therapeutic doses. One study specifically investigated the effects on reproductive function in stallions at a dose of 40 mg/kg (twice the typical therapeutic dose) and found no adverse effects on seminal characteristics, spermatogenesis, or testosterone levels.
Q7: Can I use different formulations of this compound (paste, suspension, pellets) interchangeably?
A7: Yes, research indicates that the anthelmintic activity of this compound is similar across paste, suspension, and pellet formulations when administered at the recommended dose of 20 mg/kg. The choice of formulation can be based on ease of administration and horse compliance.
Data Presentation
Table 1: Efficacy of this compound Against Common Equine Nematodes
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Formulation | Reference |
| Large Strongyles | ||||
| Strongylus vulgaris | 10 - 20 | 82 - 100% | Suspension, Paste, Pellets | |
| Strongylus edentatus | 10 - 20 | 80 - 100% | Suspension, Paste, Pellets | |
| Strongylinae (general) | 20 | >99% | Paste | |
| Small Strongyles | ||||
| Cyathostominae (general) | 20 | 94% | Paste | |
| Small Strongyles | 10 - 20 | 85 - 99% | Suspension, Paste, Pellets | |
| Other Nematodes | ||||
| Parascaris equorum | 10 - 20 | 100% | Suspension, Paste, Pellets | |
| Oxyuris equi (mature) | 10 - 20 | 100% | Suspension, Paste, Pellets | |
| Oxyuris equi (immature) | 20 | 89% | Paste | |
| Oxyuris equi (immature) | 10 - 20 | 79 - 100% | Suspension, Paste, Pellets | |
| Probstmayria vivipara | 20 | >99% | Paste | |
| Habronema muscae | 20 | 97% | Paste |
Note: The efficacy of anthelmintics can be highly variable due to the presence of drug-resistant parasite populations.
Table 2: Pharmacokinetic Parameters of Benzimidazoles in Horses
| Drug | Dosage | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Key Findings | Reference |
| Fenbendazole | 10 mg/kg (oral) | Not specified | Not specified | 2.19 (unfed) | The bioavailability of Fenbendazole is nearly four times higher in unfed horses compared to fed horses. | |
| Fenbendazole | 10 mg/kg (oral) | Not specified | Not specified | 0.59 (fed) | Co-administration with metabolic inhibitors like piperonyl-butoxide can significantly increase AUC and Cmax. |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the efficacy of this compound against gastrointestinal nematodes and to detect the presence of drug resistance in a herd.
Materials:
-
Accurate scale for determining horse body weight
-
This compound formulation (paste, suspension, or pellets)
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Fecal sample collection containers (airtight bags or cups)
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Permanent marker for labeling
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Refrigerator for sample storage
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Microscope
-
McMaster slide or equivalent
-
Flotation solution (e.g., saturated sodium chloride)
-
Grinder/blender or mortar and pestle
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Strainer/gauze
-
Beakers and graduated cylinders
Methodology:
-
Animal Selection: Select a minimum of 6 horses that are representative of the herd and have not been treated with an anthelmintic in the previous 8-12 weeks. Ideally, select horses with pre-treatment fecal egg counts (FECs) of at least 150-200 eggs per gram (EPG) to ensure sufficient data for analysis.
-
Pre-Treatment Sampling (Day 0):
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Collect a fresh fecal sample (at least 20g) from each selected horse. Samples should be taken directly from the rectum or immediately after defecation.
-
Place each sample in an individual airtight container and label it clearly with the horse's ID and the date (Day 0).
-
Refrigerate samples at 4°C until analysis (do not freeze). Samples should be processed within 24-48 hours.
-
-
Drug Administration (Day 0):
-
Accurately determine the body weight of each horse.
-
Administer this compound at the precise recommended dose (e.g., 20 mg/kg). Ensure the entire dose is consumed.
-
Record the dose and administration details for each horse.
-
-
Post-Treatment Sampling (Day 14):
-
Fourteen days after treatment, collect a second fecal sample from each of the same horses, following the same procedure as in Step 2.
-
Label the samples with the horse's ID and the date (Day 14).
-
Refrigerate and process the samples as before.
-
-
Fecal Egg Count (FEC) Analysis:
-
Perform a quantitative FEC on all Day 0 and Day 14 samples using a standardized technique, such as the modified McMaster method.
-
For each sample, weigh a specific amount of feces (e.g., 4g) and mix it with a known volume of flotation solution (e.g., 56mL).
-
After thorough mixing and filtering, load the chambers of the McMaster slide.
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Count the number of nematode eggs within the grid of each chamber under a microscope.
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Calculate the EPG for each sample by multiplying the total egg count by the appropriate factor (e.g., if using a 4g sample and 56mL solution, the multiplication factor is 25). EPG = (Count in Chamber 1 + Count in Chamber 2) * 25.
-
-
Data Analysis and Interpretation:
-
Calculate the Fecal Egg Count Reduction (FECR) percentage for the group using the following formula: FECR (%) = [1 - (Mean EPG Day 14 / Mean EPG Day 0)] * 100
-
Efficacy Interpretation:
-
FECR > 95%: Effective treatment, no evidence of resistance.
-
FECR 90-95%: Suspected resistance; further investigation is warranted.
-
FECR < 90%: Resistance is present. The treatment is considered ineffective.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on parasitic nematodes.
Caption: Comparison of drug action in susceptible vs. resistant parasites.
Caption: Workflow diagram for conducting the Fecal Egg Count Reduction Test.
References
Technical Support Center: Counteracting Cambendazole Resistance in Parasites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Cambendazole resistance in parasites.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 1: Genotyping of β-Tubulin Mutations
FAQs
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Q1: I am not getting any PCR product when trying to amplify the β-tubulin gene. What are the possible reasons?
-
A1: This is a common issue that can arise from several factors:
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Poor DNA Quality: Parasite DNA extraction can be challenging. Ensure your DNA is of high purity (A260/280 ratio of ~1.8) and integrity. Consider using a commercial kit specifically designed for parasite DNA extraction.[1]
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Incorrect Primer Design: The β-tubulin gene family can be complex in some parasite species.[2] Ensure your primers are specific to the isotype of interest and are not located in a region of high genetic variability. Perform a BLAST search to check for potential off-target binding.[3]
-
Suboptimal PCR Conditions: The annealing temperature may be too high, or the extension time too short. Optimize these parameters using a gradient PCR. For GC-rich templates, consider using a specialized polymerase and buffer.[4][5]
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PCR Inhibitors: Some components from the parasite or the host tissue can inhibit the PCR reaction. Try diluting your DNA template or using a polymerase with higher tolerance to inhibitors.
-
-
-
Q2: I am seeing multiple bands on my agarose gel after PCR. What does this indicate?
-
A2: Multiple bands suggest non-specific amplification. This could be due to:
-
Low Annealing Temperature: This allows primers to bind to non-target sequences. Increase the annealing temperature in increments of 2°C.
-
Primer-Dimers: Primers can anneal to each other, especially at high concentrations, creating a low molecular weight band. Optimize primer concentration.
-
Contamination: Contamination with DNA from other organisms can lead to unexpected bands. Ensure you are using sterile techniques and dedicated PCR workstations.
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Amplification of Multiple Isotypes: If your primers are not specific enough, you may be amplifying multiple β-tubulin isotypes. Design more specific primers or use a nested PCR approach.
-
-
-
Q3: My sequencing results for the β-tubulin gene are noisy or unreadable. How can I improve this?
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A3: Poor sequencing results can be due to:
-
Low PCR Product Yield: If the initial PCR product is faint, the sequencing reaction will be of poor quality. Optimize your PCR to get a strong, single band.
-
Presence of Multiple PCR Products: If you have multiple bands, the sequencing reaction will have multiple templates, resulting in overlapping peaks. Gel-purify the correct band before sending it for sequencing.
-
Primer-Dimer Contamination: Primer-dimers can interfere with the sequencing reaction. Purify your PCR product to remove them.
-
-
Troubleshooting Workflow for β-Tubulin Genotyping
A workflow for troubleshooting common issues in β-tubulin genotyping.
Section 2: Efflux Pump Activity Assays
FAQs
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Q1: I am not seeing a difference in rhodamine 123 accumulation between my susceptible and resistant parasite strains. What could be the problem?
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A1: Several factors could be at play:
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Efflux Pump Not the Primary Resistance Mechanism: In your parasite species, β-tubulin mutations might be the dominant resistance mechanism, with little to no contribution from efflux pumps.
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Suboptimal Dye Concentration: The concentration of rhodamine 123 may be too high or too low. You need to determine the optimal, non-toxic concentration for your specific parasite.
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Incorrect Incubation Time: The incubation time for dye loading and efflux needs to be optimized. If the efflux time is too long, even susceptible parasites might show low fluorescence.
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Presence of Efflux Pump Inhibitors in Media: Some components in your culture media could be inadvertently inhibiting efflux pump activity.
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Low P-gp Expression: The level of P-glycoprotein (P-gp) expression might be too low to detect a significant difference with this assay.
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-
-
Q2: My results from the rhodamine 123 efflux assay are not consistent between experiments. How can I improve reproducibility?
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A2: Inconsistent results are often due to variability in experimental conditions:
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Cell/Parasite Health: Ensure your parasites are healthy and at a consistent life stage for each experiment.
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Temperature Fluctuations: Efflux pump activity is temperature-sensitive. Maintain a constant 37°C throughout the assay.
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Inconsistent Washing Steps: Incomplete removal of extracellular dye can lead to high background fluorescence.
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Photobleaching: Rhodamine 123 is sensitive to light. Minimize exposure of your samples to light before and during measurement.
-
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Troubleshooting Flow for Efflux Pump Assays
A workflow for troubleshooting efflux pump activity assays.
Section 3: Drug Combination and Synergy Assays
FAQs
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Q1: My checkerboard assay results are showing antagonism between two drugs that I expected to be synergistic. What could be the reason?
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A1: Unexpected antagonism can occur due to several reasons:
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Pharmacodynamic Interactions: One drug might interfere with the mechanism of action of the other. For example, if one drug requires an active metabolic process that is inhibited by the second drug.
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Off-Target Effects: One of the drugs may have off-target effects that counteract the efficacy of the other.
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Incorrect Concentration Range: The concentrations tested might be in a range where antagonistic effects are more prominent. It's crucial to test a wide range of concentrations for both drugs.
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Data Analysis Method: The method used to calculate synergy (e.g., Bliss independence, Loewe additivity) can influence the outcome. Ensure you are using an appropriate model for your experimental design.
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-
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Q2: The Combination Index (CI) values from my synergy experiments are highly variable. How can I improve the consistency?
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A2: Variability in CI values often stems from inconsistencies in the dose-response data of the individual drugs.
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Accurate IC50/EC50 Determination: The accuracy of the CI calculation is highly dependent on the accuracy of the IC50 or EC50 values for the individual drugs. Ensure these are determined robustly from multiple experiments.
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Pipetting Errors: In a checkerboard assay, small pipetting errors can be magnified in the final analysis. Use calibrated pipettes and consider automated liquid handlers for better precision.
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Cell/Parasite Seeding Density: Variations in the initial number of parasites per well can significantly affect the dose-response curves.
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Data Normalization: Properly normalize your data to controls (0% and 100% inhibition) to minimize plate-to-plate variation.
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Logical Relationship for Interpreting Drug Interaction
Interpretation of Combination Index (CI) values in synergy assays.
Quantitative Data Summary
Table 1: Fold Resistance to Benzimidazoles Conferred by β-tubulin Mutations
| Parasite Species | β-tubulin Mutation | Fold Resistance (approx.) | Reference |
| Botrytis cinerea | E198A | >100 | |
| Botrytis cinerea | E198V | >100 | |
| Botrytis cinerea | E198K | >100 | |
| Fission Yeast | Y50S in nda3 | High |
Table 2: IC50 Values of Anthelmintics against Parasites
| Parasite Species | Drug | IC50 (µM) | Assay | Reference |
| Plasmodium falciparum (3D7) | Chloroquine | 0.009 | Serum-free medium | |
| Plasmodium falciparum (3D7) | Mefloquine | 0.004 | Serum-free medium | |
| Haemonchus contortus | Thiabendazole | 0.043 | Chitinase egg hatching | |
| Haemonchus contortus | Albendazole | 0.119 | Chitinase egg hatching | |
| Haemonchus contortus | Levamisole | 0.109 | Chitinase egg hatching |
Table 3: Synergistic Anthelmintic Combinations
| Drug Combination | Parasite Model | Combination Index (CI) at EC50 | Reference |
| Cry5B + Tribendimidine | Caenorhabditis elegans | 0.48 | |
| Cry5B + Levamisole | Caenorhabditis elegans | 0.38 |
Detailed Experimental Protocols
Protocol 1: Genotyping of β-tubulin Gene for Resistance-Associated SNPs
1. DNA Extraction:
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Use a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) for isolating genomic DNA from parasite eggs or adult worms, following the manufacturer's instructions.
2. PCR Amplification:
-
Design primers flanking the codons of interest (e.g., 167, 198, 200) in the β-tubulin isotype 1 gene.
-
PCR Reaction Mix (20 µL):
-
10x PCR Buffer: 2 µL
-
MgSO₄ (50 mM): 1 µL
-
dNTPs (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (High Fidelity): 1 U
-
Genomic DNA: 2 µL
-
Nuclease-free water: to 20 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 min
-
35 Cycles:
-
Denaturation: 94°C for 45 s
-
Annealing: 59°C for 45 s (optimize with gradient PCR)
-
Extension: 68°C for 1 min
-
-
Final Extension: 68°C for 10 min
-
3. Visualization and Sequencing:
-
Run the PCR product on a 1.5% agarose gel to confirm amplification of a single band of the expected size.
-
Purify the PCR product using a commercial kit.
-
Send the purified product for Sanger sequencing using both the forward and reverse primers.
4. Sequence Analysis:
-
Align the obtained sequences with a reference susceptible β-tubulin sequence to identify SNPs at the codons of interest.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
1. Parasite Preparation:
-
Isolate and wash the parasites (e.g., microfilariae, larvae) in a suitable buffer (e.g., RPMI 1640 without serum).
-
Adjust the parasite concentration to a standardized value.
2. Rhodamine 123 Loading:
-
Incubate the parasites with a pre-determined optimal concentration of rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C. Include a known P-gp inhibitor (e.g., verapamil at 10 µM) in a set of tubes as a positive control for efflux inhibition.
3. Efflux:
-
Wash the parasites twice with fresh, pre-warmed buffer to remove extracellular rhodamine 123.
-
Resuspend the parasites in fresh buffer and incubate for 2 hours at 37°C to allow for efflux. For the inhibitor control, re-add the inhibitor during this step.
4. Measurement:
-
Measure the fluorescence of the parasites using a flow cytometer or a fluorescence plate reader.
-
Lower fluorescence in the absence of an inhibitor compared to its presence indicates active efflux.
Protocol 3: Checkerboard Assay for Drug Synergy
1. Preparation of Drug Solutions:
-
Prepare stock solutions of each drug at a high concentration in a suitable solvent.
-
Prepare intermediate solutions of each drug in the appropriate culture medium at 4 times the highest final concentration to be tested.
2. Plate Setup:
-
In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone and a drug-free control.
3. Inoculation and Incubation:
-
Add a standardized suspension of parasites to each well.
-
Incubate the plate under appropriate conditions for the parasite.
4. Assessment of Growth/Viability:
-
After incubation, assess parasite viability using a suitable method (e.g., microscopic observation of motility, metabolic assay).
5. Data Analysis:
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Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI value: < 0.5 = Synergy; 0.5 - 4.0 = Additive/Indifference; > 4.0 = Antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Benzimidazole Action and Resistance
Mechanism of benzimidazole action and resistance via β-tubulin mutation.
Experimental Workflow for Investigating this compound Resistance
A comprehensive workflow for investigating this compound resistance.
References
- 1. Cloning and sequencing of beta-tubulin and internal transcribed spacer-2 (ITS-2) of Eimeria tenella isolate from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 5. neb.com [neb.com]
Validation & Comparative
A Comparative In Vitro Analysis of Benzimidazole Anthelmintics
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro efficacy and mechanisms of common benzimidazole-based anthelmintic drugs. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Benzimidazoles represent a cornerstone in the control of helminth infections in both human and veterinary medicine. Their broad-spectrum efficacy is primarily attributed to their specific interaction with β-tubulin, a critical component of the parasite's cytoskeleton. This interaction disrupts microtubule polymerization, leading to impaired cellular processes and ultimately, parasite death. This guide offers an objective comparison of the in vitro performance of several key benzimidazole anthelmintics, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Comparative Efficacy: Tubulin Binding and Inhibitory Concentrations
The primary mechanism of action for benzimidazole anthelmintics is their ability to bind to the colchicine-binding site of β-tubulin, thereby inhibiting its polymerization into microtubules.[1][2] This selective toxicity is due to a higher binding affinity for parasite tubulin compared to mammalian tubulin.[1] The efficacy of different benzimidazoles can be quantified by their binding affinities (Ka), the concentration required to inhibit 50% of radioligand binding (IC50), and the maximum binding capacity (Bmax).[3]
A study on Haemonchus contortus, a parasitic nematode of small ruminants, provided a comparative ranking of various benzimidazoles based on their ability to displace radiolabeled mebendazole ([3H]MBZ) or oxibendazole ([3H]OBZ) from tubulin extracts. The results indicated that the ranking of these drugs was largely independent of the radioligand used.[4] The binding constants generally correlate with the known anthelmintic potency of these compounds.
| Benzimidazole | Target Organism | Assay Type | IC50 (µM) | Ka (µM⁻¹) | Bmax (pmol/mg protein) | Source |
| Mebendazole | Giardia lamblia | Growth Inhibition | ~0.01 | - | - | |
| Albendazole | Giardia lamblia | Growth Inhibition | ~0.01 | - | - | |
| Fenbendazole | Trichuris muris (L1) | Motility Inhibition | 8.89 | - | - | |
| Oxfendazole | Haemonchus contortus | Tubulin Binding | - | Lower than expected | - | |
| Albendazole Sulfoxide | Haemonchus contortus | Tubulin Binding | - | Lower than expected | - | |
| Thiabendazole | Giardia lamblia | Growth Inhibition | >1 | - | - |
Resistance to benzimidazoles has been linked to a reduction in the number of high-affinity binding sites on tubulin, rather than a change in the binding affinity itself. This is often due to single nucleotide polymorphisms in the β-tubulin isotype 1 gene, particularly at codons 167, 198, and 200.
Experimental Protocols
The in vitro evaluation of benzimidazole anthelmintics relies on a variety of standardized assays that assess different aspects of parasite viability and development.
Tubulin Binding Assay
This assay directly measures the interaction between benzimidazoles and their molecular target, tubulin.
-
Objective: To determine the binding affinity (Ka), inhibitory concentration (IC50), and maximum binding capacity (Bmax) of benzimidazole compounds to tubulin.
-
Methodology:
-
Preparation of Tubulin Extracts: Crude tubulin extracts are prepared from the target helminth species (e.g., adult worms or eggs).
-
Radioligand Binding: A tritiated benzimidazole, such as [3H]mebendazole or [3H]oxibendazole, is incubated with the tubulin extract.
-
Competitive Displacement: Unlabeled benzimidazole compounds are added at varying concentrations to compete with the radioligand for binding to tubulin.
-
Separation and Quantification: The amount of bound radioligand is separated from the unbound ligand, and the radioactivity is measured.
-
Data Analysis: The data is used to calculate the IC50, Ka, and Bmax values for each test compound.
-
Egg Hatch Assay (EHA)
The EHA is a widely used in vitro test to assess the ovicidal activity of anthelmintics and to detect benzimidazole resistance.
-
Objective: To determine the concentration of a benzimidazole that inhibits 50% of nematode eggs from hatching (ED50).
-
Methodology:
-
Egg Collection: Helminth eggs are collected from the feces of infected animals and purified.
-
Incubation: A standardized number of eggs are incubated in multi-well plates containing serial dilutions of the test compound.
-
Hatching Assessment: After a specific incubation period (e.g., 48 hours at 27°C), the number of hatched larvae and unhatched eggs are counted.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration, and the ED50 value is determined.
-
Larval Development Test (LDT)
The LDT evaluates the effect of anthelmintics on the development of larval stages. It is considered more sensitive than the EHA for detecting low levels of resistance.
-
Objective: To determine the concentration of a benzimidazole that inhibits the development of larvae to a specific stage.
-
Methodology:
-
Larval Culture: First-stage larvae (L1) are obtained from hatched eggs and cultured in multi-well plates.
-
Drug Exposure: The larvae are exposed to various concentrations of the test compound.
-
Development Assessment: After a set incubation period, the developmental stage of the larvae is assessed microscopically.
-
Data Analysis: The concentration of the drug that inhibits larval development is determined.
-
Adult Motility Assay
This assay assesses the effect of anthelmintics on the motility of adult worms.
-
Objective: To determine the effect of a compound on the viability of adult helminths by observing their motility.
-
Methodology:
-
Worm Collection: Adult worms are collected and washed. Due to the difficulty in obtaining parasitic helminths, model organisms like the earthworm (Pheretima posthuma) are often used for initial screening.
-
Drug Incubation: Worms are placed in solutions containing different concentrations of the test compound.
-
Motility Observation: The motility of the worms is observed at regular intervals, and the time to paralysis and death is recorded.
-
Mechanism of Action and Experimental Workflow
The primary mechanism of action of benzimidazoles and the general workflow for in vitro testing are illustrated in the following diagrams.
Caption: Mechanism of action of benzimidazole anthelmintics.
Caption: General workflow for in vitro anthelmintic testing.
Conclusion
The in vitro analysis of benzimidazole anthelmintics provides crucial data for understanding their efficacy, mechanism of action, and the development of resistance. While the primary target is consistently identified as β-tubulin, the binding affinities and inhibitory concentrations vary among different benzimidazole derivatives and target helminth species. Standardized in vitro assays, such as tubulin binding assays, egg hatch assays, and larval development tests, are indispensable tools for the continued development and effective use of this important class of anthelmintic drugs. Further research focusing on direct comparative studies across a broader range of benzimidazoles and helminth species would be invaluable for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of Cambendazole in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cambendazole (CBZ), a member of the benzimidazole class of compounds, has demonstrated anti-cancer properties in preliminary in vitro studies, particularly against breast cancer cell lines. However, a comprehensive evaluation of its efficacy in in vivo xenograft models remains limited in publicly available research. This guide provides a comparative analysis of this compound's potential anti-cancer effects by leveraging extensive data from studies on other well-documented benzimidazole anthelmintics, such as Mebendazole (MBZ), Albendazole (ABZ), and Fenbendazole (FBZ). By examining the established anti-tumor activities and mechanisms of action of these analogues, we can infer and propose a framework for validating the anti-cancer potential of this compound in xenograft models. This guide also presents a generalized experimental protocol for such validation studies and visualizes the key signaling pathways implicated in the anti-cancer effects of the benzimidazole class.
Comparative Analysis of Benzimidazole Anti-Cancer Activity in Xenograft Models
Due to the limited availability of specific in vivo data for this compound, this section presents a comparative summary of the performance of other benzimidazole compounds in various cancer xenograft models. This data serves as a benchmark for designing and evaluating future studies on this compound.
| Compound | Cancer Type | Xenograft Model | Key Findings (Tumor Growth Inhibition) | Citation |
| Mebendazole (MBZ) | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 allograft mice | Significant decrease in tumor volume and lung metastasis at 10 mg/kg daily oral administration. | [1] |
| Lung Cancer | Human lung cancer xenografts in nu/nu mice | Strongly inhibited the growth of human tumor xenografts and significantly reduced the number and size of tumors. | [2] | |
| Albendazole (ABZ) | Ovarian Cancer | SK-OV-3 xenograft tumors | In vivo inhibitory effects observed. | [3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 xenografts and 4T1 orthotopic injections | Demonstrated in vivo anti-tumor effects. | [3] | |
| Fenbendazole (FBZ) | Breast Cancer | EMT6 transplanted breast tumors in mice | Significantly reduced tumor mass and volume, with a tumor inhibition rate of 69.54%. | [4] |
Proposed Anti-Cancer Mechanism of Action for Benzimidazoles
The primary anti-cancer mechanism of benzimidazole compounds is believed to be the disruption of microtubule polymerization by binding to β-tubulin. This action leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. Furthermore, benzimidazoles have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Hypothesized Signaling Pathway for this compound's Anti-Cancer Effects
Caption: Hypothesized signaling pathway for the anti-cancer action of benzimidazoles.
Experimental Protocols
A standardized protocol is crucial for the reliable evaluation of this compound's anti-cancer efficacy in xenograft models. The following is a general methodology that can be adapted for specific cancer cell lines and research objectives.
General Xenograft Study Workflow
Caption: A generalized workflow for conducting xenograft studies to evaluate anti-cancer drugs.
Detailed Methodologies
1. Cell Lines and Culture:
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.
2. Animal Models:
-
Species: Immunocompromised mice, such as athymic nude or NOD-SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the start of the experiment.
3. Tumor Implantation:
-
Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor formation.
-
Injection: Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^7 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
4. Drug Formulation and Administration:
-
Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., suspended in a solution of carboxymethyl cellulose for oral gavage).
-
Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose and schedule. Dosing can be administered via oral gavage, intraperitoneal (IP), or intravenous (IV) injection.
5. Efficacy Assessment:
-
Tumor Measurement: Tumor dimensions should be measured regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Survival: In some studies, the effect of the treatment on the overall survival of the animals is a key endpoint.
6. Endpoint Analysis:
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.
-
Histopathology and Immunohistochemistry: A portion of the tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) and immunohistochemical staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Molecular Analysis: Another portion of the tumor can be snap-frozen for molecular analyses, such as Western blotting or RT-qPCR, to investigate the effect of this compound on the expression and activation of proteins in the targeted signaling pathways.
Conclusion and Future Directions
While direct evidence for the in vivo anti-cancer efficacy of this compound in xenograft models is currently scarce, the substantial body of research on other benzimidazole compounds provides a strong rationale for its investigation. The comparative data on Mebendazole, Albendazole, and Fenbendazole suggest that this compound may also exhibit significant tumor growth inhibitory effects, likely through the disruption of microtubule dynamics and the modulation of key cancer-related signaling pathways.
Future research should focus on conducting rigorous preclinical studies using the experimental framework outlined in this guide to definitively validate the anti-cancer effects of this compound in various cancer xenograft models. Such studies will be instrumental in determining its potential as a repurposed therapeutic agent for cancer treatment.
References
- 1. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics [mdpi.com]
- 4. Fenbendazole significantly inhibited the growth and angiogenesis of EMT6 transplanted breast tumors in Mice, and increased antitumor immune responses in the tumor microenvironment - Mendeley Data [data.mendeley.com]
Navigating Nematode Resistance: A Comparative Guide to Cambendazole and Other Benzimidazoles
For researchers, scientists, and drug development professionals, the pervasive issue of anthelmintic resistance necessitates a clear understanding of the comparative efficacy of available treatments. This guide offers an objective comparison of Cambendazole's performance against benzimidazole-resistant nematode populations, supported by experimental data, to aid in the development of effective parasite control strategies.
Cross-resistance among benzimidazole (BZ) anthelmintics presents a significant hurdle in the control of parasitic nematodes in both livestock and humans. This phenomenon, where resistance to one benzimidazole confers resistance to others in the same class, is primarily attributed to specific mutations in the β-tubulin gene of the parasites. These mutations alter the drug's binding site, thereby reducing its efficacy. This guide provides a detailed comparison of this compound with other widely used benzimidazoles, focusing on their effectiveness against resistant strains.
Comparative Efficacy Against Benzimidazole-Resistant Nematodes
The effectiveness of this compound and other benzimidazoles against resistant nematode strains varies, highlighting a spectrum of cross-resistance. The following tables summarize key experimental findings.
Table 1: Comparative Efficacy Against Thiabendazole-Resistant Haemonchus contortus
| Anthelmintic | Dosage | Efficacy against Resistant Strain | Reference |
| This compound | ≥ Therapeutic Dose | Significant Activity | [1][2] |
| Albendazole | ≥ Therapeutic Dose | Significant Activity | [1][2] |
| Fenbendazole | ≥ Therapeutic Dose | Significant Activity | [1] |
| Oxfendazole | ≥ Therapeutic Dose | Significant Activity | |
| Thiabendazole | Not Specified | Inactive | |
| Parbendazole | Not Specified | Inactive | |
| Oxibendazole | Not Specified | Inactive | |
| Mebendazole | 25 mg/kg | Significant Activity (Inactive at lower doses) |
Table 2: Comparative Efficacy Against Thiabendazole-Resistant Trichostrongylus colubriformis
| Anthelmintic | Dosage | Efficacy against Resistant Strain | Reference |
| This compound | > Therapeutic Dose | Significant Activity | |
| Albendazole | > Therapeutic Dose | Significant Activity | |
| Fenbendazole | > Therapeutic Dose | Significant Activity | |
| Oxfendazole | > Therapeutic Dose | Significant Activity | |
| Mebendazole | > Therapeutic Dose | Significant Activity | |
| Oxibendazole | > Therapeutic Dose | Significant Activity | |
| Parbendazole | > Therapeutic Dose | Significant Activity | |
| Thiabendazole | > Therapeutic Dose | Significant Activity |
Table 3: Efficacy of Various Benzimidazoles Against Other Benzimidazole-Resistant Nematode Species
| Anthelmintic | Nematode Species | Resistance Profile | Efficacy | Reference |
| This compound | Muellerius capillaris | Fenbendazole-resistant | Eliminated larvae in 77% of goats resistant to fenbendazole | |
| Fenbendazole | Muellerius capillaris | Fenbendazole-resistant | Eliminated larvae in 36% of goats | |
| Albendazole | Haemonchus contortus | This compound-resistant | 74% effective | |
| Thiabendazole | Ostertagia circumcincta | Benzimidazole-resistant | 55% reduction in worm burden | |
| Fenbendazole | Ostertagia circumcincta | Benzimidazole-resistant | 11-47% reduction in worm burden |
Understanding the Mechanism of Benzimidazole Resistance
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in nematode cells by binding to the protein β-tubulin. Resistance arises from single nucleotide polymorphisms (SNPs) in the gene encoding β-tubulin, with the most common mutations occurring at positions F167Y, E198A, and F200Y. These genetic alterations reduce the binding affinity of benzimidazoles to β-tubulin, rendering the drugs less effective.
Figure 1: Mechanism of benzimidazole action and resistance.
Experimental Protocols
The data presented in this guide are derived from established in vivo and in vitro experimental methodologies designed to assess anthelmintic efficacy and resistance.
In Vivo: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in live animals.
-
Animal Selection: A group of at least 15-20 animals with naturally acquired nematode infections is selected.
-
Pre-treatment Sampling: Individual fecal samples are collected from each animal on Day 0, prior to treatment.
-
Treatment: The specific benzimidazole anthelmintic is administered at the manufacturer's recommended dose. A control group remains untreated.
-
Post-treatment Sampling: A second round of individual fecal samples is collected from all animals 10-14 days after treatment.
-
Egg Counting: A standardized technique, such as the McMaster method, is used to count the number of nematode eggs per gram (EPG) of feces for each sample.
-
Data Analysis: The percentage reduction in the mean EPG is calculated for the treated group relative to the control group. Resistance is suspected if the percentage reduction is less than 95% and the lower 95% confidence limit is less than 90%.
In Vitro: Egg Hatch Assay (EHA)
The EHA is an in vitro test that determines the concentration of a benzimidazole drug required to inhibit the hatching of nematode eggs, making it particularly useful for detecting BZ resistance.
-
Egg Recovery: Nematode eggs are recovered from fresh fecal samples of infected animals.
-
Serial Dilutions: A series of dilutions of the test benzimidazole (e.g., thiabendazole) are prepared in a solvent like dimethyl sulfoxide (DMSO).
-
Incubation: A standardized number of eggs are added to each well of a microtiter plate containing the different drug concentrations. Control wells with no drug are included.
-
Hatching Assessment: The plates are incubated at a controlled temperature (e.g., 27°C) for 48 hours.
-
Counting: After incubation, the number of hatched larvae and unhatched eggs in each well is counted.
-
Data Analysis: The percentage of eggs that hatched at each drug concentration is calculated. This data is then used to determine the effective concentration that inhibits 50% of egg hatching (EC50). A significant increase in the EC50 value for a parasite population compared to a susceptible reference strain indicates resistance.
Figure 2: Experimental workflows for assessing benzimidazole resistance.
Conclusion
The available data indicates that while cross-resistance is a significant issue among benzimidazoles, not all drugs in this class are equally affected. This compound has demonstrated significant efficacy against certain benzimidazole-resistant strains of Haemonchus contortus, outperforming some of the earlier benzimidazoles like thiabendazole and oxibendazole. However, against other resistant species, such as Trichostrongylus colubriformis, higher than standard therapeutic doses of this compound may be required to achieve significant activity.
For drug development professionals, these findings underscore the importance of not treating all benzimidazoles as equivalent in the face of resistance. The nuanced patterns of cross-resistance suggest that certain structural modifications, as seen in this compound, may partially overcome the resistance mechanisms developed by some nematode populations. Further research into the precise molecular interactions between different benzimidazoles and mutated β-tubulin is warranted to guide the development of next-generation anthelmintics with improved efficacy against resistant parasites.
References
- 1. The dose response of several benzimidazole anthelmintics against resistant strains of Haemonchus contortus and Trichostrongylus colubriformis selected with thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dose response of several benzimidazole anthelmintics against resistant strains of Haemonchus contortus and Trichostrongylus colubriformis selected with thiabendazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Comparative Pharmacokinetics of Cambendazole and its Metabolites: A Guide for Researchers
For immediate release
This guide provides a comparative overview of the pharmacokinetics of Cambendazole, a broad-spectrum benzimidazole anthelmintic, and its metabolites. Due to the limited availability of specific quantitative pharmacokinetic data for this compound in publicly accessible literature, this guide also includes comparative data for other widely studied benzimidazoles, namely Albendazole and Fenbendazole, to provide a relevant framework for researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation: Comparative Pharmacokinetics of Benzimidazoles
The following tables summarize the available pharmacokinetic parameters for key benzimidazole anthelmintics in various animal species. It is important to note the absence of specific quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of Benzimidazole Anthelmintics in Cattle
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Albendazole | 10 | ~0.2 (as Albendazole Sulfoxide) | ~15 | ~10-15 (as Albendazole Sulfoxide) |
| Fenbendazole | 7.5 | ~0.3 (as Oxfendazole) | ~24 | ~15-18 (as Oxfendazole) |
Table 2: Pharmacokinetic Parameters of Benzimidazole Anthelmintics in Sheep
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Albendazole | 7.5 | ~1.2 (as Albendazole Sulfoxide) | ~12 | ~11 (as Albendazole Sulfoxide) |
| Fenbendazole | 5 | ~0.4 (as Oxfendazole) | ~18 | ~12-15 (as Oxfendazole) |
Table 3: Pharmacokinetic Parameters of Benzimidazole Anthelmintics in Swine
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Albendazole | 5 | ~0.4 (as Albendazole Sulfoxide) | ~6 | ~6-8 (as Albendazole Sulfoxide) |
| Fenbendazole | 5 | ~0.2 (as Oxfendazole) | ~12 | ~9-12 (as Oxfendazole) |
Disclaimer: The data for Albendazole and Fenbendazole are compiled from various sources and are intended for comparative purposes only. Actual values may vary depending on the specific study conditions, formulation, and animal breed.
Metabolic Pathway of this compound
This compound is known to be rapidly metabolized into at least 13 distinct urinary metabolites in cattle.[1] While the exact structures of all metabolites are not fully elucidated in readily available literature, the general metabolic pathway for benzimidazoles involves oxidation of the sulfur atom, hydroxylation, and hydrolysis of the carbamate moiety.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are scarce. However, based on standard methodologies for other benzimidazoles, a typical study design would involve the following key steps:
Animal Selection and Acclimatization
-
Species: Healthy, mature cattle, sheep, or swine are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.
-
Health Status: Animals are confirmed to be free of diseases and are not on any concurrent medication that could interfere with the pharmacokinetics of the study drug.
Drug Administration
-
Formulation: this compound is typically administered as an oral drench or in-feed formulation.
-
Dose: The dosage is calculated based on the body weight of the individual animal.
-
Administration: The drug is administered after a period of fasting to ensure consistent absorption.
Sample Collection
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Urine and Feces Collection: Urine and feces are collected over specified intervals to determine the excretion profile of the drug and its metabolites. Metabolism cages are often used for this purpose.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C or lower until analysis. Urine and fecal samples are also stored frozen.
Analytical Methodology
-
Sample Preparation: Plasma and urine samples typically undergo a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the parent drug and its metabolites.
-
Analytical Technique: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for the quantitative analysis of benzimidazoles and their metabolites in biological matrices.
-
Method Validation: The analytical method is validated for its linearity, accuracy, precision, and limit of quantification (LOQ).
Caption: Experimental workflow for a typical pharmacokinetic study.
Conclusion
While this compound remains an effective anthelmintic, a comprehensive understanding of its pharmacokinetic profile is limited by the lack of publicly available quantitative data. This guide highlights the need for further research to elucidate the Cmax, Tmax, and half-life of this compound and its numerous metabolites in target animal species. Such data would be invaluable for optimizing dosing regimens, ensuring efficacy, and minimizing the risk of anthelmintic resistance. The comparative data and standardized protocols provided herein offer a valuable resource for researchers embarking on such studies.
References
Head-to-head comparison of Cambendazole and Ivermectin in vitro
A Comprehensive Guide for Researchers in Drug Development
In the realm of anthelmintic research, Cambendazole, a member of the benzimidazole class, and Ivermectin, a macrocyclic lactone, stand as two cornerstone compounds. Their distinct mechanisms of action and spectra of activity necessitate a thorough understanding of their comparative performance in controlled laboratory settings. This guide provides a detailed head-to-head comparison of this compound and Ivermectin based on available in vitro experimental data, offering insights into their efficacy, mechanisms, and the methodologies used for their evaluation.
Quantitative Efficacy: An In Vitro Perspective
Direct comparative in vitro studies exclusively focusing on this compound and Ivermectin are limited in publicly available literature. However, by collating data from various studies on their respective drug classes and analogous compounds, a comparative picture of their potency can be formed. The following table summarizes representative in vitro efficacy data for Ivermectin and benzimidazoles (including this compound and its analogs) against various parasites. It is important to note that experimental conditions, such as the parasite species, life stage, and assay used, can significantly influence the observed efficacy.
| Drug | Parasite Species | Assay Type | Efficacy Metric | Concentration | Reference |
| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50 | 0.130 µg/mL | [1] |
| Ivermectin | Haemonchus contortus | Larval Development Assay | LC50 | 0.0011 µg/mL | [1] |
| Ivermectin | Cyathostomins | Larval Migration on Agar Test | EC50 | 0.0404 nMol | [2][3][4] |
| Albendazole (Benzimidazole) | Cyathostomins | Larval Migration on Agar Test | EC50 | 0.0988 nMol | |
| Ivermectin | Anisakis simplex (larvae) | Motility Assay | Effective | 1-200 µg/mL | |
| Albendazole (Benzimidazole) | Anisakis simplex (larvae) | Motility Assay | Effective | 300-500 µg/mL |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a biological process by 50%. LC50 (Lethal Concentration 50%): The concentration of a drug that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a drug that produces 50% of its maximal effect.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the antiparasitic action of this compound and Ivermectin lies in their distinct molecular targets within the parasite.
This compound: Disrupting the Cytoskeleton
As a benzimidazole, this compound's primary mechanism of action is the disruption of microtubule formation. It selectively binds with high affinity to the β-tubulin subunit of the parasite's microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The selective toxicity of benzimidazoles is attributed to their significantly higher affinity for parasitic β-tubulin compared to mammalian tubulin. Furthermore, this compound and other benzimidazoles can interfere with the parasite's energy metabolism by inhibiting key enzymes such as fumarate reductase, which is crucial for anaerobic respiration in many helminths.
Ivermectin: Inducing Paralysis through Ion Channel Modulation
Ivermectin, a macrocyclic lactone, exerts its anthelmintic effect by targeting the parasite's nervous system. Its principal mode of action involves binding with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell. The sustained hyperpolarization results in flaccid paralysis and ultimately the death of the parasite. Ivermectin can also interact with other ligand-gated ion channels, such as those gated by GABA (gamma-aminobutyric acid), albeit with a lower affinity. The selectivity of Ivermectin for invertebrates is due to the absence of GluCls in mammals and the fact that the blood-brain barrier largely prevents the drug from reaching the central nervous system where GABA receptors are more prevalent.
Experimental Protocols: In Vitro Assay Methodologies
The following are detailed methodologies for key in vitro experiments commonly used to assess the efficacy of anthelmintic compounds like this compound and Ivermectin.
Larval Motility/Viability Assay
This assay directly assesses the effect of a compound on the viability and movement of parasitic larvae.
-
Parasite Culture: Larval stages of the target parasite (e.g., Haemonchus contortus, Strongyloides ratti) are cultured and harvested.
-
Drug Preparation: The test compounds (this compound and Ivermectin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.
-
Incubation: A defined number of larvae are placed in each well of a microtiter plate containing the different drug concentrations. Control wells with solvent only are also included. The plates are then incubated under controlled conditions (temperature and time).
-
Viability Assessment: After incubation, larval viability is assessed. This can be done visually by counting motile versus non-motile larvae under a microscope. Alternatively, metabolic indicators like resazurin can be used, where metabolically active (living) cells convert resazurin to the fluorescent resorufin.
-
Data Analysis: The percentage of inhibition of motility or viability is calculated for each drug concentration, and the IC50 or LC50 values are determined.
Larval Migration on Agar Test (LMAT)
This assay is particularly useful for assessing the efficacy of anthelmintics against infective-stage larvae of cyathostomins.
-
Preparation of Agar Plates: Agar plates are prepared, and a central well is created.
-
Drug Application: The test compounds are prepared in a range of concentrations and added to the agar.
-
Larval Application: A known number of infective-stage larvae (L3) are placed in the central well.
-
Migration and Incubation: The plates are incubated, allowing the larvae to migrate through the agar. The distance of migration is inversely proportional to the efficacy of the drug.
-
Quantification: After a set period, the number of larvae that have migrated a certain distance from the central well is counted.
-
Data Analysis: The effective concentration (EC50) that inhibits the migration of 50% of the larvae is calculated.
β-Tubulin Binding Assay (for Benzimidazoles)
This assay quantifies the binding affinity of benzimidazoles to their target protein.
-
Protein Extraction: Tubulin is extracted and purified from the target parasite.
-
Radiolabeling: A radiolabeled benzimidazole (e.g., [³H]-albendazole) is used.
-
Competition Assay: The purified tubulin is incubated with the radiolabeled benzimidazole in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The protein-bound radiolabel is separated from the unbound radiolabel (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, providing a measure of its binding affinity.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
References
Comparative Efficacy of Cambendazole: A Statistical Analysis of Anthelmintic Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of comparative efficacy trials involving Cambendazole, a broad-spectrum benzimidazole anthelmintic. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers and professionals in the field of veterinary parasitology and drug development.
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the quantitative data from several comparative efficacy trials, showcasing the performance of this compound against various helminth parasites in different host species.
Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Calves [1][2]
| Parasite Species | Drug | Dosage (mg/kg) | Efficacy (%) |
| Haemonchus placei | This compound | 15 - 60 | 90 - 99 |
| Ostertagia spp. | This compound | 15 - 60 | 90 - 99 |
| Trichostrongylus axei | This compound | 15 - 60 | 90 - 99 |
| Cooperia oncophora | This compound | 15 - 60 | 90 - 99 |
| Nematodirus spp. (adult) | This compound | 30 | 81 |
| 40 | 94 | ||
| 60 | 99 | ||
| Ostertagia ostertagi (arrested larvae) | This compound | 60 | 90 |
| Ostertagia ostertagi (mature) | This compound | 15 | Ineffective |
| 20 | 82 | ||
| 25 | 84 | ||
| 40 | 98 | ||
| Trichostrongylus axei | This compound | 15 - 40 | 97 - 100 |
| Cooperia oncophora | This compound | 15 - 40 | 97 - 100 |
| Cooperia mcmasteri | This compound | 15 - 40 | 97 - 100 |
| Oesophagostomum radiatum | This compound | 15 - 40 | 97 - 100 |
Table 2: Efficacy of this compound against Nematodes and Cestodes in Lambs [1]
| Parasite Species | Drug | Dosage (mg/kg) | Efficacy (%) |
| Immature & Mature Nematodes | This compound | 15 - 30 | Highly Effective |
| Moniezia expansa (scolices) | This compound | 15 - 30 | 81 (Significant Reduction) |
Table 3: Comparative Efficacy of Benzimidazoles against Gastrointestinal Parasites in Ponies [3]
| Parasite Group | This compound (20 mg/kg) | Mebendazole (8.8 mg/kg) | Fenbendazole (5 mg/kg) | Albendazole (2.5 & 5 mg/kg) |
| Adult Large Strongylids | Highly Effective | Highly Effective | Highly Effective | Highly Effective |
| Adult Small Strongylids | Highly Effective | Highly Effective | Highly Effective | Highly Effective |
| Oxyuris equi (adult) | Completely Effective | Completely Effective | Completely Effective | Completely Effective |
| Oxyuris equi (4th stage larvae) | 95 - 100% | 95 - 100% | 95 - 100% | 95 - 100% |
Table 4: Comparative Efficacy of Fenbendazole and this compound against Muellerius capillaris in Goats [4]
| Drug | Dosage (mg/kg) | Efficacy (Elimination of Larvae from Feces) |
| Fenbendazole | 30 | 36% (8 of 22 goats) |
| This compound | 60 | 77% (10 of 13 chronically infected goats) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy trials. Below are summarized protocols from the cited studies.
Controlled Anthelmintic Trials in Calves and Lambs
-
Objective: To determine the efficacy of this compound against lungworm and gastrointestinal parasites.
-
Animal Models: Calves and lambs with naturally or experimentally induced parasitic infections.
-
Drug Administration: this compound was administered orally at various dosages (15, 20, 25, 30, 40, and 60 mg/kg for calves; 15 to 30 mg/kg for lambs).
-
Efficacy Evaluation:
-
Calves: The efficacy against adult nematodes such as Haemonchus placei, Ostertagia spp., Trichostrongylus axei, and Cooperia oncophora was determined to be between 90% and 99%. For adult Nematodirus spp., efficacy varied with dosage, reaching 99% at 60 mg/kg. Against arrested Ostertagia spp. larvae, a 60 mg/kg dose was 90% effective.
-
Lambs: The compound was highly effective against both immature and mature nematodes. A significant reduction of 81% in Moniezia expansa scolices was also noted.
-
Lungworm (Dictyocaulus viviparus): In calves, efficacy was high (80%) against mature worms at 35 mg/kg and higher, and 71% effective against immature "arrested" worms at 60 mg/kg.
-
Critical Anthelmintic Trials in Ponies
-
Objective: To evaluate the comparative efficacy of four benzimidazoles against gastrointestinal parasites in ponies.
-
Animal Model: Ponies naturally infected with a range of gastrointestinal parasites.
-
Drug Administration: Single oral doses of Mebendazole (8.8 mg/kg), this compound (20 mg/kg), Fenbendazole (5 mg/kg), and Albendazole (2.5 and 5 mg/kg) were administered.
-
Efficacy Evaluation: The "critical test" method was used, which involves the collection and identification of all parasites passed in the feces for a period post-treatment, followed by necropsy to recover any remaining parasites. All four benzimidazoles were highly effective against adult large and small strongyles. They were also completely effective against adult Oxyuris equi and 95% to 100% effective against the 4th stage larvae.
Efficacy Trial against Muellerius capillaris in Goats
-
Objective: To compare the efficacy of Fenbendazole and this compound in eliminating Muellerius capillaris infections in dairy goats.
-
Animal Model: A group of 44 goats, with 22 naturally infected with M. capillaris.
-
Drug Administration: Fenbendazole was administered at 30 mg/kg. Goats that remained positive were later treated with this compound at 60 mg/kg.
-
Efficacy Evaluation: Efficacy was determined by the elimination of M. capillaris larvae from the feces, as assessed by routine fecal examinations. Fenbendazole eliminated larvae in 36% of the treated goats, while a subsequent treatment with this compound in chronically infected goats resulted in a 77% elimination rate.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of benzimidazoles and a typical experimental workflow for anthelmintic efficacy trials.
Caption: Mechanism of action of benzimidazole anthelmintics.
Caption: General workflow for an anthelmintic efficacy trial.
References
- 1. The anthelmintic activity of this compound in calves and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Critical anthelmintic trials in ponies with four benzimidazoles: mebendazole, this compound, fenbendazole, and albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of fenbendazole and this compound against Muellerius capillaris in dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cambendazole: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Cambendazole, a broad-spectrum benzimidazole anthelmintic. Due to the limited availability of public quantitative in vitro data for this compound, this guide also incorporates data from other closely related benzimidazoles, such as albendazole and fenbendazole, to provide a broader context for its performance against key gastrointestinal nematodes in ruminants.
Executive Summary
This compound demonstrates high in vivo efficacy against a wide range of mature and immature gastrointestinal and pulmonary nematodes in livestock. Published studies in calves and lambs show excellent parasite reduction rates for key species like Haemonchus placei, Ostertagia ostertagi, Cooperia oncophora, and Dictyocaulus viviparus. While direct quantitative in vitro efficacy data (e.g., IC50, EC50) for this compound is scarce in publicly available literature, the benzimidazole class of compounds, in general, exhibits potent in vitro activity against the larval stages of these parasites. This guide presents available in vivo data for this compound and comparative in vitro data for other benzimidazoles to infer the potential correlation and highlight the need for further research to establish a direct in vitro-in vivo correlation (IVIVC) for this compound.
Mechanism of Action: The Benzimidazole Family
The primary mechanism of action for benzimidazoles, including this compound, is the inhibition of β-tubulin polymerization in parasitic worms. This disruption of microtubule formation is crucial for essential cellular functions such as cell division, nutrient absorption, and intracellular transport, ultimately leading to paralysis and death of the parasite.[1] This selective toxicity is attributed to the significantly higher binding affinity of benzimidazoles for parasite β-tubulin compared to mammalian tubulin.
Mechanism of action for Benzimidazole anthelmintics.
In Vivo Efficacy of this compound
This compound has demonstrated high efficacy against a variety of gastrointestinal and pulmonary nematodes in ruminants. The following tables summarize the percentage reduction in parasite burden at different dosages.
Table 1: In Vivo Efficacy of this compound in Calves
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Haemonchus placei (adult) | 15 - 60 | 90 - 99 | [2] |
| Ostertagia spp. (adult) | 15 - 60 | 90 - 99 | [2] |
| Ostertagia spp. (arrested larvae) | 60 | 90 | [2] |
| Trichostrongylus axei (adult) | 15 - 60 | 90 - 99 | [2] |
| Cooperia oncophora (adult) | 15 - 60 | 90 - 99 | |
| Cooperia spp. (immature) | 15 - 60 | Susceptible | |
| Nematodirus spp. (adult) | 30 | 81 | |
| 40 | 94 | ||
| 60 | 99 | ||
| Nematodirus spp. (immature) | 60 | 99 | |
| Dictyocaulus viviparus (mature) | ≥ 35 | 80 | |
| Dictyocaulus viviparus (immature "arrested") | 60 | 71 |
Table 2: In Vivo Efficacy of this compound in Lambs
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Immature and Mature Nematodes | 15 - 30 | Highly Effective | |
| Moniezia expansa (scolices) | 15 - 30 | 81 |
Comparative In Vivo Efficacy of Benzimidazoles in Ponies
A critical test in ponies demonstrated the high efficacy of several benzimidazoles against common equine parasites.
Table 3: Comparative Efficacy of Benzimidazoles Against Adult Strongylids in Ponies
| Drug | Dosage (mg/kg) | Efficacy (%) |
| Mebendazole | 8.8 | Highly Effective |
| This compound | 20 | Highly Effective |
| Fenbendazole | 5 | Highly Effective |
| Albendazole | 2.5 and 5 | Highly Effective |
In Vitro Efficacy of Benzimidazoles: A Comparative Perspective
While specific in vitro data for this compound is limited, studies on other benzimidazoles provide insight into their potency against the larval stages of key parasites. The following table presents IC50 values (the concentration of a drug that inhibits 50% of a specific biological function) for albendazole and other anthelmintics against Haemonchus contortus.
Table 4: Comparative In Vitro Efficacy (IC50) Against Haemonchus contortus
| Compound | Assay | IC50 (µg/mL) | Reference |
| Albendazole | Egg Hatch Assay | 0.06 | |
| Thiabendazole (Susceptible Strain) | Egg Hatch Assay | ~0.03 | |
| Thiabendazole (Resistant Strain) | Egg Hatch Assay | > 0.1 | |
| Levamisole | Larval Motility | > 10 | |
| Ivermectin | Larval Motility | < 0.1 |
Note: The provided IC50 values are for comparative purposes and were obtained from studies on different strains and under varying experimental conditions.
Correlation Between In Vitro and In Vivo Efficacy
A direct correlation between the in vitro IC50 or EC50 values and the in vivo percentage parasite reduction for this compound has not been definitively established in the reviewed literature. However, the high in vivo efficacy observed for this compound against parasites like Haemonchus and Trichostrongylus suggests a potent in vitro activity, likely in the sub-µg/mL range, similar to other effective benzimidazoles like albendazole.
The development of anthelmintic resistance is a significant concern. Strains of Haemonchus contortus resistant to thiabendazole have shown cross-resistance to other benzimidazoles. In vitro assays, such as the egg hatch assay and larval development assay, are crucial tools for detecting and monitoring the emergence of resistance. A significant increase in the IC50 or EC50 value for a particular parasite strain against a benzimidazole is a strong indicator of reduced in vivo efficacy.
Conceptual workflow for establishing IVIVC.
Experimental Protocols
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standard method for evaluating the in vivo efficacy of anthelmintics in ruminants.
Objective: To determine the percentage reduction in nematode egg output in feces following treatment with an anthelmintic.
Materials:
-
Fecal collection bags or containers
-
McMaster counting slides or other quantitative fecal analysis equipment
-
Flotation solution (e.g., saturated sodium chloride)
-
Microscope
-
Weighing scale for accurate dosing
Procedure:
-
Animal Selection: Select a group of animals with naturally or experimentally induced parasitic infections. A minimum of 10-15 animals per treatment group is recommended.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal before treatment.
-
Treatment Administration: Administer this compound or the comparative anthelmintic at the specified dosage based on individual animal body weight.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10 to 14 days after treatment.
-
Fecal Egg Count: Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all pre- and post-treatment samples to determine the number of eggs per gram (EPG) of feces.
-
Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula:
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100
Interpretation: A reduction of 95% or greater is generally considered effective. Reductions below this threshold may indicate the presence of anthelmintic resistance.
Fecal Egg Count Reduction Test (FECRT) workflow.
In Vitro Efficacy Assessment: Larval Development Assay (LDA)
The Larval Development Assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third-stage (L3) larvae.
Objective: To determine the IC50 or EC50 of an anthelmintic against the early larval stages of a nematode.
Materials:
-
Fresh fecal samples containing nematode eggs
-
Sieves for egg isolation
-
Saturated salt or sugar solution for flotation
-
96-well microtiter plates
-
Culture medium (e.g., agar, nutritive broth)
-
Anthelmintic stock solutions and serial dilutions
-
Incubator
-
Inverted microscope
-
Lugol's iodine solution
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using sieving and flotation techniques.
-
Assay Setup: Dispense a standardized number of eggs (approximately 50-100) into each well of a 96-well plate.
-
Drug Application: Add serial dilutions of the anthelmintic compound to the wells. Include a negative control (no drug) and a positive control (a known effective anthelmintic).
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25-27°C) for 6-7 days to allow for larval development.
-
Termination and Counting: Stop the development by adding a drop of Lugol's iodine to each well.
-
Data Analysis: Under an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The percentage of inhibition of development to the L3 stage is calculated for each drug concentration. The IC50 is then determined using appropriate statistical software.
Conclusion
References
- 1. The dose response of several benzimidazole anthelmintics against resistant strains of Haemonchus contortus and Trichostrongylus colubriformis selected with thiabendazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. The anthelmintic activity of this compound in calves and lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cambendazole and Levamisole Against Resistant Parasites: A Side-by-Side Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock health and productivity worldwide. This guide provides a comprehensive side-by-side comparison of two widely used anthelmintics, Cambendazole (a benzimidazole) and Levamisole (an imidazothiazole), with a focus on their efficacy against resistant parasite populations. This analysis is based on available experimental data and aims to equip researchers with the necessary information to make informed decisions in their work.
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of benzimidazoles and imidazothiazoles are crucial in understanding their efficacy and the development of resistance.
This compound (Benzimidazole Class): Benzimidazoles, including this compound, exert their anthelmintic effect by binding to β-tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule-dependent processes within the parasite, such as cell division and nutrient absorption, ultimately leading to parasite death. Resistance to this class of drugs is often associated with specific mutations in the β-tubulin gene that reduce the drug's binding affinity.[1]
Levamisole (Imidazothiazole Class): Levamisole acts as a selective agonist on the nicotinic acetylcholine receptors (nAChRs) of nematodes.[1][2] This leads to the persistent activation of these receptors, causing spastic paralysis of the parasite. The paralyzed worms are then expelled from the host's gastrointestinal tract. Resistance to levamisole is often linked to alterations in the nAChR subunits, which can reduce the drug's binding and efficacy.[2][3]
Comparative Efficacy Against Resistant Nematodes
The following tables summarize the efficacy of benzimidazoles (as a proxy for this compound) and Levamisole against various gastrointestinal nematodes, with a focus on studies indicating resistance. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT). Resistance is generally suspected when the percentage reduction in egg count is less than 95% and the lower 95% confidence limit is less than 90%.
Table 1: Efficacy of Benzimidazoles (e.g., Albendazole, Fenbendazole) against Gastrointestinal Nematodes
| Parasite Species | Host | Efficacy (%) | Resistance Status | Reference |
| Haemonchus contortus | Sheep | 59.4 | Resistant | |
| Gastrointestinal Nematodes | Goats | Not specified | Resistance Detected | |
| Gastrointestinal Nematodes | Cattle | 81.27 | Resistance Indicated | |
| Lungworms (Dictyocaulus, Muellerius) | Goats | Low | Resistant | |
| Gastrointestinal Nematodes | Sheep | Not specified, required re-treatment | Reduced Efficacy |
Table 2: Efficacy of Levamisole against Gastrointestinal Nematodes
| Parasite Species | Host | Efficacy (%) | 95% Confidence Limit | Resistance Status | Reference |
| Haemonchus contortus | Sheep | 92.5 | Not specified | Partial Resistance | |
| Gastrointestinal Nematodes | Goats | 96 | 89 | Low Resistance | |
| Gastrointestinal Nematodes | Cattle | 80.00 | Not specified | Resistance Indicated | |
| Lungworms (Dictyocaulus, Muellerius) | Goats | Low | Not specified | Resistant | |
| Gastrointestinal Nematodes | Sheep | 98 | 76 | Suspected Reduced Efficacy | |
| Gastrointestinal Nematodes | Goats | 97 | 81 | Suspected Reduced Efficacy | |
| Gastrointestinal Nematodes | Sheep | Not specified, required re-treatment | Not specified | Reduced Efficacy |
Experimental Protocols
Accurate assessment of anthelmintic efficacy is fundamental to resistance monitoring. The following are detailed methodologies for key experiments.
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in vivo.
Objective: To determine the percentage reduction in parasite egg output following treatment with an anthelmintic.
Methodology:
-
Animal Selection: Select a group of animals with naturally acquired nematode infections and a fecal egg count above a predetermined threshold (e.g., >150 eggs per gram).
-
Group Allocation: Randomly divide the animals into treatment and control groups of sufficient size (e.g., 15 animals per group).
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0, prior to treatment.
-
Treatment Administration: Administer the anthelmintic to the treatment group(s) according to the manufacturer's recommended dosage. The control group remains untreated.
-
Post-treatment Sampling: Collect individual fecal samples from all animals 10-14 days after treatment.
-
Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique, such as the modified McMaster technique.
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count for the treated group using the following formula:
FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Alternatively, a comparison of pre- and post-treatment EPG in the treated group can be used, but a control group is highly recommended to account for natural fluctuations in egg shedding.
In Vitro Assay: Egg Hatch Assay (EHA)
The EHA is used to assess the ability of an anthelmintic to inhibit the hatching of nematode eggs. It is particularly useful for detecting resistance to benzimidazoles.
Objective: To determine the concentration of an anthelmintic that inhibits 50% of eggs from hatching (EC50).
Methodology:
-
Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.
-
Serial Dilutions: Prepare a range of concentrations of the test anthelmintic in a suitable solvent.
-
Incubation: Dispense a standardized number of eggs into microtiter plate wells containing the different drug concentrations and a drug-free control.
-
Hatching Assessment: Incubate the plates under optimal conditions for egg hatching. After the incubation period, add a fixative (e.g., Lugol's iodine) to stop further development.
-
Counting: Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of eggs hatched at each drug concentration and determine the EC50 value. An increase in the EC50 value compared to a susceptible reference strain indicates resistance.
Conclusion
The data indicates that resistance to both benzimidazoles and levamisole is a widespread and growing problem in nematode populations of livestock. While levamisole may still show efficacy in some cases where benzimidazole resistance is high, there is also clear evidence of developing resistance to levamisole itself. The distinct mechanisms of action of these two drug classes mean that there is no cross-resistance between them. However, multiple resistance, where parasites are resistant to both drug classes, is a serious concern.
For researchers and drug development professionals, these findings underscore the importance of:
-
Continued surveillance and monitoring of anthelmintic resistance using standardized protocols like the FECRT.
-
Exploring combination therapies, as the use of multiple drug classes simultaneously may enhance efficacy and slow the development of resistance.
-
Investing in the research and development of new anthelmintics with novel modes of action.
By understanding the comparative efficacy and mechanisms of resistance of existing drugs like this compound and Levamisole, the scientific community can better strategize the fight against parasitic infections in the face of evolving resistance.
References
- 1. Drug Resistance in Human Helminths: Current Situation and Lessons from Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cambendazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Cambendazole, a potent benzimidazole anthelmintic. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound is classified as a suspected reproductive toxin, necessitating stringent safety protocols.
Essential Safety Information
Proper handling of this compound is paramount due to its toxicological profile. The primary hazards include potential reproductive damage, and as with any fine chemical powder, inhalation and dermal contact should be minimized.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound powder or solutions.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are mandatory. Double-gloving is recommended, especially during weighing and solution preparation.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Lab Coat: A clean, buttoned lab coat, preferably a disposable or dedicated one, should be worn to protect personal clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Operational Plan: From Receipt to Use
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The package should be opened in a designated area, preferably within a chemical fume hood.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.
-
Weighing: All weighing of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the powder slowly to the solvent to avoid splashing. Refer to the table below for solubility information.
-
Handling and Use: When working with this compound solutions, always wear the minimum required PPE. Avoid the creation of aerosols. All work should be conducted in a chemical fume hood.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused solutions, is considered hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled, and appropriate hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution can be used for initial cleaning, followed by a thorough wash with soap and water.
-
Final Disposal: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes key quantitative data for this compound and a related benzimidazole, Albendazole, for reference.
| Property | Value | Source |
| This compound Physical Properties | ||
| Molecular Formula | C₁₄H₁₄N₄O₂S | --INVALID-LINK-- |
| Molecular Weight | 302.35 g/mol | --INVALID-LINK-- |
| Solubility in Water | 3.03 mg/mL (Sonication recommended) | --INVALID-LINK-- |
| Solubility in DMSO | 45 mg/mL (Sonication recommended) | --INVALID-LINK-- |
| Occupational Exposure Limits (OELs) | ||
| This compound | No official OEL established. Handle as a potent compound with reproductive toxicity. | N/A |
| Albendazole (for reference) | TWA: 0.3 mg/m³ | --INVALID-LINK-- |
Note: TWA (Time-Weighted Average) is the average exposure over a nominal 8-hour workday. The OEL for Albendazole is provided as a reference for a structurally similar compound and should be used for guidance in risk assessment only. Given the lack of a specific OEL for this compound, a conservative approach to control exposure is essential.
Experimental Protocols
The following are generalized methodologies for common experimental applications of this compound. Researchers should adapt these protocols based on their specific experimental design and cell/animal models.
In Vitro Cell-Based Assay for Antiproliferative Activity
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Anthelmintic Efficacy Study in a Murine Model
This protocol provides a general framework for evaluating the in vivo anthelmintic activity of this compound in a mouse model infected with a gastrointestinal nematode.
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Infection: Infect the mice with a known number of infective larvae of the target nematode species (e.g., Heligmosomoides polygyrus).
-
Treatment Groups: Randomly assign the infected mice to different treatment groups: a vehicle control group, a positive control group (treated with a known anthelmintic), and one or more groups treated with different doses of this compound.
-
Drug Administration: Prepare a formulation of this compound suitable for oral gavage (e.g., in a suspension with a vehicle like 0.5% carboxymethylcellulose). Administer the treatment to the mice at the predetermined doses and schedule.
-
Fecal Egg Count: Collect fecal samples from each mouse at specified time points post-treatment and determine the number of nematode eggs per gram of feces (EPG) using a standard parasitological technique (e.g., McMaster method).
-
Worm Burden Assessment: At the end of the experiment, euthanize the mice and collect the gastrointestinal tracts. Carefully dissect the intestines and recover the adult worms. Count the number of worms in each mouse.
-
Data Analysis: Calculate the percentage reduction in EPG and adult worm burden for each treatment group compared to the vehicle control group. Statistically analyze the data to determine the efficacy of this compound.
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound safely.
Caption: A logical workflow for the safe handling of this compound powder.
Caption: A step-by-step workflow for responding to a this compound spill.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
